Trimethylolpropane ethoxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSROEZYGRKHVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO.C1CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29860-47-7 | |
| Details | Compound: 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29860-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29860-47-7 | |
| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
trimethylolpropane ethoxylate synthesis and characterization techniques
An In-depth Technical Guide on the Synthesis and Characterization of Trimethylolpropane (B17298) Ethoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane ethoxylate (TMPEO) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its unique star-shaped architecture, featuring a central trimethylolpropane core with three extending polyether arms, imparts valuable properties such as high reactivity, flexibility, and controlled solubility. These characteristics make it a crucial building block in the synthesis of various polymers, including polyurethane foams, elastomers, sealants, and UV-curable resins for applications in coatings, adhesives, and 3D printing.[1][2] This guide provides a detailed overview of the synthesis process and the essential analytical techniques for its characterization.
Synthesis of this compound
The primary method for producing this compound is the ring-opening polymerization of ethylene (B1197577) oxide (EO), initiated by trimethylolpropane (TMP). This process, known as ethoxylation, adds ethylene oxide units to the three hydroxyl groups of the TMP molecule.[1][2]
The reaction must be carefully controlled to achieve the desired degree of ethoxylation, which in turn determines the molecular weight and physical properties of the final product.[2]
Reaction Mechanism and Key Components
-
Initiator: Trimethylolpropane (2-ethyl-2-(hydroxymethyl)propane-1,3-diol) serves as the trifunctional starting molecule.
-
Monomer: Ethylene oxide undergoes ring-opening to form the polyether chains.
-
Catalyst: The reaction can be catalyzed by either bases or acids.
-
Base Catalysis: Common basic catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide.[3] Other bases like cesium hydroxide and various amines can also be used.[3]
-
Acid Catalysis: Supported solid superacid catalysts, such as sulfided metal oxides on a layered clay carrier, have been developed. These offer advantages in terms of catalyst separation, reduced equipment corrosion, and recyclability.[4]
-
Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of this compound.
Materials:
-
Trimethylolpropane (TMP)
-
Ethylene Oxide (EO)
-
Catalyst (e.g., Potassium Hydroxide - KOH)
-
Inert solvent (e.g., Toluene, optional)
-
Nitrogen gas for inert atmosphere
Equipment:
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature controller, pressure gauge, and inlet/outlet valves.
-
Ethylene oxide feeding system.
-
Neutralization vessel.
-
Filtration system.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Preparation: The reactor is charged with trimethylolpropane and the catalyst (e.g., 0.1-1.0% by weight of the total reactants).[4] The reactor is then sealed and purged with nitrogen to remove air and moisture.
-
Heating: The mixture is heated to the reaction temperature, typically between 100°C and 140°C, under constant stirring.[4]
-
Ethoxylation: Ethylene oxide is slowly fed into the reactor. The pressure is carefully monitored and maintained within safe limits. The exothermic reaction requires efficient cooling to control the temperature.
-
Reaction Completion: The feed is stopped once the desired amount of ethylene oxide has been added (to achieve the target molecular weight). The reaction mixture is typically held at the reaction temperature for a period to ensure complete consumption of the monomer.
-
Neutralization and Purification: After cooling, the reaction mixture is transferred to a neutralization vessel. The basic catalyst is neutralized with an acid (e.g., phosphoric acid or acetic acid). The resulting salts are removed by filtration. Any unreacted starting materials and low-molecular-weight byproducts are removed by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Synthesis Data Summary
| Parameter | Value/Type | Source |
| Initiator | Trimethylolpropane | [2] |
| Monomer | Ethylene Oxide | [2][4] |
| Catalyst Type | Supported Solid Superacid | [4] |
| Catalyst Loading | 0.1–1.0% of total reactant mass | [4] |
| Reaction Temperature | 100–140 °C | [4] |
| Yield | ≥ 78% (up to 88.4%) | [4] |
| Selectivity | ≥ 85% (up to 95%) | [4] |
Characterization Techniques
A comprehensive characterization of the synthesized this compound is essential to confirm its chemical structure, determine its molecular weight and distribution, and assess its thermal properties.
Structural Characterization
2.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the completion of the polymerization.
-
Experimental Protocol:
-
Sample Preparation: A small drop of the liquid TMPEO sample is placed between two KBr or NaCl salt plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty cell or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for TMPEO include a broad O-H stretching band (around 3450 cm⁻¹), C-H stretching bands (2850-3000 cm⁻¹), and a strong C-O-C ether stretching band (around 1100 cm⁻¹).[5] The disappearance of peaks associated with the ethylene oxide ring (e.g., oxirane C-O stretch around 800-950 cm⁻¹) indicates a successful reaction.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer.
-
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the TMPEO sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
¹H NMR: The spectrum shows signals corresponding to the different types of protons. Protons of the polyether backbone (-O-CH ₂-CH ₂-) typically appear as a multiplet around 3.6 ppm. The protons of the central TMP core will have distinct chemical shifts (e.g., -CH ₂-O- at ~3.4-3.6 ppm, C-CH ₂-CH₃ at ~1.3 ppm, and -CH₂-CH ₃ at ~0.8 ppm).[6]
-
¹³C NMR: The spectrum provides information about the carbon skeleton. Signals for the polyether backbone carbons (-C H₂-C H₂-O-) are typically found around 70 ppm.
-
-
Molecular Weight Analysis
2.2.1. Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the standard method for determining the molecular weight averages (Number Average Mn, Weight Average Mw) and the Polydispersity Index (PDI = Mw/Mn) of polymers.[7][8]
-
Experimental Protocol:
-
Sample Preparation: A dilute solution of the TMPEO sample (e.g., 1-2 mg/mL) is prepared in a suitable mobile phase (e.g., Tetrahydrofuran - THF). The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a series of columns packed with porous gel, a pump, an injector, and a detector (typically a Refractive Index - RI detector) is used.[9]
-
Data Acquisition: The prepared sample is injected into the system. The molecules are separated based on their hydrodynamic volume as they pass through the columns; larger molecules elute first.
-
Data Analysis: The system is calibrated using narrow molecular weight standards (e.g., polystyrene or polyethylene (B3416737) glycol). The retention times of the sample components are compared to the calibration curve to determine the Mn, Mw, and PDI.[7]
-
Thermal Properties Analysis
2.3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Experimental Protocol:
-
Sample Preparation: A small amount of the TMPEO sample (5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded continuously as the temperature increases.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
2.3.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).
-
Experimental Protocol:
-
Sample Preparation: A small amount of the TMPEO sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Data Acquisition: The sample is subjected to a controlled temperature program (e.g., heat-cool-heat cycle) at a specific rate (e.g., 10 °C/min). The heat flow is measured relative to an empty reference pan.
-
Data Analysis: The Tg is identified as a step change in the heat flow curve, typically taken from the second heating cycle to erase any prior thermal history.
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of TMPEO.
Data Summary Tables
Physicochemical Properties of TMPEO
The properties of this compound vary significantly with its average molecular weight (Mn), which depends on the degree of ethoxylation.
| Property | Mn ~170 | Mn ~1,014 | Source |
| Form | Viscous Liquid | Liquid | |
| Density (at 25 °C) | 1.11 g/mL | 1.1 g/mL | |
| Refractive Index (n20/D) | 1.478 | 1.472 | |
| Flash Point | - | 229 °C (closed cup) | |
| CAS Number | 50586-59-9 | 50586-59-9 |
Spectroscopic Data Interpretation
| Technique | Wavenumber / Chemical Shift | Assignment | Source |
| FT-IR | ~3450 cm⁻¹ (broad) | O-H stretch (terminal hydroxyl groups) | [5] |
| 2850-3000 cm⁻¹ | C-H stretch (aliphatic) | [5] | |
| ~1100 cm⁻¹ (strong) | C-O-C stretch (ether linkage) | [5] | |
| ¹H NMR | ~3.6 ppm | -O-CH ₂-CH ₂- (polyether backbone) | [6] |
| ~1.3 ppm | -C-CH ₂-CH₃ (TMP core) | [6] | |
| ~0.8 ppm | -CH₂-CH ₃ (TMP core) | [6] | |
| ¹³C NMR | ~70 ppm | -C H₂-C H₂-O- (polyether backbone) | [10] |
(Note: NMR chemical shifts are approximate and can vary based on solvent and degree of ethoxylation.)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. WO2017174436A1 - Trimethylolpropane derivatives - Google Patents [patents.google.com]
- 4. WO2022062598A1 - Supported solid super acidic catalyst, preparation method therefor and use thereof, and preparation method for ethoxylated trimethylolpropane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylolpropane(77-99-6) 1H NMR [m.chemicalbook.com]
- 7. Gel Permeation Chromatography (GPC) [intertek.com]
- 8. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 9. lcms.cz [lcms.cz]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to Trimethylolpropane Ethoxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) ethoxylate (TMPE) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its versatile chemical nature, characterized by a central trimethylolpropane core with three hydroxyl-terminated polyethylene (B3416737) glycol (PEG) chains, makes it a valuable intermediate in the production of a wide array of polymers. The degree of ethoxylation can be precisely controlled, allowing for the fine-tuning of properties such as viscosity, hydrophilicity, and reactivity. This adaptability has led to its widespread use in the synthesis of polyurethanes, elastomers, sealants, and as a precursor for functionalized molecules like trimethylolpropane ethoxylate triacrylate (TMPETA) used in radiation-curable coatings and adhesives.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the characterization of this compound.
Chemical Structure
The fundamental structure of this compound consists of a 2-ethyl-2-(hydroxymethyl)-1,3-propanediol core to which chains of ethylene (B1197577) oxide are attached at the three hydroxyl groups. The general chemical formula is (C2H4O)n(C2H4O)n(C2H4O)nC6H14O3.[2] The variable 'n' represents the average number of ethoxy units per chain and significantly influences the molecule's overall properties.
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by its average molecular weight, which is a function of the degree of ethoxylation. Generally, as the molecular weight increases, so do the viscosity and boiling point. The presence of ether linkages imparts flexibility and influences its solubility characteristics.[3]
Table 1: Physical and Chemical Properties of this compound Variants
| Property | Value | Conditions |
| Appearance | Colorless liquid[2] | Standard Temperature and Pressure |
| Density | ~1.114 g/mL[2] | 25 °C |
| Molecular Formula | (C2H4O)n(C2H4O)n(C2H4O)nC6H14O3[2] | - |
Table 2: Properties of Specific this compound Products
| Average Mn | Density (g/mL @ 25°C) | Refractive Index (n20/D) | Form |
| ~170 | 1.11 | 1.478 | Viscous liquid |
| ~1,014 | 1.1 | 1.472 | Liquid |
Experimental Protocols
Accurate characterization of this compound is crucial for its effective application. The following are detailed methodologies for determining key experimental parameters.
Determination of Hydroxyl Value
The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer, expressed in milligrams of potassium hydroxide (B78521) (KOH) equivalent to the hydroxyl content of one gram of the sample.
Principle: This method is based on the esterification of the hydroxyl groups with an excess of a reagent such as phthalic anhydride (B1165640) or acetic anhydride in a suitable solvent. The unreacted anhydride is then hydrolyzed to the corresponding acid and back-titrated with a standardized solution of potassium hydroxide.
Apparatus:
-
Conical flasks with ground glass stoppers
-
Reflux condenser
-
Heating mantle or water bath
-
Burette
-
Analytical balance
Reagents:
-
Acylating Reagent: A solution of acetic anhydride in pyridine (B92270) or another suitable solvent.
-
Standardized Potassium Hydroxide Solution (e.g., 0.5 M in ethanol): Accurately standardized.
-
Phenolphthalein (B1677637) Indicator Solution.
-
Solvent: Pyridine or other suitable solvent.
Procedure:
-
Accurately weigh a sample of the this compound into a conical flask.
-
Add a precise volume of the acylating reagent to the flask.
-
Simultaneously, prepare a blank by adding the same volume of acylating reagent to another flask without the sample.
-
Connect the flasks to reflux condensers and heat the mixture at a specified temperature (e.g., 95-100 °C) for a defined period (e.g., 1-2 hours) to ensure complete esterification.
-
After cooling, add a known volume of distilled water through the condensers to hydrolyze the excess anhydride.
-
Add a few drops of phenolphthalein indicator to each flask.
-
Titrate the contents of both the sample and blank flasks with the standardized potassium hydroxide solution until a persistent pink endpoint is observed.
Calculation: The hydroxyl value is calculated using the following formula:
Hydroxyl Value (mg KOH/g) = [((B - S) * N * 56.1) / W]
Where:
-
B = Volume of KOH solution used for the blank (mL)
-
S = Volume of KOH solution used for the sample (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
Determination of Viscosity and Viscosity-Average Molecular Weight
Viscometry is a common method to determine the molecular weight of polymers. The viscosity of a polymer solution is related to the size and shape of the polymer molecules in that solution.
Principle: The method involves measuring the flow time of a dilute solution of the polymer and the pure solvent through a capillary viscometer (e.g., an Ubbelohde viscometer). The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity or inherent viscosity to zero concentration. The viscosity-average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation.[2]
Apparatus:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks and pipettes
-
Analytical balance
Reagents:
-
A suitable solvent for the this compound.
Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Clean the viscometer thoroughly and dry it.
-
Equilibrate the viscometer in the constant temperature bath.
-
Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.
-
Measure the flow time (t) for each of the polymer solutions, starting from the most dilute.
-
Calculate the relative viscosity (η_rel = t/t₀), specific viscosity (η_sp = η_rel - 1), reduced viscosity (η_red = η_sp / c), and inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].
Calculation: The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink-Sakurada equation:
[η] = K * Mv^a
Where:
-
[η] is the intrinsic viscosity.
-
K and a are Mark-Houwink constants specific to the polymer-solvent-temperature system. These constants must be obtained from literature or determined experimentally using polymer standards of known molecular weight.
Synthesis Workflow
The industrial synthesis of this compound is achieved through the base-catalyzed ring-opening polymerization of ethylene oxide initiated by trimethylolpropane.
Conclusion
This compound is a versatile polyether polyol with properties that can be tailored by controlling the degree of ethoxylation. Its importance in various industrial applications, from polyurethanes to specialty coatings, necessitates a thorough understanding of its chemical and physical characteristics. The experimental protocols outlined in this guide provide a framework for the accurate determination of key parameters, ensuring quality control and facilitating further research and development in its application.
References
An In-depth Technical Guide to the Synthesis of Trimethylolpropane Ethoxylate-Based Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) (TMP) and its ethoxylated derivatives are versatile polyols that serve as core building blocks for the synthesis of a wide array of esters. These esters, particularly trimethylolpropane ethoxylate-based esters, are gaining prominence in various high-performance applications, including as biolubricants, coatings, and increasingly, in the biomedical and pharmaceutical fields. Their inherent biodegradability, low toxicity, and tunable physicochemical properties make them attractive candidates for use as excipients, in drug delivery systems, and for the fabrication of medical devices.[1][2][3]
This technical guide provides a comprehensive overview of the synthesis of this compound-based esters, focusing on the core chemical reactions, experimental protocols, and key quantitative data. It is intended to be a valuable resource for researchers and professionals working in chemical synthesis, materials science, and drug development.
Core Synthesis Methodologies
The synthesis of this compound-based esters primarily involves two main chemical reactions: ethoxylation of trimethylolpropane followed by esterification or transesterification.
Ethoxylation of Trimethylolpropane
The first step in producing ethoxylated TMP esters is the addition of ethylene (B1197577) oxide (EO) to the three hydroxyl groups of trimethylolpropane. This is an anionic ring-opening polymerization reaction. The degree of ethoxylation, which is the number of ethylene oxide units added to each hydroxyl group, can be controlled to tailor the properties of the final ester, such as its viscosity, solubility, and flexibility.[4][5]
Esterification and Transesterification
Once the ethoxylated trimethylolpropane (TMP-nEO, where 'n' is the average number of EO units) is obtained, it is reacted with carboxylic acids or their methyl esters to form the final tri-ester.
-
Esterification: This is a direct reaction between the hydroxyl groups of ethoxylated TMP and the carboxyl groups of fatty acids (e.g., oleic acid, acrylic acid). The reaction is typically catalyzed by an acid and produces water as a byproduct, which is often removed by azeotropic distillation to drive the reaction to completion.[6]
-
Transesterification: In this process, the hydroxyl groups of ethoxylated TMP react with fatty acid methyl esters (FAMEs) in the presence of a base catalyst, such as sodium methoxide (B1231860) or potassium carbonate. Methanol is the byproduct of this reaction.[7][8]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound-based esters. Specific parameters may need to be optimized depending on the desired product characteristics.
Synthesis of this compound Triacrylate (TMPTA-nEO)
This protocol describes the synthesis of a triacrylate ester, which is commonly used in UV-curable resins and coatings.
Materials:
-
Ethoxylated trimethylolpropane (TMP-nEO)
-
Acrylic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[9]
-
Solvent for azeotropic distillation (e.g., toluene)
-
Polymerization inhibitor (e.g., hydroquinone)[7]
-
Neutralizing agent (e.g., sodium carbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus with ethoxylated trimethylolpropane, acrylic acid (in molar excess), the acid catalyst, and the polymerization inhibitor.
-
Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to the reflux temperature of the solvent (typically 110-140°C) with continuous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and can be considered complete when no more water is produced.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid catalyst with a sodium carbonate solution.
-
Wash the organic layer with brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the final this compound triacrylate product.
Synthesis of this compound Triesters from Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the transesterification route to produce biolubricant base stocks.
Materials:
-
Ethoxylated trimethylolpropane (TMP-nEO)
-
Fatty acid methyl esters (FAMEs)
-
Base catalyst (e.g., sodium methoxide, potassium carbonate)[7]
-
Vacuum system
Procedure:
-
Charge a reaction vessel with ethoxylated trimethylolpropane and the base catalyst.
-
Heat the mixture under vacuum to the desired reaction temperature (typically 120-160°C) with vigorous stirring.
-
Slowly add the FAMEs to the reaction mixture.
-
The byproduct, methanol, is continuously removed by the vacuum system, which drives the reaction towards the formation of the triester.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture.
-
The catalyst can be neutralized with a weak acid and removed by filtration or washing.
-
The final product is then purified, typically by vacuum distillation, to remove any unreacted starting materials.
Quantitative Data
The following tables summarize key quantitative data from various studies on the synthesis of trimethylolpropane and its ethoxylated esters.
Table 1: Reaction Conditions for the Synthesis of Trimethylolpropane-Based Esters
| Product | Reactants | Catalyst | Catalyst Conc. | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trimethylolpropane Trioleate | Trimethylolpropane, Oleic Acid | Sulfuric Acid | 1.5% (w/w) | 150 | 5 | 98 | [6] |
| Trimethylolpropane Trioleate | Trimethylolpropane, Oleic Acid | SnCl₂·2H₂O | 2% | 170 | 2 | 91.65 | [10] |
| Palm Kernel Oil-Based TMP Ester | Palm Kernel Fatty Acids, TMP | Sulfuric Acid | 1% (w/w) | 150 | 5 | 68 | [11] |
| Jatropha Oil-Based TMP Ester | Jatropha Fatty Acids, TMP | Sulfuric Acid | 2% (w/w) | 150 | 3 | 55 | [12] |
| TMP Ester from WCO Methyl Ester | WCO Methyl Ester, TMP | p-TSA | 2% (w/w) | 150 | - | 71 | [13] |
| Calophyllum Methyl Ester-Based TMP Ester | Calophyllum Methyl Ester, TMP | Calcium Oxide | 3% (w/w) | 130 | 5 | 79 | [14] |
| TMP Ester from WCO Methyl Ester | WCO Methyl Ester, TMP | Sodium Methoxide | - | - | - | 96.12 | [15] |
Table 2: Physicochemical Properties of Synthesized Trimethylolpropane-Based Esters
| Product | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) | Reference |
| Hyperbranched Nonaoleate TMP | 237 | -34 | 320 | 172 | [6] |
| Palm Kernel Oil-Based TMP Ester | 157 | 3 | >300 | - | [11] |
| Jatropha Oil-Based TMP Ester | - | -30 | >300 | - | [12] |
| Oleic Acid-Based TMP Ester | 200-309 | -42 to -59 | 280-300 | >180 | [16] |
| TMP Ester from WCO Methyl Ester | 125.30 | - | 222.2 | - | [15] |
| Calophyllum Methyl Ester-Based TMP Ester | 193 | -3 | 218 | - | [14] |
Visualization of Workflows and Relationships
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound-based esters.
Caption: General synthesis workflow for this compound-based esters.
Application in Biomedical Materials
This diagram illustrates the logical relationship of how the properties of these esters make them suitable for biomedical applications.
Caption: Logical relationship of ester properties to biomedical applications.
Conclusion
The synthesis of this compound-based esters offers a versatile platform for creating materials with a wide range of properties. By carefully selecting the degree of ethoxylation and the fatty acid or FAME reactant, researchers can fine-tune the characteristics of the final ester to meet the demands of specific applications. The protocols and data presented in this guide provide a solid foundation for the development and optimization of these valuable compounds. As research continues, particularly in the realm of biomedical and pharmaceutical applications, the demand for well-characterized and precisely synthesized this compound-based esters is expected to grow, offering exciting opportunities for innovation in drug delivery, medical device fabrication, and advanced material science.
References
- 1. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]
- 8. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101092354A - Method for producing triacrylic ester of alkoxylating trimethylolpropane - Google Patents [patents.google.com]
- 10. Synthesis of trimethylolpropane trioleate and their emulsification-resistive properties | Semantic Scholar [semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 16. mjas.analis.com.my [mjas.analis.com.my]
trimethylolpropane ethoxylate triacrylate polymerization mechanism
An In-Depth Technical Guide on the Polymerization Mechanism of Trimethylolpropane (B17298) Ethoxylate Triacrylate
Introduction
Trimethylolpropane ethoxylate triacrylate (TMPETA) is a trifunctional acrylate (B77674) monomer widely utilized in the formulation of polymers for advanced applications, including UV-curable coatings, 3D printing resins, adhesives, and electronics encapsulants.[1] Its molecular architecture, featuring a central trimethylolpropane core modified with ethoxy chains and terminated by three reactive acrylate groups, allows for the rapid formation of highly crosslinked polymer networks upon initiation.[2] This high reactivity, coupled with the flexibility imparted by the ethoxy linkages, makes TMPETA a versatile building block for designing materials with tailored mechanical, thermal, and chemical properties.[1][2]
This technical guide provides a comprehensive overview of the free-radical polymerization mechanism of TMPETA, intended for researchers, scientists, and professionals in drug development and material science. It details the core reaction steps, initiation methodologies, polymerization kinetics, and the experimental protocols used for its characterization.
The Core Mechanism: Free-Radical Polymerization
The polymerization of TMPETA proceeds via a free-radical chain reaction, a process that consists of three fundamental stages: initiation, propagation, and termination.[3] The three acrylate groups on each TMPETA molecule enable the formation of a dense three-dimensional polymer network.[4]
-
Initiation: The process begins with the generation of highly reactive free radicals from an initiator molecule, which can be triggered by heat (thermal initiation) or light (photoinitiation).[3] This radical species (R•) then attacks the carbon-carbon double bond of an acrylate group on a TMPETA monomer, forming a new, larger radical.
-
Propagation: The newly formed monomer radical reacts with subsequent TMPETA monomers in a rapid succession of chain-addition reactions.[3] This step significantly increases the molecular weight, extending the polymer chain and beginning the formation of the crosslinked network as the other acrylate groups on the same monomer or adjacent chains react.
-
Termination: The growth of the polymer chains is eventually halted through termination reactions. This typically occurs when two propagating radicals combine (recombination) or when one radical transfers a hydrogen atom to another (disproportionation), resulting in two stable polymer chains.[3]
Caption: General mechanism of free-radical polymerization.
Initiation Methodologies
The choice of initiation method is critical as it dictates the curing speed, energy requirements, and spatial control of the polymerization process.
Thermal Initiation
Thermal initiation involves the use of compounds that decompose at elevated temperatures to generate free radicals. Organic peroxides, such as Benzoyl Peroxide (BPO) and Dicumyl Peroxide (DCP), are common thermal initiators for acrylate polymerization.[1][5] The curing kinetics of TMPETA with BPO have been investigated using differential scanning calorimetry (DSC), revealing that the activation energy of the process is dependent on the initiator concentration.[5]
Photoinitiation
Photoinitiation uses light energy (typically UV or visible light) to generate radicals, offering advantages such as high speed, spatial and temporal control, and energy efficiency. Photoinitiators (PIs) are classified into two main types based on their mechanism of radical generation.[6]
-
Type I Photoinitiators: These molecules undergo unimolecular fragmentation (α-cleavage) upon light absorption to directly produce free radicals. This process is highly efficient and is common for initiators containing a benzoyl group.[6]
-
Type II Photoinitiators: These initiators require a co-initiator or synergist (often a hydrogen donor like an amine or alcohol). Upon light absorption, the Type II PI enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radical species that can both initiate polymerization.[6]
References
- 1. This compound TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Ethoxylation Degree on the Properties of Trimethylolpropane Ethoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) ethoxylate (TMPEO) is a trifunctional polyether polyol synthesized through the ethoxylation of trimethylolpropane.[1] Its branched structure, terminating in three primary hydroxyl groups, imparts unique characteristics that are tunable by varying the length of the polyethylene (B3416737) glycol (PEG) or ethylene (B1197577) oxide (EO) chains. This technical guide provides an in-depth analysis of how the degree of ethoxylation influences the physicochemical properties, performance characteristics, and toxicological profile of TMPEO. This information is crucial for researchers and professionals in materials science and, by extension, in drug development, where PEGylated compounds are frequently used to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. While TMPEO is not a direct therapeutic agent, its well-defined, branched PEG-like structure serves as a valuable model for understanding the behavior of more complex PEGylated molecules.
Synthesis and Structure
The synthesis of trimethylolpropane ethoxylate involves the ring-opening polymerization of ethylene oxide initiated by trimethylolpropane in the presence of a catalyst. The general structure of TMPEO is depicted below:
Caption: General chemical structure of this compound.
The "degree of ethoxylation" refers to the total number of ethylene oxide units (n + m + p) added to the trimethylolpropane core. This value is typically an average, resulting in a distribution of molecular weights. By controlling the stoichiometry of the reactants, TMPEOs with a wide range of molecular weights and, consequently, a spectrum of physicochemical properties can be produced.
Effect of Ethoxylation Degree on Physicochemical Properties
The length of the ethoxylate chains is a critical determinant of the physical and chemical properties of TMPEO. A higher degree of ethoxylation generally leads to an increase in molecular weight, viscosity, and hydrophilicity.
Physical State and Appearance
At room temperature, TMPEOs with a low degree of ethoxylation are typically viscous liquids. As the molecular weight increases with a higher degree of ethoxylation, they can become waxy solids.[2]
Quantitative Data on Physicochemical Properties
The following table summarizes the available quantitative data for trimethylolpropane ethoxylates with varying average molecular weights. It is important to note that these are typically average values, and commercial products will have a molecular weight distribution.
| Property | TMPEO (avg. Mn ~170) | TMPEO (avg. Mn ~450) | TMPEO (avg. Mn ~1,014) |
| Form | Viscous Liquid[3] | Liquid | Liquid[4] |
| Density (g/mL at 25 °C) | 1.11[3] | 1.114[5] | 1.1[4] |
| Refractive Index (n20/D) | 1.478[3] | 1.472[5] | 1.472[4] |
| Flash Point (°C) | 229[6] | - | 229[7] |
The following table presents data for the triacrylate derivative of TMPEO (TMPETA), which is commonly used in radiation-curable coatings and inks. The properties of TMPETA are also influenced by the degree of ethoxylation of the TMPEO precursor.
| Property | TMPETA (avg. Mn ~428) | TMPETA (avg. Mn ~912) |
| Form | Liquid[8] | Viscous Liquid[9] |
| Density (g/mL at 25 °C) | 1.11[8] | 1.12[9] |
| Refractive Index (n20/D) | 1.471[8] | 1.471[9] |
| Boiling Point (°C) | 157[8] | 157[9] |
| Flash Point (°C) | >113[9] | 113[9] |
Viscosity
Viscosity is a key property for many applications of polyether polyols. For TMPEO, as the degree of ethoxylation and therefore the molecular weight increases, the viscosity is expected to increase significantly due to greater chain entanglement. This relationship is crucial for applications such as lubricants, hydraulic fluids, and in the formulation of polyurethanes.
Caption: Relationship between ethoxylation, molecular weight, and viscosity.
Hydrophilicity, HLB, and Cloud Point
The addition of hydrophilic ethylene oxide units increases the overall water solubility of the TMPEO molecule. This is quantitatively described by the Hydrophilic-Lipophilic Balance (HLB) value. A higher degree of ethoxylation leads to a higher HLB value, indicating greater hydrophilicity.
The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated. This phenomenon is due to the dehydration of the ethoxylate chains at elevated temperatures. For TMPEO, a higher degree of ethoxylation generally results in a higher cloud point, as more thermal energy is required to disrupt the hydrogen bonding between the longer polyoxyethylene chains and water molecules.
Caption: Effect of ethoxylation on hydrophilicity-related properties.
Surface Tension
As surfactants, TMPEOs can reduce the surface tension of water. The effectiveness of surface tension reduction is dependent on the degree of ethoxylation. Generally, with an increasing number of ethylene oxide units, the critical micelle concentration (CMC) tends to decrease, and the surface tension at the CMC may vary depending on the specific molecular architecture.
Toxicological Profile
The toxicological profile of trimethylolpropane ethoxylates is largely influenced by the polyethylene glycol chains. PEGs are generally considered to be of low toxicity and are used in a wide range of pharmaceutical and consumer products.[2][10]
-
General Toxicity : Alcohol ethoxylates are generally not considered to be systemically toxic.[11] Any potential toxicity tends to decrease with increasing alkyl chain length and/or the degree of alkoxylation.[11]
-
Molecular Weight Dependence : Studies on PEGs have shown that their toxicological effects can be dependent on molecular weight. For instance, very high molecular weight PEGs may accumulate in certain tissues, leading to vacuolation without a significant inflammatory response.[10][11] Lower molecular weight PEGs are generally readily excreted.[11]
-
Irritation : Undiluted alcohol ethoxylates can cause skin or eye irritation, but in aqueous solutions, the level of irritation is concentration-dependent.[12]
For drug development applications, the biocompatibility of any PEGylated compound is of paramount importance. While PEGs are generally considered biocompatible, the potential for immunogenicity (the production of anti-PEG antibodies) should be considered, especially for high molecular weight derivatives.[10]
Experimental Protocols
The following are detailed methodologies for the determination of key properties of trimethylolpropane ethoxylates.
Determination of Hydroxyl Value
The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer, expressed in mg KOH/g of sample.
Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of potassium hydroxide (B78521). A blank determination is carried out to account for the acetic acid produced from the hydrolysis of the acetic anhydride.
Procedure (based on ASTM D4274):
-
Accurately weigh a sample of the TMPEO into a flask.
-
Add a precise volume of acetylating reagent (a solution of acetic anhydride in pyridine).
-
Heat the mixture to ensure complete acetylation of the hydroxyl groups.
-
Cool the flask and add a known amount of water to hydrolyze the excess acetic anhydride.
-
Add a phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized potassium hydroxide solution to a pink endpoint.
-
Perform a blank titration without the TMPEO sample.
Calculation: The hydroxyl value is calculated using the following formula: Hydroxyl Value (mg KOH/g) = [((B - S) x N x 56.1) / W] + Acid Value Where:
-
B = volume of KOH solution for the blank (mL)
-
S = volume of KOH solution for the sample (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
Caption: Workflow for hydroxyl value determination.
Viscosity Measurement
The dynamic viscosity of TMPEO can be determined using a rotational viscometer.
Procedure (based on ASTM D4878):
-
Calibrate the viscometer with a standard of known viscosity.
-
Place the TMPEO sample in the viscometer cup.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range of the instrument.
-
Record the viscosity reading after it has stabilized.
Cloud Point Determination
The cloud point is determined by observing the temperature at which a 1% aqueous solution of the TMPEO becomes turbid upon heating.
Procedure (based on ASTM D2024):
-
Prepare a 1% (w/w) solution of the TMPEO in deionized water.
-
Place the solution in a clear test tube.
-
Immerse the test tube in a water bath equipped with a thermometer and a stirrer.
-
Heat the water bath gradually while stirring the sample.
-
The cloud point is the temperature at which the solution becomes distinctly cloudy.[2]
-
To confirm, remove the test tube from the bath and allow it to cool; the solution should become clear again.
Surface Tension Measurement
The surface tension of aqueous solutions of TMPEO can be measured using a tensiometer with the Du Noüy ring method.
Procedure:
-
Calibrate the tensiometer.
-
Place the TMPEO solution in a clean vessel.
-
Position the platinum ring so that it is just above the surface of the liquid.
-
Slowly raise the liquid level until the ring is immersed.
-
Lower the liquid level, causing a meniscus to be pulled by the ring.
-
The force required to pull the ring from the surface is measured, and this is used to calculate the surface tension.
Conclusion
The degree of ethoxylation is a powerful tool for tailoring the properties of this compound to meet the specific demands of a wide range of applications. By increasing the length of the ethylene oxide chains, properties such as viscosity, hydrophilicity, and cloud point can be systematically adjusted. For researchers in drug development, understanding these structure-property relationships in a well-defined branched polymer like TMPEO provides valuable insights into the behavior of PEGylated materials used to improve the performance of therapeutics. While the toxicological profile of TMPEO is generally favorable, a thorough evaluation of the specific ethoxylation degree and potential impurities is essential for any application involving biological systems. The experimental protocols provided in this guide offer a standardized approach to characterizing these important materials.
References
- 1. rossorg.com [rossorg.com]
- 2. dow.com [dow.com]
- 3. basf.com [basf.com]
- 4. basf.com [basf.com]
- 5. researchgate.net [researchgate.net]
- 6. 乙氧基化三羟甲基丙烷 average Mn ~170 | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. CARBOWAX™ SENTRY™ Polyethylene Glycol 300 NF, Macrogol 300 Ph. Eur. | Dow Inc. [dow.com]
- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 12. Ethoxylation - Wikipedia [en.wikipedia.org]
Determining the Molecular Weight of Trimethylolpropane Ethoxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical techniques for determining the molecular weight and molecular weight distribution of trimethylolpropane (B17298) ethoxylate (TMPEO). Understanding these properties is critical for ensuring product quality, predicting performance characteristics, and meeting regulatory requirements in various applications, including drug development and material science. This document details the principles, experimental protocols, and data analysis for the most prevalent methods: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Trimethylolpropane Ethoxylate and Molecular Weight Characterization
This compound is a branched polyether synthesized by the ethoxylation of trimethylolpropane. Its three-armed, star-shaped structure and the variable length of its polyethylene (B3416737) glycol (PEG) chains influence its physical and chemical properties, such as viscosity, solubility, and reactivity. Accurate determination of its molecular weight is therefore essential.
Unlike small molecules, synthetic polymers like TMPEO consist of a mixture of molecules with varying chain lengths, resulting in a distribution of molecular weights. Key parameters used to describe this distribution include:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules. It is particularly sensitive to the presence of low-molecular-weight species.
-
Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the sample. It is more sensitive to the presence of high-molecular-weight species.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0.
Core Analytical Techniques for Molecular Weight Determination
The following sections detail the principles and experimental protocols for the three primary techniques used to characterize the molecular weight of this compound.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is a powerful and widely used chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[1] Larger molecules, which cannot penetrate the pores of the column's stationary phase, elute first, while smaller molecules, which can enter the pores, have a longer path and elute later.[2]
Instrumentation:
-
GPC/SEC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector. The use of a multi-detector system including a light scattering detector and a viscometer can provide absolute molecular weight determination.[3]
Materials:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Sample: this compound.
-
Calibration Standards: A set of narrow polystyrene or polyethylene glycol standards with known molecular weights.
Procedure:
-
Mobile Phase Preparation: Filter and degas the THF mobile phase before use to remove any particulates and dissolved gases.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of THF to create a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. Overnight stirring on a gentle shaker is recommended to avoid shear degradation of polymer chains.[1]
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter (PTFE or PVDF) to remove any insoluble material.[2]
-
-
Instrument Setup and Calibration:
-
Equilibrate the GPC/SEC system with the THF mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).
-
Prepare a series of calibration standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.
-
Inject the calibration standards into the GPC/SEC system, starting from the lowest molecular weight.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time for each standard.
-
-
Sample Analysis:
-
Inject the prepared this compound sample solution into the GPC/SEC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the sample from its chromatogram.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the determination of the absolute molecular weight of individual polymer chains. In this method, the polymer sample is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing desorption and ionization of the polymer molecules, which are then accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ions. For ethoxylated polymers, MALDI-TOF MS produces spectra with a series of peaks separated by the mass of the ethylene (B1197577) oxide repeat unit (44 Da).[2][4]
Instrumentation:
-
MALDI-TOF mass spectrometer.
Materials:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for polyethers.
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) or potassium trifluoroacetate (KTFA).
-
Solvent: Tetrahydrofuran (THF) or methanol, HPLC grade.
-
Sample: this compound.
Procedure:
-
Solution Preparation:
-
Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent (e.g., THF or a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Cationizing Agent Solution: Prepare a solution of the cationizing agent (e.g., NaTFA) in the same solvent as the matrix at a concentration of approximately 10 mg/mL.
-
Sample Solution: Dissolve the this compound sample in the chosen solvent to a concentration of approximately 1-5 mg/mL.
-
-
Sample Spotting (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:1:1 v/v/v, sample:matrix:cationizing agent).
-
Vortex the mixture briefly.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Mass Spectrometric Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (laser intensity, accelerating voltage) should be optimized to obtain a good signal-to-noise ratio and resolution.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a this compound molecule with a different number of ethoxy units, adducted with a cation (e.g., Na+ or K+).
-
The mass difference between adjacent peaks should be approximately 44 Da.
-
The software associated with the instrument can be used to calculate the Mn, Mw, and PDI from the intensities of the peaks in the distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers by end-group analysis.[5] This method relies on the ability to distinguish and integrate the signals from the protons of the polymer's end groups and the repeating monomer units in the ¹H NMR spectrum. By comparing the integral of the end-group signals to the integral of the repeating unit signals, the degree of polymerization, and subsequently the Mn, can be calculated.[6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Materials:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample: this compound.
-
Internal Standard (optional): A compound with a known concentration and a distinct NMR signal that does not overlap with the polymer signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Cap the tube and gently shake or vortex until the sample is completely dissolved.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify the signals corresponding to the protons of the trimethylolpropane core (end-groups) and the protons of the ethylene oxide repeating units.
-
The protons of the ethylene oxide units typically appear as a large signal around 3.6 ppm.
-
The protons of the trimethylolpropane core will have distinct signals (e.g., methylene (B1212753) protons adjacent to the quaternary carbon and the terminal hydroxyl groups).
-
-
Integrate the identified peaks.
-
Calculate the number-average molecular weight (Mn) using the following formula:
-
Degree of Polymerization per arm (n): n = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of core protons / Number of protons in the core reference group)
-
Mn = (Molecular weight of trimethylolpropane core) + (3 * n * Molecular weight of ethylene oxide)`
-
-
Data Presentation
The following tables summarize typical molecular weight data for commercially available this compound products. These values can serve as a reference for comparison with experimental results.
Table 1: Typical Number-Average Molecular Weight (Mn) of this compound
| Product Description | Average Mn ( g/mol ) |
| This compound | ~450 [2] |
| This compound triacrylate | ~428 [3] |
| This compound triacrylate | ~912 [4] |
Note: Mw and PDI values are not always provided in commercial product specifications. Experimental determination is necessary to obtain these parameters.
Visualization of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.
Ethoxylation of Trimethylolpropane
Caption: Synthesis of this compound.
General Experimental Workflow for Molecular Weight Determination
Caption: Workflow for Molecular Weight Analysis.
Relationship Between Mn, Mw, and PDI
Caption: Interrelation of Molecular Weight Parameters.
Conclusion
The determination of the molecular weight of this compound is crucial for its application in various fields. Gel Permeation Chromatography, MALDI-TOF Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy are powerful and complementary techniques for this purpose. The choice of method depends on the specific information required, such as the need for absolute versus relative molecular weight, and the available instrumentation. By following the detailed protocols and understanding the principles of data analysis presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important class of polymers.
References
Spectroscopic Analysis of Ethoxylated Trimethylolpropane Triacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of ethoxylated trimethylolpropane (B17298) triacrylate (ETPTA). ETPTA is a widely used trifunctional acrylate (B77674) monomer in various applications, including coatings, inks, adhesives, and in the biomedical field for the fabrication of medical devices and drug delivery systems. A thorough understanding of its spectroscopic characteristics is crucial for quality control, monitoring of polymerization, and the development of new materials.
Introduction to Ethoxylated Trimethylolpropane Triacrylate (ETPTA)
Ethoxylated trimethylolpropane triacrylate is a crosslinking monomer valued for its fast curing response, low volatility, and the flexibility it imparts to the resulting polymer network.[1][2] Its structure consists of a central trimethylolpropane core that has been ethoxylated and subsequently esterified with three acrylate groups. The degree of ethoxylation can vary, which influences the monomer's viscosity, reactivity, and the properties of the cured polymer. The general structure is shown in Figure 1.
Spectroscopic Characterization of ETPTA
Spectroscopic methods are essential tools for the qualitative and quantitative analysis of ETPTA. They are employed to confirm the chemical structure, assess purity, and to monitor the kinetics of polymerization. The primary techniques used include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in ETPTA and for monitoring the conversion of the acrylate double bonds during polymerization.[3] The disappearance of the characteristic acrylate C=C bond absorption is a direct measure of the extent of the curing reaction.[4][5]
Table 1: Summary of Key FTIR Absorption Bands for ETPTA
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~2970 and ~2880 | C-H stretching | Methyl (-CH₃) and Methylene (-CH₂) groups | Present in the core structure and ethoxy chains.[4] |
| ~1720 | C=O stretching | Ester carbonyl | Characteristic of the acrylate group. |
| ~1638 and ~1620 | C=C stretching | Acrylate vinyl group | Key indicator of unreacted monomer; this peak diminishes during polymerization.[4] |
| ~1410 | CH₂ scissoring | Acrylate vinyl group | |
| ~1190 | C-O stretching | Ester group | |
| ~1100 | C-O-C stretching | Ether linkages | Characteristic of the ethoxy chains. |
| ~810 | C=C-H bending (out-of-plane) | Acrylate vinyl group | Also used to monitor the polymerization process.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of ETPTA by probing the chemical environment of ¹H and ¹³C nuclei. It is invaluable for structural confirmation and purity assessment.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for ETPTA
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 5.8 - 6.4 | Vinyl protons (-CH=CH₂) of the acrylate group |
| ¹H | ~4.2 | Methylene protons adjacent to the ester oxygen (-O-CH₂-) |
| ¹H | ~3.6 | Methylene protons of the ethoxy chains (-O-CH₂-CH₂-O-) |
| ¹H | ~1.4 | Methylene protons of the trimethylolpropane core (-C-CH₂-C-) |
| ¹H | ~0.9 | Methyl protons of the trimethylolpropane core (-CH₃) |
| ¹³C | ~166 | Carbonyl carbon of the ester group (C=O) |
| ¹³C | ~130 | Alkene carbon (-CH=CH₂) |
| ¹³C | ~128 | Alkene carbon (-CH=CH₂) |
| ¹³C | ~70 | Carbons of the ethoxy chains (-O-CH₂-CH₂-O-) |
| ¹³C | ~64 | Methylene carbons adjacent to the ester oxygen (-O-CH₂) |
| ¹³C | ~41 | Quaternary carbon of the trimethylolpropane core |
| ¹³C | ~23 | Methylene carbon of the ethyl group in the core |
| ¹³C | ~7 | Methyl carbon of the ethyl group in the core |
Note: The exact chemical shifts can vary depending on the solvent used and the degree of ethoxylation.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR.[6] It is particularly useful for monitoring polymerization in aqueous systems or in bulk, as water is a weak Raman scatterer. The C=C stretching vibration of the acrylate group is also a strong and characteristic band in the Raman spectrum.
Table 3: Key Raman Bands for ETPTA
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3060 | =C-H stretching | Acrylate vinyl group |
| ~2930 | -CH₂- stretching | Aliphatic chains |
| ~1720 | C=O stretching | Ester carbonyl |
| ~1640 | C=C stretching | Acrylate vinyl group |
| ~1450 | -CH₂- deformation | Aliphatic chains |
| ~1290 | C-O stretching | Ester group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used to characterize the photoinitiators mixed with ETPTA for UV-curing applications. ETPTA itself does not have strong absorption in the UV-Vis range. However, the choice of photoinitiator with appropriate absorption characteristics at the wavelength of the UV source is critical for efficient polymerization. For instance, hydroxydimethyl acetophenone, a common photoinitiator, has absorption ranges of 265–280 nm and 320–335 nm.[7]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate spectroscopic data. The following are representative experimental protocols for the analysis of ETPTA.
FTIR Spectroscopy for Monitoring Polymerization
-
Sample Preparation: Prepare a formulation of ETPTA with a suitable photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one). Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use an FTIR spectrometer capable of rapid scanning. Set the spectral range to 4000-650 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.
-
Data Acquisition:
-
Record an initial spectrum of the uncured liquid resin.
-
Expose the sample to a UV light source of a specific wavelength and intensity to initiate polymerization.
-
Record spectra at regular time intervals during the UV exposure.
-
Continue recording spectra after the UV source is turned off to monitor any post-curing effects.
-
-
Data Analysis: Monitor the decrease in the area or height of the acrylate C=C bond peak (around 1638 cm⁻¹) relative to an internal standard peak that does not change during the reaction (e.g., the C=O peak at ~1720 cm⁻¹). The degree of conversion can be calculated using the following formula:
Conversion (%) = [1 - (A_t / A_0)] x 100
where A_t is the absorbance of the C=C peak at time t, and A_0 is the initial absorbance of the C=C peak.[8]
NMR Spectroscopy for Structural Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of the ETPTA sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (optional): For unambiguous peak assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.
Visualizations
Photopolymerization of ETPTA
The photopolymerization of ETPTA proceeds via a free-radical chain-growth mechanism.[9] This process can be broken down into three main stages: initiation, propagation, and termination.
Caption: Free-radical photopolymerization of ETPTA.
Experimental Workflow for Spectroscopic Analysis
A systematic workflow is essential for the comprehensive spectroscopic analysis of ETPTA, from sample preparation to data interpretation.
References
- 1. TRIMETHYLOLPROPANE ETHOXYLATE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 2. kowachemical.com [kowachemical.com]
- 3. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. adhesion.kr [adhesion.kr]
- 6. static.horiba.com [static.horiba.com]
- 7. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]
- 8. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photopolymer - Wikipedia [en.wikipedia.org]
understanding the chemistry of ethoxylated trimethylolpropane triacrylate
An In-depth Technical Guide to the Chemistry of Ethoxylated Trimethylolpropane (B17298) Triacrylate (ETMPTA)
Introduction
Ethoxylated Trimethylolpropane Triacrylate (ETMPTA) is a trifunctional acrylate (B77674) monomer widely utilized in the fields of polymer science and material engineering.[1] Its molecular architecture, featuring a central trimethylolpropane core modified with flexible ethoxy chains and terminated by three reactive acrylate groups, provides a unique combination of properties.[2] ETMPTA is a key component in formulations for coatings, inks, adhesives, and 3D printing resins due to its high reactivity, ability to form highly crosslinked polymer networks, and its role as a reactive diluent.[1][2][3] This guide delves into the core chemistry of ETMPTA, including its synthesis, properties, and polymerization mechanisms, providing a technical resource for researchers and professionals in chemical and materials science.
Chemical Structure
The structure of ETMPTA is based on a central trimethylolpropane (TMP) core. Each of the three hydroxyl groups of TMP is first lengthened by the addition of ethylene (B1197577) oxide units (ethoxylation) and then esterified with acrylic acid to form acrylate esters.[1][2] This trifunctional nature is crucial for its ability to act as an efficient crosslinker.[2]
The general structure can be represented as: [H₂C=CHCO₂(CH₂CH₂O)nCH₂]₃CC₂H₅[4]
The variable 'n' represents the average number of ethoxy units per acrylate arm. This degree of ethoxylation can be controlled during synthesis to fine-tune the properties of the final monomer, such as viscosity, flexibility, and hydrophilicity.[1][2] For instance, a common variant has an average molecular weight of approximately 428 g/mol , which corresponds to an average of one ethoxy group per chain (a total of 3 ethoxy units in the molecule).[5]
References
A Comprehensive Technical Guide to the Thermal Properties of Trimethylolpropane Ethoxylate Polymers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal properties of trimethylolpropane (B17298) ethoxylate (TMPE) polymers. As trifunctional polyether polyols, TMPEs are integral components in the synthesis of a wide array of materials, including polyurethanes, resins, and coatings. Their thermal behavior is a critical determinant of the processing parameters and end-use performance of these materials. This document summarizes key thermal characteristics, details the experimental protocols for their measurement, and provides visual representations of the analytical workflow.
Core Thermal Properties of Trimethylolpropane Ethoxylate Polymers
The thermal properties of TMPE polymers are primarily influenced by the length of the ethoxylate chains attached to the central trimethylolpropane core. Generally, as the degree of ethoxylation increases, leading to a higher molecular weight, both the glass transition temperature (Tg) and the thermal decomposition temperature tend to shift.
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For TMPE polymers, the Tg is influenced by the molecular weight and the flexibility of the polyether chains.
Thermal Decomposition: The thermal stability of TMPE polymers is assessed by their decomposition temperature. This is the temperature at which the polymer begins to degrade through chemical reactions. The initiation of weight loss in thermogravimetric analysis (TGA) is a key indicator of this property. Studies on similar ethoxylated polymers suggest that thermal stability generally increases with a higher degree of ethoxylation.[1][2]
Quantitative Thermal Property Data
| Polymer System | Degree of Ethoxylation (EO Units) | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Polymeric Ionic Liquid (Lauryl Ether Based) | Low | ~360 | - | 312[1] |
| Polymeric Ionic Liquid (Lauryl Ether Based) | Medium | ~460 | - | 314[1] |
| Polymeric Ionic Liquid (Lauryl Ether Based) | High | ~690 | - | 364[1] |
| Polymeric Ionic Liquid (Lauryl Ether Based) | Very High | ~700 | - | 292 (Note: Anomaly in reported data)[1] |
| Polyethylene Glycol | N/A | 1000 | - | >200 |
| Polyethylene Glycol | N/A | 1400 | - | >200[3] |
Note: The data for polymeric ionic liquids is included to illustrate the trend of increasing thermal stability with a higher degree of ethoxylation in a related system. The decomposition temperatures for Polyethylene Glycol (PEG) are generally above 200°C, with specific values dependent on molecular weight and experimental conditions.
Experimental Protocols
The characterization of the thermal properties of this compound polymers relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for determining the glass transition temperature.
Methodology:
-
Sample Preparation: A small sample of the TMPE polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup:
-
A DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
-
Thermal Program:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -80 °C) to a temperature well above its expected glass transition (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to the initial low temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from the midpoint of the step-like change in the heat flow curve of this second scan.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small sample of the TMPE polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere for pyrolysis.
-
The balance is tared to zero.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes for characterizing the thermal properties of this compound polymers.
Caption: Workflow for Thermal Analysis of TMPE Polymers.
This diagram outlines the parallel workflows for DSC and TGA, from sample preparation to data analysis, culminating in the final report.
Caption: Relationship between Ethoxylation and Thermal Properties.
This diagram illustrates the logical relationship where the degree of ethoxylation influences molecular weight, which in turn affects the key thermal properties that determine the material's performance.
References
An In-depth Technical Guide to CAS 50586-59-9: Trimethylolpropane Ethoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Trimethylolpropane (B17298) ethoxylate (CAS number 50586-59-9) is a trifunctional polyether polyol, a class of compounds with broad applications in the chemical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and known suppliers. While primarily utilized in polymer chemistry, this guide also addresses its relevance, or lack thereof, in the context of direct pharmacological activity and drug development, a key consideration for the intended audience.
Core Chemical and Physical Properties
Trimethylolpropane ethoxylate is a viscous liquid whose properties can vary depending on the degree of ethoxylation. The general structure consists of a central trimethylolpropane core with three arms of polyethylene (B3416737) glycol (PEG) chains. The length of these PEG chains dictates the molecular weight and influences properties such as viscosity and solubility.
| Property | Value |
| CAS Number | 50586-59-9 |
| Synonyms | 3-arm PEG, 3-arm PEO, Poly(ethylene oxide), 3-arm, hydroxy terminated, Polyethylene glycol trimethylolpropane ether |
| Molecular Formula | (C₂H₄O)n(C₂H₄O)n(C₂H₄O)nC₆H₁₄O₃[1][2] |
| Appearance | Colorless to pale yellow viscous liquid[3][4][5] |
| Density | Approximately 1.1 - 1.14 g/mL at 25 °C[3][6] |
| Refractive Index | n20/D ~1.472 - 1.478[3][6] |
| Flash Point | >230 °F (>110 °C)[6] |
| Water Solubility | Soluble[5][6] |
| Boiling Point | Not applicable (polymer) |
| Melting Point | Not applicable (liquid at room temperature) |
Synthesis of this compound
The industrial production of this compound is achieved through the ethoxylation of trimethylolpropane.[4] This process involves the ring-opening polymerization of ethylene (B1197577) oxide initiated by the hydroxyl groups of trimethylolpropane, typically under basic catalysis. The degree of ethoxylation, and thus the final properties of the product, can be controlled by the stoichiometry of the reactants.
References
- 1. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 5. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H18O4 | CID 169100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Trimethylolpropane Ethoxylate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylolpropane (B17298) ethoxylate (TMPE) in the synthesis of polyurethanes (PU). The following sections detail the role of TMPE as a crosslinking agent, its impact on the physicochemical properties of polyurethanes, and protocols for synthesis.
Introduction to Trimethylolpropane Ethoxylate in Polyurethane Chemistry
This compound is a trifunctional polyether polyol derived from the ethoxylation of trimethylolpropane (TMP).[1][2] Its three primary hydroxyl groups make it a highly effective crosslinking agent in polyurethane systems.[3] When reacted with diisocyanates, TMPE forms a stable, three-dimensional urethane (B1682113) network, significantly influencing the final properties of the polymer.[4] The incorporation of ethoxy groups in the TMPE structure, as compared to unmodified TMP, introduces greater flexibility and can alter the hydrophilic-hydrophilic balance of the resulting polyurethane. The general structure of TMPE is shown in Figure 1.
Figure 1. Chemical Structure of this compound (TMPE).
The ethoxylation process adds polyether chains to the TMP core, and the length of these chains can be varied to fine-tune the properties of the polyurethane.[5] Longer ethoxy chains generally lead to increased flexibility and water solubility.
The Role and Benefits of TMPE in Polyurethane Formulations
The primary function of TMPE in polyurethane synthesis is to act as a crosslinker, thereby increasing the crosslink density of the polymer network.[4] This has several significant effects on the material's properties:
-
Enhanced Mechanical Properties: Increased crosslinking leads to improvements in hardness, tensile strength, and abrasion resistance.[3] This is particularly beneficial in applications such as coatings, adhesives, and elastomers where durability is critical.
-
Improved Thermal Stability: A more densely crosslinked polymer network generally exhibits greater resistance to thermal degradation.[4]
-
Increased Chemical Resistance: The robust, crosslinked structure provides enhanced resistance to solvents and other chemicals.[4]
-
Tunable Flexibility: The ethoxy groups in TMPE introduce flexibility into the polymer backbone. By selecting a TMPE with an appropriate degree of ethoxylation, formulators can balance hardness and flexibility in the final product.[5]
While TMPE offers significant advantages, it is crucial to control its concentration in the formulation. Excessive crosslinking can lead to brittleness and reduced elongation at break.[6]
Applications of TMPE-Modified Polyurethanes
The versatile properties of polyurethanes modified with TMPE make them suitable for a wide range of applications, including:
-
Coatings: TMPE is used to formulate high-performance polyurethane coatings for automotive, industrial, and architectural applications, offering excellent durability and resistance to weathering and chemicals.[6]
-
Adhesives and Sealants: The strong crosslinking provided by TMPE contributes to the formulation of high-strength adhesives and sealants.[1]
-
Elastomers: In polyurethane elastomers, TMPE helps to improve resilience, tear strength, and overall durability.
-
Foams: In both flexible and rigid polyurethane foams, TMPE can be used to control the foam's density, hardness, and thermal insulation properties.[1]
-
Waterborne Polyurethane Dispersions (PUDs): The ethoxy groups can enhance the dispersibility of the polyurethane in water, making TMPE a suitable crosslinker for environmentally friendly waterborne coatings and adhesives.[7][8]
Experimental Protocols
The following protocols provide a general guideline for the synthesis of polyurethanes using this compound. These can be adapted based on the specific requirements of the final application.
Protocol 1: One-Shot Synthesis of a TMPE-Crosslinked Polyurethane Elastomer
This protocol describes a solvent-free, one-shot method for preparing a polyurethane elastomer.
Materials:
-
Polyether or Polyester (B1180765) Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Chain Extender (e.g., 1,4-Butanediol - BDO)
-
This compound (TMPE)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Heat Stabilizer (e.g., Triphenyl phosphite)
Procedure:
-
Preparation of Reactants:
-
Dry the polyol and chain extender in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Melt the MDI in an oven at 60°C.
-
-
Mixing:
-
In a reaction vessel, combine the dried polyol, chain extender, and TMPE.
-
Mechanically stir the mixture and heat to 70°C.
-
Add the heat stabilizer and catalyst (approximately 0.1-0.2 wt%) to the mixture and stir until homogeneous.
-
-
Polymerization:
-
Slowly add the molten MDI to the reaction vessel while stirring vigorously.
-
Continue stirring at 80°C for 1-2 minutes until a significant increase in viscosity is observed.
-
-
Curing:
-
Pour the viscous mixture into a preheated mold.
-
Cure the polymer in an oven at 100°C for 24 hours to ensure the complete reaction of the isocyanate groups.
-
Protocol 2: Prepolymer Synthesis of a Waterborne Polyurethane Dispersion (PUD)
This protocol outlines the synthesis of a waterborne polyurethane dispersion using the prepolymer method, which is suitable for creating stable aqueous dispersions for coatings and adhesives.
Materials:
-
Polyester Polyol (e.g., Poly(1,4-butylene adipate) glycol - PBA, Mn = 2000 g/mol )
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Hydrophilic Chain Extender (e.g., Dimethylolpropionic acid - DMPA)
-
This compound (TMPE)
-
Neutralizing Agent (e.g., Triethylamine (B128534) - TEA)
-
Chain Extender (e.g., Hydrazine (B178648) hydrate)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP, if necessary to dissolve DMPA)
-
Deionized Water
Procedure:
-
Prepolymer Formation:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge the polyester polyol, DMPA (dissolved in a minimal amount of NMP if needed), and TMPE.
-
Heat the mixture to 70-80°C under a nitrogen atmosphere.
-
Slowly add the IPDI to the flask and continue the reaction at 80°C until the isocyanate (NCO) content reaches the theoretical value (can be monitored by titration).
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 50-60°C.
-
Add the triethylamine to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes.
-
Under vigorous stirring, add deionized water to the neutralized prepolymer to form a stable dispersion.
-
-
Chain Extension:
-
Add the chain extender (e.g., hydrazine hydrate) dropwise to the dispersion to increase the molecular weight of the polyurethane.
-
Continue stirring for 1-2 hours at room temperature.
-
Data Presentation
The following tables summarize the expected effects of increasing the concentration of a trifunctional crosslinker like TMPE on the properties of polyurethane elastomers, based on data for trimethylolpropane (TMP). The trends are expected to be similar for TMPE, with the magnitude of the changes depending on the degree of ethoxylation.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Polyurethane Elastomers
| Crosslinker (TMP) Content (wt%) | Young's Modulus (MPa) | Modulus at 100% Elongation (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | 5.2 | 2.8 | 850 | 75 |
| 1 | 7.8 | 3.5 | 720 | 80 |
| 2 | 10.5 | 4.2 | 600 | 85 |
| 3 | 13.1 | 5.1 | 510 | 90 |
Data is illustrative and based on trends reported for TMP in aliphatic polyurethane elastomers.[9]
Table 2: Effect of Crosslinker Concentration on Thermal Properties of Polyurethane Elastomers
| Crosslinker (TMP) Content (wt%) | Onset Decomposition Temp. (°C) | Max. Decomposition Temp. (°C) |
| 0 | 285 | 325 |
| 1 | 295 | 335 |
| 2 | 308 | 342 |
| 3 | 319 | 349 |
Data is illustrative and based on trends reported for TMP in aliphatic polyurethane elastomers.[9]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the synthesis of polyurethanes with TMPE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Trimethylolpropane - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethylolpropane Ethoxylate (TMPE) Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of trimethylolpropane (B17298) ethoxylate (TMPE)-based hydrogels for controlled drug delivery.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic agents make them excellent candidates for drug delivery systems.[1][3] Trimethylolpropane ethoxylate (TMPE)-based hydrogels, particularly those formed through thiol-ene reactions, offer distinct advantages such as rapid in-situ formation under physiological conditions, tunable degradation rates, and controlled drug release kinetics.[4] This document outlines the formulation of TMPE hydrogels, specifically focusing on the well-characterized ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) and poly(ethylene glycol) diacrylate (PEGDA) system, and provides detailed protocols for their synthesis and characterization.
Data Presentation: Formulation and Characterization of TMPE Hydrogels
The following tables summarize key quantitative data for ETTMP-PEGDA hydrogels, a representative TMPE-based system. These tables are designed to facilitate easy comparison of hydrogel properties based on their formulation parameters.
Table 1: Mechanical Properties of ETTMP-PEGDA Hydrogels [4]
| Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) | Equilibrium Modulus (kPa) | Crosslink Density (mol/m³) |
| 15 | 3.5 ± 0.4 | 0.3 ± 0.1 | 3.5 ± 0.4 | 1.4 ± 0.2 |
| 25 | 19 ± 2 | 1.5 ± 0.3 | 19 ± 2 | 7.7 ± 0.8 |
| 35 | 50 ± 5 | 4 ± 1 | 50 ± 5 | 20 ± 2 |
| 50 | 110 ± 10 | 9 ± 2 | 110 ± 10 | 44 ± 4 |
| 75 | 190 ± 20 | 15 ± 3 | 190 ± 20 | 77 ± 8 |
Table 2: Swelling and Drug Release Properties of ETTMP-PEGDA Hydrogels [1][5]
| Polymer Concentration (wt%) | Equilibrium Water Content (EWC) (%) | Swelling Ratio (Q) | Model Drug | Release Time (t_total) (hours) |
| 25 | ~75 | Varies with temperature | Sulforhodamine 101 | ~100 |
| 35 | ~65 | Varies with temperature | Sulforhodamine 101 | ~150 |
| 50 | ~50 | Varies with temperature | Sulforhodamine 101 | ~250 |
| 25 | ~75 | Varies with temperature | Chloroquine | ~120 |
| 35 | ~65 | Varies with temperature | Chloroquine | ~180 |
| 50 | ~50 | Varies with temperature | Chloroquine | ~300 |
Note: Swelling ratio (Q) is dependent on the specific formulation and environmental conditions. EWC provides an indication of the hydrogel's water content at equilibrium.[5] Release time is dependent on the specific drug and its interaction with the hydrogel matrix.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the formulation and characterization of TMPE hydrogels.
Protocol 1: Synthesis of ETTMP-PEGDA Hydrogels[4]
Materials:
-
Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Basic alumina (B75360) for purification
-
Syringes and needles
-
Vortex mixer
Procedure:
-
Precursor Purification:
-
Separately purify ETTMP and PEGDA by passing them through a column packed with basic alumina to remove inhibitors and impurities. The height of the alumina column can influence gelation time.
-
-
Precursor Solution Preparation:
-
Prepare a stock solution of the desired total polymer concentration (e.g., 25 wt%) in 0.1 M PBS (pH 7.4).
-
Maintain a stoichiometric molar ratio of thiol groups (from ETTMP) to acrylate (B77674) groups (from PEGDA) of 2:3.
-
-
Hydrogel Formation:
-
In a sterile vial, add the calculated amounts of purified ETTMP and PEGDA.
-
Vortex the mixture for 15 seconds to ensure homogeneity.
-
Add the required volume of 0.1 M PBS to achieve the final desired polymer concentration.
-
Vortex the final mixture for another 15 seconds.
-
The solution will form a hydrogel at room temperature. Gelation time can be monitored visually or using a rheometer.
-
Protocol 2: Characterization of Mechanical Properties[4]
Instrumentation:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Preparation: Prepare hydrogel samples as described in Protocol 1, directly on the rheometer plate or in a mold of appropriate dimensions.
-
Dynamic Mechanical Analysis (DMA):
-
Perform frequency sweeps (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Perform strain sweeps (e.g., 0.1 to 100%) at a constant frequency to identify the linear viscoelastic region.
-
-
Equilibrium Modulus: The storage modulus at low frequencies is often taken as the equilibrium modulus.
Protocol 3: Swelling Studies[5]
Materials:
-
Synthesized hydrogel discs of known weight and dimensions
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Incubator at 37°C
-
Analytical balance
Procedure:
-
Weigh the as-prepared hydrogel samples (initial hydrated weight, W_i).
-
Immerse the hydrogels in an excess of PBS in a sealed container.
-
Incubate at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (hydrated weight at time t, W_t).
-
Continue until the hydrogel weight becomes constant, indicating equilibrium swelling (equilibrium hydrated weight, W_e).
-
Lyophilize the swollen hydrogels to obtain the dry weight (W_d).
-
Calculate the Swelling Ratio (Q):
-
Q = (W_e - W_d) / W_d
-
-
Calculate the Equilibrium Water Content (EWC):
-
EWC (%) = [(W_e - W_d) / W_e] * 100
-
Protocol 4: In Vitro Drug Release Study[1]
Materials:
-
Drug-loaded hydrogels
-
Release medium (e.g., PBS, pH 7.4)
-
Incubator shaker at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Drug Loading:
-
In-situ loading: Dissolve the drug in the precursor solution before initiating gelation.
-
Post-loading: Swell a pre-formed hydrogel in a concentrated drug solution until equilibrium is reached.
-
-
Place a known amount of the drug-loaded hydrogel in a known volume of release medium.
-
Incubate at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Cytotoxicity Assessment (MTT Assay)
Materials:
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or isopropanol
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Extract Preparation:
-
Sterilize hydrogel samples (e.g., by UV irradiation).
-
Incubate the sterile hydrogels in a cell culture medium at a specific surface area/volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to obtain a hydrogel extract.
-
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Cell Treatment: Remove the culture medium and replace it with the prepared hydrogel extract. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO or isopropanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculate Cell Viability:
-
Cell Viability (%) = (Absorbance_sample / Absorbance_negative_control) * 100
-
Visualizations
The following diagrams illustrate the experimental workflows for synthesizing and characterizing TMPE hydrogels for drug delivery.
Caption: Workflow for the synthesis of ETTMP-PEGDA hydrogels.
Caption: Experimental workflow for hydrogel characterization.
Caption: Protocol for in vitro drug release studies from hydrogels.
References
- 1. Degradation, swelling, and drug release behavior of injectable ETTMP/PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Trimethylolpropane Ethoxylate in UV-Curable Coatings: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) ethoxylate (TMPEOTA) is a trifunctional acrylate (B77674) monomer widely utilized as a reactive diluent in ultraviolet (UV) curable coatings. Its unique molecular structure, featuring a compact, branched core with flexible ethylene (B1197577) glycol units, imparts a desirable balance of properties to UV-cured films. This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working with TMPEOTA in the formulation of UV-curable coatings.
TMPEOTA's primary role is to reduce the viscosity of formulations, improving flow and leveling for smoother, more uniform coatings.[1] Beyond its function as a diluent, it actively participates in the free-radical polymerization process upon UV exposure, contributing to the final properties of the cured coating. Compared to its non-ethoxylated counterpart, trimethylolpropane triacrylate (TMPTA), TMPEOTA offers enhanced flexibility, lower skin irritation, and reduced shrinkage during curing.[2] These characteristics make it a valuable component in coatings for a variety of substrates, including wood, plastics, and metals.[1][2]
Key Properties and Advantages
Incorporating TMPEOTA into UV-curable formulations offers several distinct advantages:
-
Rapid Curing: The trifunctional acrylate groups enable rapid crosslinking, leading to fast cure speeds and high throughput in manufacturing processes.[3][4]
-
Enhanced Flexibility: The ethoxylated backbone introduces flexibility into the polymer network, resulting in coatings with improved impact resistance and durability.[2]
-
Low Volatility: TMPEOTA has a high boiling point and low volatility, making it a safer and more environmentally friendly alternative to volatile organic compound (VOC) solvents.[1]
-
Good Adhesion: It promotes excellent adhesion to a wide range of substrates.[1]
-
Improved Hardness and Chemical Resistance: The high crosslink density of the cured film imparts excellent hardness, scratch resistance, and resistance to chemicals and solvents.[3][4]
-
Low Skin Irritation: Compared to TMPTA, TMPEOTA exhibits lower skin irritation, a significant advantage in terms of handling and safety.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical structure of Trimethylolpropane Ethoxylate Triacrylate, the mechanism of UV-curing via free-radical polymerization, and a general workflow for evaluating UV-curable coatings.
Experimental Data
The following tables summarize the impact of varying TMPEOTA concentration on key performance properties of a UV-curable coating.
Table 1: Effect of TMPEOTA/TMPTA Ratio on Cure Rate and Shrinkage [5]
| Formulation | TMPTA (wt. %) | EO6TMPTA (wt. %) | Maximum Heat Flow (W/g) | Shrinkage (%) |
| 1 | 100 | 0 | 1.25 | 10.5 |
| 2 | 75 | 25 | 1.35 | 9.98 |
| 3 | 50 | 50 | 1.45 | 9.53 |
| 4 | 25 | 75 | 1.30 | 7.70 |
| 5 | 0 | 100 | 1.15 | 6.80 |
Note: EO6TMPTA refers to this compound with an average of 6 ethoxy units.
Table 2: Typical Properties of a UV-Curable Formulation with TMPEOTA
| Property | Test Method | Formulation A (10% TMPEOTA) | Formulation B (30% TMPEOTA) |
| Viscosity @ 25°C (cps) | Rotational Viscometer | ~1500 | ~800 |
| Cure Speed (m/min @ 120 W/cm) | Conveyor with UV Lamp | ~15 | ~20 |
| Pencil Hardness | ASTM D3363 | H | F |
| Adhesion (Cross-Hatch) | ASTM D3359 | 5B | 5B |
| Gel Content (%) | Solvent Extraction | >95% | >95% |
Note: These are representative values and can vary depending on the other components in the formulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Viscosity Measurement
Objective: To determine the viscosity of the uncured UV-curable formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Appropriate spindle
-
Temperature-controlled water bath
-
Beaker
Procedure:
-
Equilibrate the UV-curable formulation to a constant temperature, typically 25°C, using the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's full-scale range.
-
Pour the temperature-conditioned formulation into a beaker.
-
Immerse the spindle into the formulation up to the immersion mark.
-
Allow the spindle to rotate for a sufficient time to obtain a stable reading.
-
Record the viscosity in centipoise (cps).
Cure Speed Evaluation
Objective: To determine the maximum speed at which a coating can be passed under a UV lamp and achieve a tack-free surface.
Apparatus:
-
UV curing unit with a conveyor system
-
UV lamp with a known power output (e.g., 120 W/cm)
-
Substrate for coating application
-
Applicator for consistent film thickness (e.g., drawdown bar)
-
Cotton ball or cheesecloth
Procedure:
-
Apply a uniform film of the UV-curable formulation onto the substrate.
-
Set the conveyor speed to a starting value (e.g., 10 m/min).
-
Pass the coated substrate under the UV lamp.
-
Immediately after curing, gently press a cotton ball onto the surface of the coating.
-
If no fibers adhere to the surface, the coating is considered tack-free.
-
Increase the conveyor speed in increments (e.g., 2 m/min) and repeat the process until the surface is no longer tack-free.
-
The highest speed at which a tack-free surface is achieved is recorded as the cure speed.
Pencil Hardness Test (ASTM D3363)
Objective: To assess the hardness of the cured coating film.
Apparatus:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest)
-
Pencil sharpener
-
400-grit sandpaper
-
A firm, level surface
Procedure:
-
Sharpen a pencil of medium hardness (e.g., HB) and then flatten the tip by rubbing it on the sandpaper at a 90-degree angle until a flat, circular tip is obtained.
-
Hold the pencil at a 45-degree angle to the coated surface.
-
Push the pencil forward with uniform pressure, creating a scratch approximately 6 mm in length.
-
Observe the surface for any indentation or scratching.
-
If the pencil scratches the surface, repeat the test with the next softer pencil. If it does not scratch the surface, repeat with the next harder pencil.
-
The pencil hardness is reported as the hardest pencil that does not scratch the coating.
Cross-Hatch Adhesion Test (ASTM D3359)
Objective: To evaluate the adhesion of the cured coating to the substrate.
Apparatus:
-
A cross-hatch cutting tool with multiple blades spaced 1 mm or 2 mm apart
-
Pressure-sensitive adhesive tape (as specified in the standard)
-
A soft brush
-
An illuminated magnifier
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts at a 90-degree angle to the first set, creating a grid pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the center of the adhesive tape over the grid.
-
Firmly press the tape down with a finger or an eraser to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).
Gel Content Determination
Objective: To determine the percentage of the coating that has been crosslinked during the curing process.
Apparatus:
-
Cured coating film of known weight
-
Solvent (e.g., acetone (B3395972) or methyl ethyl ketone)
-
Wire mesh pouch
-
Soxhlet extraction apparatus or a beaker for immersion
-
Oven
-
Analytical balance
Procedure:
-
Accurately weigh a sample of the cured coating film (W_initial).
-
Place the film in a wire mesh pouch.
-
Extract the soluble portion of the film by immersing the pouch in a suitable solvent for a specified period (e.g., 24 hours).
-
Remove the pouch from the solvent and dry the remaining film in an oven at a specified temperature until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) x 100
Conclusion
This compound is a versatile and highly effective reactive diluent for UV-curable coatings. Its inclusion in formulations can lead to significant improvements in flexibility, adhesion, and cure speed, while also offering a favorable safety profile with reduced skin irritation. The experimental protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively utilize TMPEOTA in the development of high-performance UV-curable coatings. By carefully controlling the concentration of TMPEOTA and evaluating the resulting properties using standardized test methods, formulations can be optimized to meet the specific demands of various applications.
References
- 1. L-61013 [TMP(EO)3TA] Ethoxylated trimethylolpropane triacrylate CAS 28961-43-5 UV monomers for synthetic UV resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 2. EO3-TMPTA - Ethoxylated Trimethylolpropane Triacrylate for UV Coatings & Inks [sinocurechem.com]
- 3. kowachemical.com [kowachemical.com]
- 4. triwillgroup.com [triwillgroup.com]
- 5. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]
Application Notes and Protocols: Trimethylolpropane Ethoxylate as a Crosslinker for Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them excellent candidates for a variety of biomedical applications, including drug delivery and tissue engineering.[1][2] The properties of these hydrogels are largely dictated by the crosslinker used to form the network. Trimethylolpropane (B17298) ethoxylate (TMPE) and its derivatives have emerged as versatile and efficient crosslinking agents for hydrogel synthesis. These crosslinkers offer the ability to create hydrogels with tunable mechanical properties, degradation rates, and drug release kinetics.[3][4]
This document provides detailed application notes and experimental protocols for the use of two common TMPE derivatives as hydrogel crosslinkers: ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) and trimethylolpropane triglycidyl ether (TMPTGE).
Application Notes
Overview of Trimethylolpropane Ethoxylate (TMPE) Crosslinkers
TMPE-based crosslinkers are characterized by a central trimethylolpropane core that has been ethoxylated to introduce poly(ethylene glycol) (PEG)-like chains. These chains can be functionalized with various reactive groups to facilitate different crosslinking chemistries. The two primary types of TMPE derivatives used in hydrogel formation are:
-
Thiol-Functionalized TMPE (ETTMP): Ethoxylated trimethylolpropane tri-3-mercaptopropionate is a trifunctional thiol crosslinker. It is commonly used in thiol-ene "click" chemistry reactions, particularly Michael addition reactions with acrylate-functionalized polymers like poly(ethylene glycol) diacrylate (PEGDA).[3] This reaction is highly efficient and can proceed under mild, biocompatible conditions, making it suitable for in situ hydrogel formation and cell encapsulation.[3]
-
Epoxy-Functionalized TMPE (TMPTGE): Trimethylolpropane triglycidyl ether is a tri-epoxy functional crosslinker. It forms stable ether bonds by reacting with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups present on natural polymers like cellulose, chitosan (B1678972), and xanthan gum.[4][5] The reaction typically occurs under basic conditions and allows for the formation of robust hydrogel networks.[4]
Comparative Properties of TMPE-Crosslinked Hydrogels
The choice of TMPE derivative and the polymer backbone significantly influences the final properties of the hydrogel. A summary of key quantitative data is presented below for comparison.
Table 1: Mechanical and Physical Properties of ETTMP-PEGDA Hydrogels [3]
| Polymer Concentration (wt%) | Gelation Time (minutes) | Storage Modulus (G') (kPa) |
| 15 | < 5 | 3.5 ± 0.5 |
| 25 | < 3 | 15.2 ± 1.8 |
| 35 | < 2 | 45.6 ± 5.1 |
| 50 | < 2 | 110.3 ± 12.5 |
| 90 | < 2 | 190.1 ± 20.3 |
Table 2: Influence of TMPTGE Crosslinker on Cellulose-Based Hydrogel Properties [4]
| Crosslinker | Pore Size (µm) | Thermal Degradation Onset (°C) |
| Epichlorohydrin (ECH) | 46.0 ± 11.1 | ~280 |
| 1,4-Butanediol diglycidyl ether (BDDE) | 12.3 ± 2.5 | ~290 |
| Trimethylolpropane triglycidyl ether (TMPTGE) | 6.7 ± 1.5 | ~300 |
Table 3: Drug Release Characteristics from ETTMP-PEGDA Hydrogels
| Polymer Concentration (wt%) | Model Drug | Time for Total Drug Release (hours) |
| 25 | Sulforhodamine 101 | ~150 |
| 35 | Sulforhodamine 101 | ~250 |
| 50 | Sulforhodamine 101 | ~400 |
| 25 | Chloroquine | ~100 |
| 35 | Chloroquine | ~200 |
| 50 | Chloroquine | ~350 |
Experimental Protocols
Protocol 1: Synthesis of ETTMP-PEGDA Hydrogels via Michael Addition
This protocol describes the preparation of injectable hydrogels using ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) and poly(ethylene glycol) diacrylate (PEGDA).[3]
Materials:
-
Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn 575
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Vortex mixer
Procedure:
-
To a sterile vial, add ETTMP and PEGDA in a 2:3 thiol-to-acrylate molar ratio.
-
Add the required volume of 0.1 M PBS (pH 7.4) to achieve the desired total polymer weight percentage. For instance, to prepare a 2 g hydrogel with a 25 wt% polymer concentration, add 0.260 mL of ETTMP and 0.180 mL of PEGDA to 1.5 mL of 0.1 M PBS.[3]
-
Immediately vortex the mixture for 15 seconds to ensure homogeneity.
-
The solution will begin to gel. Gelation time can be monitored visually or using a rheometer. Gelation is typically complete within 2-5 minutes for polymer concentrations between 15-90 wt%.[3]
Protocol 2: Synthesis of TMPTGE-Crosslinked Chitosan Hydrogels
This protocol provides a general method for preparing hydrogels using trimethylolpropane triglycidyl ether (TMPTGE) as a crosslinker with a natural polymer like chitosan.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid solution (1% v/v)
-
Trimethylolpropane triglycidyl ether (TMPTGE)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Magnetic stirrer and hot plate
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with continuous stirring until a homogenous solution is formed.
-
Add TMPTGE to the chitosan solution at a desired weight ratio (e.g., 2% to 6% w/w of chitosan).[5]
-
Stir the mixture vigorously for 30 minutes to ensure uniform distribution of the crosslinker.
-
Slowly add 1 M NaOH solution dropwise to the mixture while stirring to raise the pH to approximately 9-10 and initiate the crosslinking reaction.
-
Continue stirring for 2-4 hours at 50-60°C to allow for complete gelation.
-
The resulting hydrogel can be washed extensively with deionized water to remove unreacted reagents and neutralize the pH.
Protocol 3: Characterization of Hydrogel Mechanical Properties by Rheology
This protocol outlines the steps for determining the viscoelastic properties of the prepared hydrogels using a rheometer.
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Time Sweep: To determine the gelation time, place the liquid hydrogel precursor solution onto the rheometer plate immediately after mixing. Start a time sweep measurement at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz). The gelation point is identified as the time at which the storage modulus (G') surpasses the loss modulus (G'').
-
Strain Sweep: Once the hydrogel is fully formed, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to characterize the frequency-dependent behavior of the hydrogel.
-
Compressive Modulus: For fully formed hydrogels, a compression test can be performed to determine the compressive modulus.
Protocol 4: Determination of Hydrogel Swelling Ratio
This protocol measures the water absorption capacity of the hydrogel.
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the samples in a buffer solution (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and weigh them (Ws).
-
Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wi) / Wi] * 100
Protocol 5: In Vitro Drug Release Assay
This protocol describes how to measure the release of a model drug from the hydrogels.[6]
Procedure:
-
Load the hydrogel with a model drug (e.g., methylene (B1212753) blue, sulforhodamine 101, or a specific therapeutic agent) during the synthesis process by dissolving the drug in the polymer solution before crosslinking.
-
Place a known amount of the drug-loaded hydrogel into a vial containing a known volume of release medium (e.g., PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]
-
Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 6: Cell Viability Assay in Hydrogels (Live/Dead Staining)
This protocol assesses the biocompatibility of the hydrogels by determining the viability of encapsulated cells.[7][8]
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Cell-laden hydrogels
-
Fluorescence microscope
Procedure:
-
If encapsulating cells, mix the cell suspension with the hydrogel precursor solution just before initiating gelation.
-
Culture the cell-laden hydrogels in an appropriate cell culture medium for the desired period (e.g., 24, 48, 72 hours).
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogels and wash them with PBS.
-
Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at 37°C, protected from light.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
Visualizations
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Relationship between TMPE crosslinker choice and hydrogel properties.
Caption: Generic signaling pathway influenced by a released therapeutic agent.
References
- 1. In vitro drug release from the hydrogel [bio-protocol.org]
- 2. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 3. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethylolpropane Ethoxylate-Based Gel Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of gel polymer electrolytes (GPEs) utilizing trimethylolpropane (B17298) ethoxylate as a key crosslinking agent. This document is intended to guide researchers in the development of safer, high-performance lithium-ion batteries and other electrochemical devices.
Introduction to Trimethylolpropane Ethoxylate in Gel Polymer Electrolytes
Gel polymer electrolytes (GPEs) represent a promising class of materials for next-generation energy storage devices, bridging the gap between liquid electrolytes and solid-state electrolytes. They offer a unique combination of high ionic conductivity, characteristic of liquids, with the mechanical integrity of solids, thereby enhancing battery safety by mitigating issues such as electrolyte leakage and flammability.
This compound triacrylate (ETPTA) is a trifunctional acrylate (B77674) monomer widely employed as a crosslinker in the in situ polymerization synthesis of GPEs. Its ethoxylated backbone provides flexibility and enhances ion transport, while the triacrylate functionality allows for the formation of a robust, three-dimensional polymer network. This network effectively entraps the liquid electrolyte, providing mechanical stability without significantly compromising ionic conductivity. The in situ polymerization approach, where the liquid precursor is introduced into a battery cell before being cured, ensures excellent interfacial contact between the electrolyte and the electrodes, which is crucial for efficient charge transfer.
Key Performance Characteristics
GPEs based on this compound exhibit a range of desirable electrochemical properties. The following tables summarize key performance data from various studies, showcasing the impact of different compositions and preparation methods.
Table 1: Ionic Conductivity of Trimethylolpropane-Based Gel Polymer Electrolytes
| Monomer/Crosslinker | Lithium Salt | Solvent/Plasticizer | Ionic Conductivity (S/cm) at Room Temperature | Reference |
| This compound triacrylate (ETPTA) | LiTFSI | - | 1.90 x 10⁻³ | [1] |
| This compound triacrylate (ETPTA) | NaClO₄ | EC/PC | 2.14 x 10⁻³ | [2] |
| Trimethylolpropane trimethylacrylate (TMPTMA) | LiTFSI | DMC, N₁,₄,₄,₄TFSI | 6.15 x 10⁻³ | [3] |
| Trimethylolpropane triglycidyl ether (TMPTE) | LiFSI | EC/DEC | 2.63 x 10⁻⁴ | [4][5] |
| Di(trimethylolpropane) tetraacrylate | - | - | 6.2 x 10⁻³ | [6] |
| Trimethylolpropane trimethylacrylate (TMPTMA) | - | - | >10⁻³ | [7] |
Note: EC = Ethylene Carbonate, PC = Propylene Carbonate, DMC = Dimethyl Carbonate, DEC = Diethyl Carbonate, LiTFSI = Lithium bis(trifluoromethanesulfonyl)imide, LiFSI = Lithium bis(fluorosulfonyl)imide, NaClO₄ = Sodium Perchlorate, N₁,₄,₄,₄TFSI = Tributylmethylammonium bis(trifluoromethanesulfonyl)imide.
Table 2: Electrochemical Stability and Ion Transport Properties
| Monomer/Crosslinker | Lithium Salt | Li⁺ Transference Number (t_Li⁺_) | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| This compound triacrylate (ETPTA) | LiTFSI | 0.62 | > 5.0 | [1] |
| Trimethylolpropane triglycidyl ether (TMPTE) | LiFSI | 0.58 | - | [4][5] |
| Trimethylolpropane trimethylacrylate (TMPTMA) | LiTFSI | 0.59 | > 5.0 | [3] |
| Di(trimethylolpropane) tetraacrylate | - | - | up to 4.5 | [6] |
Experimental Protocols
The following section provides detailed protocols for the preparation and characterization of this compound-based GPEs.
Protocol for In Situ Preparation of a UV-Curable Gel Polymer Electrolyte
This protocol describes the preparation of a GPE via in situ ultraviolet (UV) curing of a precursor solution containing this compound triacrylate (ETPTA).
Materials:
-
This compound triacrylate (ETPTA, monomer)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, lithium salt)
-
Ethylene carbonate (EC) and Propylene carbonate (PC) (1:1 v/v, as plasticizer/solvent)
-
2-Hydroxy-2-methylpropiophenone (Photoinitiator)
-
Battery-grade electrodes (e.g., LiFePO₄ cathode, lithium metal anode)
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
Procedure:
-
Precursor Solution Preparation (in an argon-filled glovebox): a. Prepare the liquid electrolyte by dissolving LiTFSI in a 1:1 (v/v) mixture of EC and PC to a final concentration of 1 M. b. In a separate vial, mix the ETPTA monomer and the photoinitiator. A typical ratio is 99:1 by weight. c. Add the ETPTA/photoinitiator mixture to the liquid electrolyte. The ratio of monomer to liquid electrolyte can be varied to optimize properties, for example, 20:80 by weight. d. Stir the mixture until a homogeneous precursor solution is obtained.
-
Cell Assembly: a. Place the cathode at the bottom of the coin cell casing. b. Add a few drops of the precursor solution onto the cathode surface. c. Place the separator on top of the cathode. d. Add a few more drops of the precursor solution to wet the separator. e. Place the lithium metal anode on top of the separator. f. Add the spacer and spring, and then seal the coin cell using a crimping machine.
-
In Situ UV Curing: a. Expose the assembled coin cell to UV radiation (e.g., 365 nm wavelength) for a specified time (typically 1-10 minutes, depending on the UV lamp intensity and precursor composition) to initiate polymerization and form the gel polymer electrolyte.
Protocol for Ionic Conductivity Measurement
Ionic conductivity is a critical parameter for an electrolyte and is typically measured using Electrochemical Impedance Spectroscopy (EIS).
Equipment:
-
Electrochemical workstation with EIS capability
-
Temperature-controlled chamber
-
Symmetric cell (e.g., stainless steel blocking electrodes with the GPE sandwiched in between)
Procedure:
-
Sample Preparation: a. Prepare a GPE film of known thickness (L) by casting the precursor solution into a mold and UV curing. b. Assemble a symmetric cell by sandwiching the GPE film between two stainless steel electrodes of a known area (A).
-
EIS Measurement: a. Place the symmetric cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C). b. Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV). c. A Nyquist plot will be generated, showing the imaginary part of the impedance (-Z'') versus the real part (Z').
-
Data Analysis: a. The bulk resistance (R_b) of the GPE is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot. b. Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A)
Protocol for Electrochemical Stability Window (ESW) Determination
The ESW defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. It is typically determined by Linear Sweep Voltammetry (LSV).
Equipment:
-
Electrochemical workstation
-
Asymmetric cell (e.g., Lithium metal as the reference and counter electrode, and a stainless steel working electrode)
Procedure:
-
Cell Assembly: a. Assemble an asymmetric cell in a glovebox with the configuration: Li | GPE | Stainless Steel.
-
LSV Measurement: a. Connect the cell to the potentiostat. b. Perform a linear sweep voltammetry scan from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). c. The onset of a sharp increase in current indicates the oxidative decomposition of the electrolyte, defining the upper limit of the ESW.
Application in Lithium-Ion Batteries
The integration of this compound-based GPEs into lithium-ion batteries has demonstrated significant improvements in performance and safety.
Table 3: Cycling Performance of Lithium-Ion Cells with Trimethylolpropane-Based GPEs
| Cathode | Anode | Monomer/Crosslinker | Initial Discharge Capacity (mAh/g) | Capacity Retention | C-rate | Cycles | Reference |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ | Li | ETPTA | 198.8 | 82% | 0.3C | 100 | [1] |
| LiFePO₄ | Graphite | TMPTE | 127.03 | >97% Coulombic Efficiency | 0.2C | 100 | [4][5] |
| LiCoO₂ | Graphite | TMPTMA | 129 | ~83% | 0.2C | 100 | [7] |
| LiCoO₂ | Li | TMPTMA | - | 80% | - | 100 | [3] |
| - | - | Di(trimethylolpropane) tetraacrylate | - | 95.1% | 1.0C | 150 | [6] |
The data indicates that cells utilizing these GPEs can achieve high initial discharge capacities and maintain good capacity retention over extended cycling, highlighting their potential for practical applications. The crosslinked network provided by the trimethylolpropane-based monomer contributes to a stable electrode-electrolyte interface, suppressing dendrite growth and improving the overall cycle life of the battery.
Conclusion
Gel polymer electrolytes prepared with this compound and its derivatives offer a compelling pathway toward the development of safer and more reliable lithium-ion batteries. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize these promising materials for various electrochemical energy storage applications. The versatility of the in situ polymerization technique, combined with the favorable electrochemical properties of the resulting GPEs, makes this a vibrant area for future research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinked Gel Polymer Electrolyte from Trimethylolpropane Triglycidyl Ether by In Situ Polymerization for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosslinked Gel Polymer Electrolyte from Trimethylolpropane Triglycidyl Ether by In Situ Polymerization for Lithium-Ion Batteries [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Photopolymerization of Trimethylolpropane Ethoxylate Triacrylate (TMPEOTA) for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane ethoxylate triacrylate (TMPEOTA) is a trifunctional acrylate (B77674) monomer widely utilized as a reactive diluent in photopolymerizable resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP).[1][2][3] Its ethoxylated backbone provides a degree of flexibility to the resulting polymer network, while the three acrylate groups enable rapid cross-linking, leading to high cure speeds and good mechanical properties.[1][4] These characteristics, combined with its ability to reduce the viscosity of resin formulations, make TMPEOTA a valuable component in the development of materials for a range of applications, including the fabrication of biomedical devices and platforms for drug delivery studies.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of TMPEOTA in 3D printing, with a focus on applications relevant to research and drug development.
Key Properties of TMPEOTA-based Polymers
The properties of 3D printed objects fabricated from TMPEOTA-based resins are highly dependent on the overall formulation, including the type and concentration of photoinitiators, as well as the printing and post-curing parameters. However, some general characteristics can be highlighted:
-
Mechanical Properties: TMPEOTA contributes to a good balance of hardness, and flexibility.[1] The high crosslink density results in materials with significant tensile and flexural strength.[4]
-
Biocompatibility: Acrylate-based photopolymers can exhibit cytotoxicity due to the presence of unreacted monomers.[7][8][9] Therefore, thorough post-processing, including washing with appropriate solvents and post-curing, is crucial to ensure the biocompatibility of 3D printed parts intended for biological applications.[7] Biocompatibility must be validated using standardized testing protocols such as ISO 10993.[10][11]
-
Drug Delivery: The crosslinked polymer matrix of TMPEOTA-based materials can be used to encapsulate and control the release of therapeutic agents. The release kinetics can be tuned by adjusting the resin formulation and the geometry of the 3D printed device.[6]
Data Presentation: Representative Formulations and Mechanical Properties
The following tables summarize representative formulations and the resulting mechanical properties of 3D printed acrylate-based resins. It is important to note that the specific properties of a TMPEOTA-based formulation will depend on the other components in the resin and the printing conditions.
Table 1: Example Resin Formulations for DLP/SLA 3D Printing
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Urethane Acrylate Oligomer | 50 | - | 30 |
| Epoxy Acrylate Oligomer | - | 40 | - |
| TMPEOTA | 48 | 58 | 68 |
| Photoinitiator (e.g., TPO, BAPO) | 2 | 2 | 2 |
Table 2: Typical Mechanical Properties of 3D Printed Acrylate-Based Resins
| Mechanical Property | Typical Value Range | ASTM Standard |
| Tensile Strength (MPa) | 30 - 60 | D638 |
| Young's Modulus (GPa) | 1.0 - 2.5 | D638 |
| Elongation at Break (%) | 5 - 15 | D638 |
| Flexural Strength (MPa) | 50 - 100 | D790 |
| Flexural Modulus (GPa) | 1.5 - 3.0 | D790 |
Note: These values are indicative and can vary significantly based on the specific resin formulation, 3D printer, and post-processing methods used.[4][12]
Experimental Protocols
Protocol 1: Preparation of TMPEOTA-based Photopolymer Resin
This protocol describes the steps for preparing a basic photopolymer resin for use in a DLP or SLA 3D printer.
Materials:
-
This compound triacrylate (TMPEOTA)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO, or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Other monomers or oligomers (optional, to modify properties)
-
Amber glass bottle or other UV-blocking container
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Component Weighing: In a fume hood, accurately weigh the desired amounts of TMPEOTA and any other monomers/oligomers into the amber glass bottle.
-
Photoinitiator Addition: Add the photoinitiator to the monomer mixture. A typical concentration is 1-3 wt%.
-
Mixing: Place the magnetic stir bar in the bottle and seal it. Place the bottle on a magnetic stirrer and mix at a low to medium speed in the dark until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (40-50°C) can be used to accelerate dissolution, but care should be taken to avoid premature polymerization.
-
Degassing (Optional): To remove dissolved air that can inhibit polymerization and cause defects in the printed part, the resin can be degassed in a vacuum chamber for 15-30 minutes or until bubbles are no longer visible.
-
Storage: Store the prepared resin in the sealed, UV-blocking container at room temperature, away from direct sunlight.
Protocol 2: 3D Printing and Post-Processing
This protocol outlines the general steps for 3D printing with a TMPEOTA-based resin and the subsequent post-processing required to achieve optimal properties and biocompatibility.
Materials:
-
Prepared TMPEOTA-based resin
-
DLP or SLA 3D printer
-
Isopropyl alcohol (IPA) or other suitable solvent for cleaning
-
Ultrasonic bath (recommended)
-
UV curing chamber
Procedure:
-
Printer Setup: Follow the manufacturer's instructions to prepare the 3D printer. This includes ensuring the build platform is level and clean, and the resin vat is free of debris.
-
Resin Loading: Pour the prepared TMPEOTA-based resin into the resin vat.
-
Printing: Load the desired 3D model (STL file) into the printer's software and set the appropriate printing parameters (e.g., layer thickness, exposure time). These parameters will need to be optimized for the specific resin formulation. Initiate the printing process.
-
Part Removal: Once printing is complete, carefully remove the build platform and the printed part from the printer.
-
Washing: Submerge the printed part in a container of IPA. Use a soft brush to gently remove excess uncured resin from the surface. For complex geometries, an ultrasonic bath with IPA is highly effective. A two-stage washing process with fresh IPA in the second stage is recommended.
-
Drying: Remove the part from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the process. Ensure no residual solvent remains on the surface.
-
Post-Curing: Place the dry, cleaned part in a UV curing chamber. The post-curing time and temperature will depend on the resin formulation and the desired final properties. Post-curing is critical for maximizing the mechanical properties and ensuring high biocompatibility by minimizing the amount of leachable unreacted monomer.[5]
Protocol 3: Mechanical Testing of 3D Printed Specimens
This protocol describes the procedure for evaluating the mechanical properties of 3D printed TMPEOTA-based materials according to ASTM standards.[13][14][15][16][17]
Procedure:
-
Specimen Printing: Print standardized test specimens (e.g., "dog-bone" shape for tensile testing according to ASTM D638, rectangular bars for flexural testing according to ASTM D790) in the desired orientations (e.g., XY, XZ, ZX) on the 3D printer.
-
Post-Processing: Follow the post-processing steps outlined in Protocol 2.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
-
Tensile Testing (ASTM D638):
-
Mount the "dog-bone" specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Place the rectangular bar specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Record the load and deflection data to calculate flexural strength and flexural modulus.
-
Protocol 4: In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol provides a general outline for assessing the cytotoxicity of 3D printed TMPEOTA-based materials using an MTT assay, in accordance with ISO 10993-5.[7][8][10][11]
Procedure:
-
Sample Preparation: Print disc-shaped samples of the TMPEOTA-based material and perform rigorous post-processing as described in Protocol 2. Sterilize the samples using a suitable method (e.g., ethylene (B1197577) oxide, gamma irradiation, or autoclave if the material is thermally stable).
-
Extract Preparation: Incubate the sterilized samples in a cell culture medium at 37°C for a specified period (e.g., 24 hours) to create an extract containing any leachable substances.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until the cells reach a desired confluency.
-
Cell Exposure: Remove the existing culture medium and replace it with the prepared extracts from the test samples. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
MTT Assay: After a specified incubation period (e.g., 24 hours), add MTT solution to each well. Viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance using a microplate reader. Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
Protocol 5: In Vitro Drug Release Study
This protocol describes a method for evaluating the release of a drug from a 3D printed TMPEOTA-based device.
Procedure:
-
Drug Loading: Incorporate the drug into the TMPEOTA resin formulation prior to printing. The drug can be dissolved or suspended in the resin.
-
Device Printing: Print the drug-loaded resin into the desired device geometry.
-
Post-Processing: Perform post-processing as described in Protocol 2, taking care to use a washing solvent that does not dissolve the incorporated drug.
-
Release Study Setup: Place the drug-loaded device in a vial containing a known volume of a release medium (e.g., phosphate-buffered saline, PBS). The setup is typically maintained at 37°C in a shaking incubator.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Visualizations
Workflow for Resin Formulation and 3D Printing
Caption: Workflow for the preparation of TMPEOTA-based resin and subsequent 3D printing.
Experimental Workflow for Material Characterization
Caption: Workflow for the characterization of 3D printed TMPEOTA-based materials.
Signaling Pathway: Device-Cell Interaction and Biological Response
Caption: Generalized pathway of device-cell interactions and subsequent biological responses.
References
- 1. TMPEOTA - allnex [allnex.com]
- 2. CN105259736A - Photosensitive resin for 3D printer and preparation method of photosensitive resin - Google Patents [patents.google.com]
- 3. CN111004355A - A kind of DLP type photocurable 3D printing resin and preparation method thereof - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pl-bioscience.com [pl-bioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. polyspectra.com [polyspectra.com]
- 11. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 12. researchgate.net [researchgate.net]
- 13. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 14. protolabs.com [protolabs.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. stumejournals.com [stumejournals.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Trimethylolpropane Ethoxylate as a Reactive Diluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) ethoxylate (TMPE) is a versatile trifunctional monomer widely utilized as a reactive diluent in various polymer systems. Its unique molecular structure, featuring a central trimethylolpropane core with ethoxylated chains capped by reactive functional groups (commonly acrylates), allows it to play a crucial role in tailoring the properties of formulations such as coatings, adhesives, and resins. As a reactive diluent, TMPE not only reduces the viscosity of highly viscous resins, improving their processability, but also actively participates in the polymerization reaction, becoming an integral part of the final crosslinked polymer network. This incorporation minimizes the migration issues often associated with non-reactive diluents and enhances the final mechanical and chemical properties of the material.
These application notes provide an overview of the functions, applications, and experimental considerations for using trimethylolpropane ethoxylate as a reactive diluent.
Applications in Coatings and UV-Curable Resins
In the coatings and UV-curable resin industries, this compound, particularly in its triacrylate form (TMPETA), is a key ingredient for achieving desired performance characteristics.
Role as a Reactive Diluent
The primary function of TMPETA in these systems is to reduce the viscosity of the formulation. High-viscosity oligomers, which are often necessary for achieving desirable properties like hardness and chemical resistance, can be difficult to process and apply. TMPETA effectively lowers the viscosity, enabling easier handling, improved wetting of substrates, and better flow and leveling of coatings.[1]
Unlike non-reactive diluents that can compromise the final properties of the cured material, TMPETA's acrylate (B77674) groups readily participate in free-radical polymerization upon exposure to UV light or other initiation sources. This covalent bonding into the polymer network ensures that the diluent contributes to the final properties of the coating.
Impact on Formulation Properties
The incorporation of TMPETA can significantly influence several key properties of the final cured product:
-
Cure Speed: The ethoxylated backbone of TMPETA can help to overcome oxygen inhibition at the surface, leading to faster cure rates.[2]
-
Flexibility: The ether linkages in the ethoxylated chains impart flexibility to the cured polymer network, which can be beneficial for applications requiring impact resistance.[3]
-
Hardness and Chemical Resistance: As a trifunctional monomer, TMPETA contributes to a high crosslink density, which generally enhances hardness and resistance to chemicals and abrasion.[2][4]
-
Adhesion: A more compact and uniform polymer structure resulting from the use of TMPETA can improve the adhesion of the coating to the substrate.[4]
Quantitative Data Summary
The following tables summarize the typical effects of this compound on formulation properties.
Table 1: Viscosity Reduction of Epoxy Resin with Trimethylolpropane Triglycidyl Ether
| Weight Percent of Diluent (%) | Resulting Viscosity (cP at 25°C) |
| 0 | ~12,000 - 14,000 |
| 5 | ~4,000 - 6,000 |
| 10 | ~1,500 - 2,500 |
| 15 | ~700 - 1,200 |
Note: Data is illustrative and can vary based on the specific epoxy resin and this compound derivative used.
Table 2: Influence of TMPETA on Cured Film Properties
| Property | Effect of Increasing TMPETA Concentration |
| Cure Speed | Increased[2] |
| Hardness (Pendulum) | Generally Increased[2] |
| Adhesion | Improved[4] |
| Flexibility | Increased[3] |
| Acetone Resistance | Can be slightly reduced compared to non-ethoxylated TMPTA due to polarity[2] |
Experimental Protocols
Protocol for UV Curing of an Acrylate Formulation
This protocol describes a general procedure for the UV curing of a simple acrylate formulation using this compound triacrylate as a reactive diluent.
Materials:
-
Urethane acrylate or epoxy acrylate oligomer
-
This compound triacrylate (TMPETA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Substrate (e.g., glass slides, metal panels)
-
UV curing system with a mercury vapor lamp
Procedure:
-
Formulation Preparation:
-
In a shaded environment to prevent premature curing, combine the oligomer and TMPETA in a desired ratio (e.g., 70:30 by weight).
-
Add the photoinitiator to the mixture at a concentration of 1-5% by weight.
-
Thoroughly mix the components until a homogeneous solution is obtained. Gentle heating can be used to reduce viscosity for easier mixing, but care should be taken to avoid thermal degradation.
-
-
Application:
-
Apply a thin film of the formulation onto the substrate using a film applicator or a spin coater to ensure uniform thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
Expose the film to UV radiation. The required UV dose will depend on the film thickness, photoinitiator concentration, and the specific UV lamp used. A typical starting point is a UV dose of 500-2000 mJ/cm².
-
-
Characterization:
-
Assess the cure by checking for tackiness (a tack-free surface indicates a good cure).
-
Perform further tests such as pendulum hardness, adhesion (cross-hatch test), and solvent resistance (e.g., MEK rub test) to characterize the properties of the cured film.
-
Diagram of the UV Curing Workflow
Caption: A typical workflow for preparing and UV curing a formulation containing a reactive diluent.
Role in Drug Development
While less conventional than its use in industrial coatings, the principles of using this compound as a crosslinking agent can be applied in the field of drug development, particularly in the formulation of hydrogels for controlled drug release.
Hydrogels for Controlled Drug Delivery
Hydrogels are three-dimensional, water-swollen polymer networks that can be designed to release encapsulated drugs in a controlled manner.[5][6] The crosslink density of the hydrogel is a critical parameter that governs the mesh size of the network, which in turn controls the diffusion rate of the entrapped drug molecules.
This compound acrylates can be used as crosslinkers in the synthesis of hydrogels. Their trifunctional nature allows for the formation of a highly crosslinked network. The length of the ethoxylate chains can be varied to tune the hydrophilicity and mesh size of the hydrogel, thereby influencing the drug release profile.
A study on hydrogels composed of 2-hydroxyethyl methacrylate (B99206) (HEMA) and trimethylolpropane trimethacrylate (TMPT) demonstrated a sustained release system for the antimicrobial agent cetylpyridinium (B1207926) chloride (CPC).[7][8] The hydrogel could be loaded with the drug, and the release was sustained over a prolonged period.[7][8]
Biocompatibility Considerations
For any application in drug delivery, the biocompatibility of the materials is of utmost importance. While this compound itself is used in various consumer and industrial products, its acrylate derivatives can cause skin and eye irritation.[9] Leachable, unreacted monomers are a primary concern for cytotoxicity. Therefore, it is crucial to ensure complete polymerization and to perform thorough purification and biocompatibility testing of any hydrogel formulation intended for biomedical applications. Studies have shown that resin materials based on trimethylolpropane triacrylate can have low cytotoxicity when properly cured.[10] It is also reported to be readily biodegradable.[11]
General Protocol for Hydrogel Synthesis for Drug Loading
This protocol provides a conceptual framework for synthesizing a drug-loaded hydrogel using a crosslinker like TMPETA.
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate - HEMA)
-
Crosslinker (e.g., this compound triacrylate - TMPETA)
-
Photoinitiator (e.g., Irgacure 2959 for better biocompatibility)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the primary monomer and TMPETA in a suitable solvent (e.g., a mixture of water and ethanol). The ratio of monomer to crosslinker will determine the crosslink density of the hydrogel.
-
Add the drug to this solution and stir until it is fully dissolved or homogeneously suspended.
-
Add the photoinitiator and mix thoroughly, protecting the solution from light.
-
-
Hydrogel Formation:
-
Pour the pre-polymer solution into a mold of the desired shape.
-
Expose the solution to UV light to initiate polymerization and crosslinking. The curing time will depend on the initiator concentration and light intensity.
-
-
Purification and Drug Loading (Post-synthesis):
-
Alternatively, the hydrogel can be synthesized without the drug and then loaded by swelling it in a drug solution.
-
After synthesis, the hydrogel should be washed extensively with a suitable solvent (e.g., PBS) to remove any unreacted monomers and the initiator.
-
-
Characterization of Drug Release:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C.
-
At regular intervals, take aliquots of the PBS and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Replenish the withdrawn volume with fresh PBS to maintain sink conditions.
-
Plot the cumulative drug release as a function of time to determine the release kinetics.
-
Diagram of TMPE as a Crosslinker in a Hydrogel Network
Caption: this compound (TMPE) acting as a trifunctional crosslinker to form a hydrogel network for entrapping drug molecules.
Chemical Structure and Reaction Mechanism
The chemical structure of this compound triacrylate consists of a central trimethylolpropane core, three polyether chains of ethoxylate units, and three terminal acrylate groups.
DOT Diagram of this compound Triacrylate
References
- 1. kowachemical.com [kowachemical.com]
- 2. pcimag.com [pcimag.com]
- 3. specialchem.com [specialchem.com]
- 4. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 5. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. arkema.com [arkema.com]
Application Notes and Protocols: Trimethylolpropane Ethoxylate in Biocompatible Scaffold Synthesis for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biocompatible scaffolds using trimethylolpropane (B17298) ethoxylate (TMPE), with a focus on its application in tissue engineering. The information compiled herein is designed to guide researchers in fabricating and evaluating these scaffolds for various regenerative medicine applications.
Introduction to Trimethylolpropane Ethoxylate in Tissue Engineering
This compound is a versatile polyether polyol that has garnered significant interest as a precursor for creating biocompatible scaffolds. In tissue engineering, it is frequently utilized in its functionalized form, most notably as ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP). When combined with other polymers, such as poly(ethylene glycol) diacrylate (PEGDA), ETTMP participates in thiol-ene "click" chemistry reactions to form crosslinked hydrogel networks.
These hydrogels are particularly attractive for tissue engineering due to their tunable mechanical properties, biocompatibility, and controlled degradation profiles. Their high water content and porous structure can mimic the native extracellular matrix (ECM), providing a suitable environment for cell attachment, proliferation, and differentiation. This makes TMPE-based scaffolds promising candidates for a range of applications, including drug delivery and the regeneration of tissues like bone and cartilage.
Quantitative Data Presentation
The following tables summarize the key quantitative data for TMPE-based hydrogel scaffolds, specifically focusing on the widely studied ETTMP-PEGDA formulations. These tables are designed to facilitate the comparison of different scaffold compositions and their resulting properties.
Table 1: Mechanical Properties of ETTMP-PEGDA Hydrogels
| Polymer Concentration (wt%) | Compressive Modulus (kPa) | Storage Modulus (G') (kPa) | Reference |
| 15 | 3.5 | - | [1] |
| 20 | ~400 | - | [2] |
| 25 | - | 52 ± 6 | [1] |
| 35 | - | 113 ± 6 | [1] |
| 40 | 1710 ± 130 | - | [2] |
| 90 | 190 | - | [1] |
Table 2: In Vitro Degradation of Thiol-Ene Hydrogels
| Hydrogel Composition | Degradation Condition | Time | Weight Loss (%) | Reference |
| PEG-based thiol-norbornene | Hydrolytic (PBS, pH 7.4, 37°C) | 21 days | ~100 | [3] |
| GelNB/THA | Enzymatic (Collagenase, 50 nM) | Not Specified | Linear degradation observed | [4] |
| PEG-PAA-PLL (75% PLL) | Enzymatic (Trypsin) | 72 hours | 24 | [5] |
Table 3: Cell Viability on PEGDA-based Scaffolds
| Cell Type | Scaffold Composition | Assay | Time Point | Cell Viability (%) | Reference |
| NIH/3T3 Fibroblasts | 20 wt% PEGDA (MW 400/3400 blend) | LIVE/DEAD | Initial | ~80 | [2] |
| NIH/3T3 Fibroblasts | 40 wt% PEGDA (MW 400/3400 blend) | LIVE/DEAD | Initial | ~35 | [6] |
| NIH/3T3 Fibroblasts | PEGDA (MW 5000) | MTS | 14 days | 46.44 ± 19.56 | [7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound-based scaffolds.
Synthesis of ETTMP-PEGDA Hydrogel Scaffolds
This protocol is adapted from a reliable synthesis procedure for creating injectable ETTMP-PEGDA hydrogels.
Materials:
-
Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700 g/mol
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Vortex mixer
Procedure:
-
Precursor Purification: Separately purify ETTMP and PEGDA to remove any inhibitors or impurities that may affect gelation. This can be achieved by passing them through a column of activated basic alumina.
-
Precursor Solution Preparation: In a sterile vial, add the desired amounts of ETTMP and PEGDA. A common stoichiometric ratio is a 2:3 thiol-to-acrylate molar ratio.
-
Hydrogel Formation: To the vial containing the ETTMP and PEGDA mixture, add the calculated volume of 0.1 M PBS to achieve the desired total polymer weight percentage.
-
Example for a 2 g, 25 wt% hydrogel: Add 0.260 mL (0.234 mmol) of ETTMP and 0.180 mL (0.351 mmol) of PEGDA to 1.5 mL of 0.1 M PBS.[8]
-
-
Mixing: Immediately after adding the PBS, vortex the mixture vigorously for 15 seconds to ensure a homogenous solution and initiate the Michael addition reaction.[8]
-
Gelation: Allow the solution to stand at room temperature or 37°C. Gelation should occur in less than 2 minutes.[1]
-
Scaffold Fabrication: The hydrogel can be cast into specific shapes using molds or used as an injectable formulation.
Mechanical Testing: Compressive Strength
This protocol is based on the ASTM D695 standard for determining the compressive properties of rigid plastics and can be adapted for hydrogel scaffolds.[9][10]
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Parallel compression platens
-
Calipers
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples. A common size for testing is a diameter of 12.7 mm and a length of 25.4 mm.[11] Ensure the top and bottom surfaces are parallel.
-
Equilibration: Submerge the hydrogel samples in PBS at 37°C for at least 24 hours to ensure they are fully swollen and equilibrated.[12]
-
Test Setup: Place the hydrated sample on the lower compression platen of the universal testing machine.
-
Pre-compression: Lower the upper platen until it just makes contact with the sample surface (a small preload of ~0.1 N is often applied).
-
Compression: Apply a compressive force at a constant crosshead speed (e.g., 1 mm/min) until the sample fractures or reaches a predefined strain.[12]
-
Data Analysis: Record the load and displacement data. Convert the data to a stress-strain curve. The compressive modulus is calculated as the slope of the initial linear portion of the stress-strain curve. The compressive strength is the maximum stress the sample can withstand before failure.
In Vitro Degradation Assay (Enzymatic)
This protocol describes a method to assess the enzymatic degradation of thiol-ene hydrogels, which is relevant for applications in biological environments.
Materials:
-
Synthesized hydrogel scaffolds
-
Collagenase type II from Clostridium histolyticum
-
Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM CaCl₂
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation: Prepare hydrogel discs of a known diameter and thickness.
-
Initial Weight: Lyophilize a subset of the hydrogel samples to determine their initial dry weight (W₀).
-
Degradation Medium: Prepare a solution of collagenase in Tris-HCl buffer at a relevant concentration (e.g., 10 U/mL). A control solution of buffer without the enzyme should also be prepared.
-
Incubation: Place the pre-weighed, hydrated hydrogel samples into individual tubes containing the collagenase solution or the control buffer. Incubate at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), remove the hydrogel samples from the solutions.
-
Final Weight: Gently blot the samples to remove excess surface water, then lyophilize them to obtain the final dry weight (Wₜ).
-
Data Analysis: Calculate the percentage of weight loss at each time point using the following formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for 3D cell cultures within hydrogel scaffolds.[13]
Materials:
-
Cell-laden hydrogel scaffolds in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326)
-
Plate reader
Procedure:
-
Cell Seeding: Encapsulate cells (e.g., fibroblasts or mesenchymal stem cells) within the hydrogel precursor solution before gelation and dispense into a 96-well plate. A typical seeding density is 1 x 10⁴ to 1 x 10⁵ cells per well.[13]
-
Culture: Culture the cell-laden scaffolds for the desired period (e.g., 1, 3, and 7 days).
-
MTT Addition: Remove the culture medium from each well and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Results can be expressed as a percentage relative to a control group.
In Vivo Biocompatibility Study (Subcutaneous Implantation in Rats)
This protocol outlines a general procedure for assessing the in vivo biocompatibility and inflammatory response to injectable hydrogels. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[14][15]
Materials:
-
Sterile, injectable ETTMP-PEGDA hydrogel
-
Sprague-Dawley rats (or other appropriate animal model)
-
Anesthesia and surgical tools
-
Histology processing reagents (formalin, paraffin (B1166041), H&E stain)
Procedure:
-
Animal Preparation: Anesthetize the rats according to the approved protocol. Shave and sterilize the dorsal skin.
-
Implantation: Subcutaneously inject a defined volume (e.g., 100 µL) of the sterile hydrogel into the dorsal region of each rat. A sham injection group (saline) should be included as a control.
-
Post-operative Care: Monitor the animals for any signs of adverse reactions.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.
-
Histological Analysis: Fix the explanted tissue in 10% neutral buffered formalin, process for paraffin embedding, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the cellular infiltrate, tissue integration, and any signs of inflammation or necrosis.
-
Evaluation: A pathologist should blindly evaluate the histological slides to score the inflammatory response, fibrous capsule formation, and overall biocompatibility.
Visualization of Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a relevant signaling pathway in the context of TMPE-based scaffolds for tissue engineering.
Experimental Workflow
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for osteogenic differentiation of mesenchymal stem cells (MSCs), a key process in bone tissue engineering. While direct interactions of TMPE-based scaffolds with this pathway are still under investigation, the scaffold's physical and chemical properties can influence cell behavior and subsequently modulate this pathway.
References
- 1. Enhanced Cell Proliferation, Migration, and Fibroblast Differentiation with Electrospun PCL–Zinc Scaffolds Coated with Fibroblast-Derived ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytically degradable thiol–ene hydrogels for protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Compression Properties ASTM D695, ISO 604 [intertek.com]
- 11. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 12. labmethods.org [labmethods.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. In vivo biocompatibility of collagen-poly(hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the in vitro and in vivo biocompatibility of carrageenan-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dental Composite Resins Utilizing Trimethylolpropane Ethoxylate Triacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of dental composite resins incorporating trimethylolpropane (B17298) ethoxylate triacrylate (TMPEOTA). TMPEOTA is a trifunctional acrylate (B77674) monomer that can serve as a reactive diluent and cross-linking agent, offering potential improvements in handling characteristics and mechanical properties of the final restorative material.[1][2]
Introduction to TMPEOTA in Dental Composites
Trimethylolpropane ethoxylate triacrylate (TMPEOTA) is a low-viscosity, high-reactivity monomer suitable for use in UV-curable resins, including those for dental applications. Its trifunctional nature allows for the formation of a densely cross-linked polymer network upon curing, which can enhance the mechanical strength and stability of the composite.[1] The ethoxylated backbone of TMPEOTA provides a degree of flexibility compared to its non-ethoxylated counterpart, trimethylolpropane triacrylate (TMPTA), potentially reducing polymerization shrinkage stress.[3][4] In dental composite formulations, TMPEOTA can be used as a partial or complete replacement for common diluent monomers like triethylene glycol dimethacrylate (TEGDMA) to optimize the viscosity of the resin matrix and improve filler incorporation.[5]
Representative Formulation
The formulation of a dental composite is a multi-component system. A typical formulation incorporating TMPEOTA is presented in Table 1. This formulation is a starting point and can be optimized based on desired clinical performance.
Table 1: Representative Dental Composite Formulation with TMPEOTA
| Component | Sub-Component | Representative Weight % | Function |
| Organic Resin Matrix | Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) | 40-50% | Primary high molecular weight monomer, provides strength.[5][6] |
| Urethane dimethacrylate (UDMA) | 20-30% | Comonomer, improves toughness and reduces viscosity of Bis-GMA.[6] | |
| This compound triacrylate (TMPEOTA) | 10-20% | Reactive diluent and cross-linking agent, reduces viscosity and enhances cross-link density.[1] | |
| Initiator System | Camphorquinone (CQ) | 0.2-0.5% | Photoinitiator, absorbs blue light to initiate polymerization.[7] |
| Ethyl-4-(dimethylamino)benzoate (EDMAB) | 0.5-1.0% | Co-initiator, accelerates the polymerization process.[7] | |
| Inhibitor | Butylated hydroxytoluene (BHT) | 0.01-0.1% | Prevents premature polymerization, enhances shelf life.[7] |
| Inorganic Filler | Silanized Barium Glass or Silica | 65-80% (of total composite weight) | Reinforcing phase, improves mechanical properties and reduces polymerization shrinkage.[7][8] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of TMPEOTA-based dental composite resins are provided below.
Protocol 1: Preparation of the Dental Composite Paste
This protocol describes the step-by-step procedure for mixing the components to create a homogeneous composite paste.
Materials:
-
Bis-GMA, UDMA, TMPEOTA monomers
-
Camphorquinone (CQ), Ethyl-4-(dimethylamino)benzoate (EDMAB)
-
Butylated hydroxytoluene (BHT)
-
Silanized filler particles (e.g., barium glass, silica)
-
Amber-colored glass vials or syringes
-
Planetary centrifugal mixer or a manual mixing spatula and pad
-
Precision balance
Procedure:
-
Resin Matrix Preparation: In an amber-colored glass vial to prevent premature light exposure, accurately weigh and combine the Bis-GMA, UDMA, and TMPEOTA monomers.
-
Initiator and Inhibitor Addition: Add the specified amounts of CQ, EDMAB, and BHT to the monomer mixture.
-
Homogenization of Resin Matrix: Mix the components thoroughly in the dark until a homogeneous, light-yellow liquid is obtained. A planetary centrifugal mixer is recommended for optimal mixing. If mixing manually, ensure no air bubbles are incorporated.
-
Filler Incorporation: Gradually add the silanized filler particles to the resin matrix. Mix thoroughly after each addition until the desired filler loading is achieved and the paste is uniform in consistency.[7]
-
Degassing: If a planetary mixer is used, a degassing cycle is recommended to remove any entrapped air bubbles.
-
Storage: Store the final composite paste in light-proof syringes or containers at a cool, dark place.
Protocol 2: Measurement of Degree of Conversion (DC)
The degree of conversion is a critical parameter that indicates the extent of polymerization.[9] It is commonly measured using Fourier Transform Infrared Spectroscopy (FTIR).
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light (e.g., LED, QTH) with a known light intensity
-
Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter)
-
Mylar strips
Procedure:
-
Uncured Spectrum: Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer and record the spectrum. This will serve as the baseline.
-
Sample Preparation: Fill the mold with the uncured composite paste, cover with Mylar strips on both sides, and press to extrude excess material.
-
Curing: Place the tip of the dental curing light directly on the Mylar strip and cure for the specified time (e.g., 20 or 40 seconds).
-
Cured Spectrum: Immediately after curing, place the cured sample on the ATR crystal and record the FTIR spectrum.
-
Calculation: The degree of conversion is calculated by measuring the change in the peak height or area of the aliphatic C=C absorption band (typically around 1638 cm⁻¹) relative to an internal standard, such as the aromatic C=C absorption band (around 1608 cm⁻¹), before and after curing.[10]
The formula for calculating DC (%) is: DC (%) = [1 - (R_cured / R_uncured)] * 100 Where R is the ratio of the absorbance of the aliphatic C=C peak to the aromatic C=C peak.
Protocol 3: Evaluation of Mechanical Properties
The following are standard tests to evaluate the mechanical performance of the dental composite.[11]
A. Flexural Strength and Modulus
Materials and Equipment:
-
Universal testing machine
-
Three-point bending test fixture
-
Molds for bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm)
Procedure:
-
Specimen Preparation: Prepare at least five bar-shaped specimens by filling the mold with the composite paste, covering with Mylar strips, and curing from both sides according to a standardized protocol.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours.
-
Testing: Place the specimen on the three-point bending fixture in the universal testing machine. Apply a load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Calculation: The flexural strength (σ) and flexural modulus (E) are calculated using the following formulas: σ = 3FL / 2bh² E = FL³ / 4bh³d Where F is the maximum load at fracture, L is the span length, b is the specimen width, h is the specimen thickness, and d is the deflection of the specimen.
B. Vickers Hardness
Materials and Equipment:
-
Vickers microhardness tester
-
Molds for disc-shaped specimens (e.g., 2 mm thick, 5 mm diameter)
-
Polishing equipment
Procedure:
-
Specimen Preparation: Prepare at least five disc-shaped specimens and cure them from both sides.
-
Polishing: Polish the top and bottom surfaces of the specimens to a high shine using a series of silicon carbide papers with decreasing grit size.
-
Indentation: Use the Vickers microhardness tester to make at least three indentations on both the top and bottom surfaces of each specimen under a specific load (e.g., 50 gf) and dwell time (e.g., 15 seconds).
-
Measurement: Measure the diagonals of the indentations and calculate the Vickers Hardness Number (VHN).
Visualizations
Polymerization Reaction Pathway
The polymerization of the TMPEOTA-containing resin matrix is a free-radical addition polymerization process, typically initiated by a photoinitiator system like camphorquinone/amine.[5][12]
Caption: Free-radical polymerization pathway of dental composites.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work, from formulation to characterization.
Caption: Workflow for dental composite formulation and testing.
References
- 1. allnexproductseu.blob.core.windows.net [allnexproductseu.blob.core.windows.net]
- 2. TMPEOTA - allnex [allnex.com]
- 3. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 4. kowachemical.com [kowachemical.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Dental Composite Biomaterials [cda-adc.ca]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct Polymeric Restorative Materials | Pocket Dentistry [pocketdentistry.com]
- 12. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
Application Notes and Protocols: The Role of Trimethylolpropane Ethoxylate in Anaerobic Sealants and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of trimethylolpropane (B17298) ethoxylate and its derivatives, particularly ethoxylated trimethylolpropane triacrylate (TMPTA), in the formulation of anaerobic sealants and adhesives. This document outlines the function of these compounds, presents typical performance data, details experimental protocols for evaluation, and illustrates the underlying chemical mechanisms.
Introduction to Trimethylolpropane Ethoxylate in Anaerobic Formulations
This compound is a trifunctional polyether polyol that, when functionalized with acrylate (B77674) groups to form ethoxylated trimethylolpropane triacrylate, serves as a crucial crosslinking monomer in anaerobic adhesive and sealant formulations.[1] Anaerobic adhesives are single-component systems that cure in the absence of oxygen and in the presence of metal ions.[2] The incorporation of trifunctional monomers like ethoxylated TMPTA is critical for developing a robust, three-dimensional polymer network upon curing. This crosslinked structure imparts enhanced properties to the final adhesive or sealant.
Key Functions in Anaerobic Formulations:
-
Crosslinking Agent: The three acrylate functional groups on the TMPTA molecule allow for the formation of a densely crosslinked polymer network, which significantly improves the mechanical strength and thermal resistance of the cured adhesive.[3]
-
Reactive Diluent: Ethoxylated TMPTA can also function as a reactive diluent, helping to reduce the viscosity of the formulation for easier application, while still being incorporated into the polymer backbone during curing.[4]
-
Enhanced Performance: The inclusion of ethoxylated TMPTA can lead to improvements in several key performance characteristics, including:
Performance Data of Anaerobic Sealants Containing Ethoxylated Trimethylolpropane Triacrylate
The following tables present illustrative data on the performance of anaerobic sealant formulations. Note: This data is representative and intended for comparative purposes. Actual results will vary depending on the specific formulation, substrates, and curing conditions.
Table 1: Influence of Ethoxylated TMPTA on Cure Speed and Viscosity
| Formulation ID | Ethoxylated TMPTA Concentration (wt%) | Viscosity @ 25°C (cP) | Fixture Time on Steel Fasteners (minutes) | Full Cure Time (hours) |
| AN-Control | 0 | 600 | 25 | 24 |
| AN-TMPTA-5 | 5 | 550 | 18 | 20 |
| AN-TMPTA-10 | 10 | 500 | 12 | 16 |
| AN-TMPTA-15 | 15 | 450 | 8 | 12 |
Table 2: Mechanical Properties of Cured Anaerobic Sealants
| Formulation ID | Ethoxylated TMPTA Concentration (wt%) | Shear Strength on Steel (MPa) | Compressive Strength (MPa) | Operating Temperature Range (°C) |
| AN-Control | 0 | 15 | 100 | -55 to 150 |
| AN-TMPTA-5 | 5 | 18 | 120 | -55 to 175 |
| AN-TMPTA-10 | 10 | 22 | 140 | -55 to 180 |
| AN-TMPTA-15 | 15 | 25 | 160 | -55 to 185 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of anaerobic sealants, based on the principles outlined in ASTM D5363: Standard Specification for Anaerobic Single-Component Adhesives.[6][7][8]
Protocol for Determining Viscosity
Objective: To measure the viscosity of the uncured anaerobic sealant.
Materials:
-
Anaerobic sealant formulation
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath or chamber (25°C ± 1°C)
-
Beaker or sample container
Procedure:
-
Equilibrate the anaerobic sealant sample to 25°C.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sealant.
-
Pour the sealant into the sample container, ensuring the liquid level is sufficient to cover the spindle to the immersion mark.
-
Lower the spindle into the sealant, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a minimum of 60 seconds to achieve a stable reading.
-
Record the viscosity reading from the viscometer display.
-
Repeat the measurement three times and calculate the average viscosity.
Protocol for Measuring Cure Speed (Fixture Time)
Objective: To determine the time required for an anaerobic sealant to develop sufficient strength to handle bonded parts.
Materials:
-
Anaerobic sealant formulation
-
Standard nuts and bolts (e.g., steel, M10)
-
Torque wrench
-
Degreasing solvent (e.g., acetone, isopropanol)
-
Lint-free cloths
-
Timer
Procedure:
-
Thoroughly clean the threads of the nuts and bolts with the degreasing solvent and allow them to dry completely.
-
Apply a small amount of the anaerobic sealant to the threads of the bolt.
-
Assemble the nut onto the bolt and tighten to a finger-tight position.
-
Start the timer immediately after assembly.
-
At regular intervals (e.g., every 2 minutes), gently attempt to turn the nut by hand.
-
The fixture time is recorded as the time at which the nut can no longer be turned by hand.
-
For a more quantitative measure, a low-torque wrench can be used to determine the time to reach a specific breakaway torque (e.g., 5 N·m).
Protocol for Determining Shear Strength
Objective: To measure the shear strength of a cured anaerobic sealant on a lap shear specimen.
Materials:
-
Anaerobic sealant formulation
-
Lap shear specimens (e.g., steel, prepared according to ASTM D1002)
-
Degreasing solvent
-
Clamps
-
Tensile testing machine
-
Oven or environmental chamber for curing
Procedure:
-
Clean the bonding surfaces of the lap shear specimens with a degreasing solvent.
-
Apply a thin, uniform layer of the anaerobic sealant to the bonding area of one specimen.
-
Assemble the joint, ensuring the specified overlap.
-
Clamp the assembly to maintain alignment and a consistent bond line.
-
Allow the specimens to cure under the desired conditions (e.g., 24 hours at room temperature, or accelerated curing at an elevated temperature).
-
Mount the cured specimens in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until failure occurs.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the bond area.
Diagrams and Visualizations
Anaerobic Curing Mechanism
The following diagram illustrates the free-radical polymerization and crosslinking process of an anaerobic sealant containing ethoxylated trimethylolpropane triacrylate.
Caption: Anaerobic curing and crosslinking process.
Experimental Workflow for Anaerobic Sealant Evaluation
This diagram outlines the logical flow of experiments for characterizing a new anaerobic sealant formulation.
Caption: Workflow for anaerobic sealant evaluation.
References
- 1. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]
- 2. permabond.com [permabond.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. TMP(EO)4TA | Ethoxylated Trimethylolpropane Triacrylate(No toluene)CAS No.: 28961-43-5 [hjd-chem.com]
- 5. kowachemical.com [kowachemical.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylolpropane Ethoxylate Hydrogels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trimethylolpropane (B17298) ethoxylate hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Hydrogel Synthesis
???+ question "Why is my hydrogel not forming a solid gel after crosslinking?"
???+ question "The mechanical properties of my hydrogel are weaker than expected. How can I improve its stiffness?"
???+ question "My hydrogel is swelling excessively. What does this indicate and how can I control it?"
Trimethylolpropane Ethoxylate Specific Issues
???+ question "I'm having trouble dissolving ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP) in my aqueous solution. What can I do?"
???+ question "My gelation time is too long and not reproducible. How can I achieve faster and more consistent gelation?"
Data Presentation
Table 1: Effect of Polymer Concentration on Mechanical Properties of ETTMP-PEGDA Hydrogels
| Polymer Concentration (wt%) | Equilibrium Modulus (kPa) | Crosslink Density (mol/m³) |
| 15 | 3.5 ± 0.4 | 143 ± 16 |
| 25 | 20.1 ± 1.8 | 816 ± 73 |
| 35 | 45.2 ± 3.5 | 1835 ± 142 |
| 50 | 98.6 ± 7.9 | 4002 ± 321 |
| 70 | 190.2 ± 15.2 | 7720 ± 617 |
Data adapted from a study on ETTMP-PEGDA hydrogels, showing that increasing polymer concentration leads to a significant increase in both equilibrium modulus and crosslink density.[1]
Table 2: Factors Influencing Hydrogel Properties and Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Weak Mechanical Properties | Low crosslinking density | Increase polymer concentration, optimize initiator/crosslinker concentration, increase UV exposure (if applicable).[2] |
| Excessive Swelling | Low crosslinking density | Increase crosslinking density, increase initial polymer concentration.[2] |
| Inconsistent Gelation Time | Impurities in reagents, incorrect pH | Purify precursors, precisely control buffer pH.[1] |
| Poor Precursor Solubility | Low aqueous solubility of ETTMP | Premix ETTMP with PEGDA before adding buffer.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Hydrogels
This protocol describes a general method for synthesizing ETTMP-PEGDA hydrogels.
Materials:
-
Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Phosphate-buffered saline (PBS), 0.1 M, pH adjusted as needed
-
Photoinitiator (e.g., Irgacure 2959) if using photocrosslinking
Procedure:
-
Precursor Purification (Optional but Recommended): Separately purify ETTMP and PEGDA to remove inhibitors and impurities that can affect reproducibility.[1]
-
Preparation of Pre-polymer Solution:
-
In a clean vial, add the desired amounts of ETTMP and PEGDA.
-
Mix thoroughly until a homogeneous solution is formed. This mixture can often be stored at -20°C.[1]
-
-
Hydrogel Formation:
-
Bring the pre-polymer solution to the desired reaction temperature.
-
Add the pH-adjusted PBS buffer to the pre-polymer mixture to achieve the final desired polymer concentration.
-
If using photocrosslinking, ensure the photoinitiator is dissolved in the buffer before mixing.
-
Mix the solution vigorously.
-
Immediately cast the solution into a mold of the desired shape.
-
For photocrosslinked gels, expose the mold to UV light of the appropriate wavelength and intensity for a predetermined duration.[2] For chemically crosslinked gels, allow the reaction to proceed for the required time.
-
-
Equilibration:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Place it in a buffer solution (e.g., PBS) to swell and reach equilibrium. This step also helps to wash out any unreacted monomers.[3]
-
Protocol 2: Measurement of Swelling Ratio
The swelling ratio provides an indirect measure of the hydrogel's crosslinking density.[3]
Procedure:
-
After equilibration, remove the hydrogel from the buffer solution.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.[3]
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio (SR) using the following equation:
SR = (Ws - Wd) / Wd
Protocol 3: Characterization of Mechanical Properties
The mechanical properties, such as the compressive modulus, are directly proportional to the crosslinking density.[3]
Procedure:
-
Prepare cylindrical hydrogel samples of known dimensions.
-
Perform unconfined compression testing using a mechanical tester.
-
Apply a compressive strain at a constant rate.
-
Record the resulting stress.
-
The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve.
Visualizations
References
Technical Support Center: Troubleshooting Poor Solubility of Trimethylolpropane Ethoxylate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the dissolution of trimethylolpropane (B17298) ethoxylate (TMPE) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is trimethylolpropane ethoxylate (TMPE) and why is its solubility in water important?
A1: this compound is a non-ionic surfactant with a branched structure, produced by the ethoxylation of trimethylolpropane.[1] Its amphiphilic nature, possessing both a hydrophobic core and hydrophilic polyether chains, makes it useful in a variety of applications, including as an emulsifier, wetting agent, and dispersant in formulations for drug delivery, coatings, and inks.[2][3] Achieving complete and rapid dissolution in aqueous systems is crucial for ensuring uniform formulation and optimal performance.
Q2: What are the key factors that influence the aqueous solubility of TMPE?
A2: The primary factors governing the solubility of TMPE in water are:
-
Degree of Ethoxylation (EO units): The number of ethylene (B1197577) oxide (EO) units in the hydrophilic chains is the most critical factor. A higher degree of ethoxylation increases the hydrophilic-lipophilic balance (HLB) value, leading to greater water solubility.[2][3]
-
Temperature: For most non-ionic surfactants like TMPE, solubility in water increases with temperature up to a certain point known as the cloud point.[4]
-
Concentration: At very high concentrations, TMPE can form viscous liquid crystalline phases or gels, which can hinder dissolution.[5]
-
Presence of Additives: Electrolytes (salts), in particular, can significantly impact solubility.[6][7]
Q3: What is the "cloud point" and how does it relate to TMPE solubility?
A3: The cloud point is the temperature at which a non-ionic surfactant solution becomes visibly cloudy as it is heated. This turbidity indicates that the surfactant has reached its solubility limit in the aqueous phase at that temperature and phase separation begins to occur.[4] Above the cloud point, the surfactant's solubility decreases, which can lead to formulation instability. The cloud point is dependent on the surfactant's structure (especially the degree of ethoxylation) and the presence of additives.[7][8]
Q4: Can the presence of salts in my aqueous solution affect the solubility of TMPE?
A4: Yes, the presence of electrolytes can have a significant impact. Typically, salts like sodium chloride (NaCl) can lower the cloud point of non-ionic surfactants, a phenomenon known as the "salting-out" effect.[6][9] This means that at a given temperature, the presence of salt can make the TMPE less soluble. This effect is more pronounced at higher salt concentrations.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when dissolving this compound in aqueous solutions.
Problem 1: The TMPE solution is cloudy or hazy at room temperature.
Possible Causes and Solutions:
-
Low Degree of Ethoxylation: The grade of TMPE you are using may have a low number of ethylene oxide units, making it inherently less soluble in water.
-
Solution: Switch to a grade of TMPE with a higher degree of ethoxylation.
-
-
High Concentration: You may be attempting to dissolve the TMPE at a concentration that exceeds its solubility limit at room temperature.
-
Solution: Try preparing a more dilute solution. You can perform a serial dilution to determine the approximate solubility limit.
-
-
Presence of Impurities: The TMPE or the water used may contain impurities that are insoluble.
-
Solution: Use high-purity TMPE and deionized or distilled water.
-
Problem 2: The TMPE dissolves initially but then the solution becomes cloudy upon standing or heating.
Possible Causes and Solutions:
-
Approaching the Cloud Point: The temperature of your solution may be at or near the cloud point of the specific TMPE grade you are using.
-
Solution 1: Cool the solution. If it becomes clear again, you have likely exceeded the cloud point.
-
Solution 2: If your application allows, switch to a TMPE grade with a higher degree of ethoxylation, which will have a higher cloud point.
-
-
"Salting-Out" Effect: Your aqueous solution may contain electrolytes that are lowering the cloud point of the TMPE.
-
Solution: If possible, reduce the concentration of salts in your formulation. Alternatively, select a TMPE with a much higher cloud point to compensate for the effect of the electrolytes.
-
Problem 3: A viscous gel forms upon adding TMPE to water, making dissolution difficult.
Possible Causes and Solutions:
-
Formation of Liquid Crystalline Phases: Non-ionic surfactants can form highly viscous liquid crystalline phases at certain concentrations when mixed with water, which can be slow to dissolve.[5]
-
Solution 1 (Order of Addition): Add the TMPE to the water with vigorous and continuous stirring. Avoid adding water to the TMPE, as this often promotes gel formation.
-
Solution 2 (Temperature): Gently warming the water (well below the cloud point) before and during the addition of TMPE can help to prevent the formation of these viscous phases.[5]
-
Solution 3 (Dilution): Prepare a more dilute solution initially, and then concentrate it if needed, provided the final concentration is below the gelling point.
-
Problem 4: The dissolution of TMPE is very slow.
Possible Causes and Solutions:
-
High Viscosity of TMPE: Some grades of TMPE are highly viscous liquids, which can be difficult to disperse and dissolve.
-
Solution 1 (Heating): Gently warming the neat TMPE before adding it to the water can reduce its viscosity and facilitate mixing.
-
Solution 2 (Mechanical Agitation): Use a high-shear mixer or sonicator to increase the rate of dissolution. However, be mindful of potential foaming.
-
-
Inefficient Mixing: Inadequate agitation may not be sufficient to break up agglomerates of the surfactant.
-
Solution: Ensure you are using an appropriate mixing method (e.g., magnetic stirrer with a suitably sized stir bar, overhead stirrer) that provides good vortexing and circulation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (TMPE) Grades
| Property | TMPE (average Mn ~170) | TMPE (average Mn ~1,014) | TMPE (General) | TMPE Triacrylate (average Mn ~428) |
| Appearance | Viscous liquid | Liquid | Viscous liquid | Liquid |
| Density (g/mL at 25 °C) | 1.11 | 1.1 | 1.14 | 1.11 |
| Water Solubility | - | - | 28 g/L at 20 °C[8][10] | - |
| Refractive Index (n20/D) | 1.478[11] | 1.472[10] | 1.478[8][10] | 1.471 |
Table 2: Influence of Hydrophilic-Lipophilic Balance (HLB) on Surfactant Application
| HLB Range | Application | Water Dispersibility |
| 1-4 | Antifoaming Agent | No dispersion |
| 3-6 | W/O (Water-in-Oil) Emulsifier | Poor dispersion |
| 6-8 | Wetting and Spreading Agent | Milky dispersion after vigorous agitation |
| 8-10 | O/W (Oil-in-Water) Emulsifier | Stable milky dispersion |
| 10-13 | Detergent | Translucent to clear dispersion |
| 13+ | Solubilizer | Clear solution |
Source: Adapted from generic surfactant guides. The HLB of a specific TMPE grade will depend on its degree of ethoxylation.
Experimental Protocols
Protocol 1: Visual Determination of Solubility
This protocol provides a simple method to visually assess the solubility of this compound in an aqueous solution.
Materials:
-
This compound (TMPE) of a specific grade
-
Deionized or distilled water
-
Glass vials or test tubes with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Water bath (optional, for temperature control)
-
Light source and a dark background
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a specific amount of TMPE.
-
Add the TMPE to a known volume of water in a glass vial to achieve the desired concentration. It is generally recommended to add the surfactant to the water to minimize gel formation.[5]
-
-
Dissolution:
-
Immediately begin vigorous agitation using a magnetic stirrer or vortex mixer.
-
Continue mixing for a predetermined amount of time (e.g., 30 minutes). If necessary, gentle heating (well below the cloud point) can be applied to aid dissolution.
-
-
Visual Inspection:
-
After the mixing period, allow the solution to stand for a few minutes.
-
Visually inspect the solution against a dark background with a light source from the side.[12][13]
-
Observe for any signs of undissolved material, cloudiness, haze, or phase separation. A fully dissolved solution should be clear and transparent.
-
-
Documentation:
-
Record the concentration of TMPE, the temperature, the mixing time, and the visual appearance of the solution.
-
Protocol 2: Determination of Cloud Point
This protocol describes the visual determination of the cloud point of a TMPE solution.
Materials:
-
1% (w/w) aqueous solution of TMPE
-
Clear glass test tube with a stopper
-
Thermometer with 0.1 °C resolution
-
Water bath with controlled heating
-
Magnetic stirrer and a small stir bar
Procedure:
-
Sample Preparation: Prepare a 1% (w/w) solution of the TMPE in deionized water. Ensure it is fully dissolved and clear at room temperature.
-
Heating:
-
Place the test tube containing the TMPE solution and a small stir bar into the water bath.
-
Place the thermometer directly into the TMPE solution.
-
Begin heating the water bath slowly (e.g., 1-2 °C per minute) while gently stirring the TMPE solution.
-
-
Observation:
-
Continuously observe the solution for the first sign of turbidity or cloudiness.
-
-
Cloud Point Determination:
-
The temperature at which the solution becomes distinctly cloudy is the cloud point.[6] Record this temperature.
-
-
Confirmation (Optional):
-
Remove the test tube from the water bath and allow it to cool. The solution should become clear again. The temperature at which it becomes clear upon cooling can also be recorded.
-
Visualizations
Caption: Troubleshooting workflow for poor TMPE solubility.
Caption: Factors influencing TMPE aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 50586-59-9: Ethoxylated trimethylolpropane [cymitquimica.com]
- 3. koyonchem.com [koyonchem.com]
- 4. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. youtube.com [youtube.com]
- 6. nupeg.ufrn.br [nupeg.ufrn.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. gmpsop.com [gmpsop.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Polymerization of Trimethylolpropane Ethoxylate (TMPEO) Based Resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of trimethylolpropane (B17298) ethoxylate (TMPEO) based resins.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of TMPEO-based resins, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my polymerization reaction proceeding slower than expected?
A1: Slow polymerization, or incomplete curing, is a frequent issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Slow Polymerization
Caption: Troubleshooting workflow for slow polymerization of TMPEO resins.
Q2: My resin cures in the bulk but remains tacky on the surface. What is the cause?
A2: A tacky surface after curing is a classic sign of oxygen inhibition. The free radicals at the surface are quenched by atmospheric oxygen, preventing complete polymerization. Ethoxylation in TMPEO resins helps to overcome surface oxygen inhibition to some extent, but it may not be sufficient in all cases[1].
Solutions:
-
Increase UV Intensity: Higher intensity can generate free radicals faster than oxygen can quench them.
-
Use of Amine Synergists: These compounds can act as oxygen scavengers.
-
Inert Atmosphere: Curing under a nitrogen or argon blanket will displace oxygen from the surface.
-
Photoinitiator Selection: Some photoinitiators are less susceptible to oxygen inhibition[2].
Q3: Increasing the photoinitiator concentration is not increasing the cure speed, or is even slowing it down. Why?
A3: While a certain concentration of photoinitiator is necessary, an excessively high concentration can lead to a "filter effect"[3]. The high concentration of photoinitiator at the surface absorbs most of the UV light, preventing it from penetrating deeper into the resin. This results in poor through-cure. It is crucial to determine the optimal concentration for your specific formulation and film thickness through experimentation[3][4].
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the polymerization time of TMPEO-based resins?
A1: The polymerization rate is a multifactorial issue. The primary factors include the type and concentration of the photoinitiator, the intensity and wavelength of the UV light source, the presence of oxygen, and the overall composition of the resin formulation. The degree of ethoxylation can also play a role, as it affects the monomer's reactivity and mobility[1][5].
Factors Influencing Polymerization Time
Caption: Key factors affecting the polymerization time of TMPEO resins.
Q2: How does the degree of ethoxylation in TMPEO-triacrylate affect cure speed?
A2: Ethoxylation introduces flexible ether linkages into the monomer backbone. This can increase the mobility of the monomer, potentially leading to a faster reaction rate[5][6]. Furthermore, ethoxylated acrylates can exhibit faster cure speeds because the ether linkages help to overcome surface cure inhibition from oxygen[1]. However, increasing the ethoxylation level also increases the molecular weight, which can decrease the crosslink density compared to non-ethoxylated counterparts like Trimethylolpropane Triacrylate (TMPTA)[1].
Q3: Which type of photoinitiator is best for TMPEO-based resins?
A3: The best photoinitiator depends on several variables, including the UV lamp's spectral output, the thickness of the coating, and the presence of any pigments or fillers[2]. Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction). For clear coatings, alpha-hydroxyketone type photoinitiators are often preferred[2]. For pigmented systems or thicker films, a combination of photoinitiators might be necessary to achieve both good surface cure and through-cure[2]. It is essential to match the absorption spectrum of the photoinitiator with the emission spectrum of the UV source.
Q4: Can I use thermal initiators instead of photoinitiators?
A4: Yes, TMPEO-based resins can be polymerized using thermal initiators that generate free radicals upon heating. However, UV curing is often preferred for these systems because it allows for rapid, on-demand curing at ambient temperatures with minimal volatile organic compound (VOC) emissions[6][7].
Data Summary
The following table summarizes the qualitative effects of various parameters on the polymerization time of TMPEO-based resins, based on the available literature.
| Parameter | Change | Effect on Polymerization Time | Rationale |
| Photoinitiator Concentration | Increase (from low) | Decrease | More initiating radicals are generated. |
| Photoinitiator Concentration | Increase (from optimal) | Increase | "Filter effect" prevents UV light penetration, leading to poor through-cure[3]. |
| UV Light Intensity | Increase | Decrease | Higher intensity generates radicals more rapidly, overcoming inhibition[3]. |
| Oxygen Presence | Increase | Increase | Oxygen quenches free radicals, inhibiting the polymerization reaction, especially at the surface[1]. |
| Temperature | Increase | Decrease | Increased molecular mobility can lead to a higher reaction rate[6]. |
| Degree of Ethoxylation | Increase | Generally Decreases | Ethoxylation can overcome oxygen inhibition and increase monomer mobility[1][6]. |
| Viscosity of Formulation | Decrease | Decrease | Lower viscosity allows for greater mobility of reactive species[5]. |
Experimental Protocols
General Procedure for UV Curing of a Trimethylolpropane Ethoxylate Based Resin Formulation
This protocol provides a general methodology for preparing and UV curing a simple TMPEO-based resin formulation.
1. Materials and Reagents:
-
This compound triacrylate (TMPEO-TA) (degree of ethoxylation as required)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one or other suitable initiator)
-
Reactive diluent (optional, e.g., isobornyl acrylate)
-
Substrate (e.g., glass slides, metal panels)
-
Amber vials or light-blocking containers
-
Magnetic stirrer and stir bars
-
Pipettes or syringes for accurate measurement
-
Film applicator or spin coater
-
UV curing system (specify lamp type, e.g., mercury arc lamp, LED, and its intensity)
2. Formulation Preparation:
-
In an amber vial to protect from ambient light, weigh the desired amount of TMPEO-TA.
-
If using a reactive diluent, add the desired weight percentage and mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the photoinitiator to the resin mixture. A typical concentration ranges from 1% to 5% by weight. The optimal concentration should be determined experimentally.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. This may take from a few minutes to several hours depending on the initiator's solubility.
3. Curing Procedure:
-
Apply a thin film of the prepared resin onto the chosen substrate using a film applicator or spin coater to ensure a uniform thickness.
-
Place the coated substrate in the UV curing chamber.
-
Expose the film to UV radiation. The exposure time and intensity will depend on the specific formulation, film thickness, and UV source. These parameters must be optimized for complete curing.
-
After exposure, check for cure. A common method is the "thumb twist" test or a solvent rub test (e.g., with acetone) to check for surface marring or dissolution, which would indicate an incomplete cure[1].
4. Characterization:
-
The extent of polymerization can be more quantitatively assessed using techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate (B77674) double bond peak (around 1635 cm⁻¹).
-
Physical properties such as hardness, adhesion, and chemical resistance can be evaluated using standard methods (e.g., pencil hardness, cross-hatch adhesion).
References
- 1. pcimag.com [pcimag.com]
- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 3. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. leapchem.com [leapchem.com]
Technical Support Center: Improving Polymer Mechanical Properties with Trimethylolpropane Ethoxylate (TMPE)
This guide is intended for researchers, scientists, and professionals working on polymer development. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for using trimethylolpropane (B17298) ethoxylate (TMPE) and its derivatives (like ethoxylated trimethylolpropane triacrylate, or TMPETA) to enhance the mechanical properties of polymers.
Frequently Asked Questions (FAQs)
Q1: What is Trimethylolpropane Ethoxylate (TMPE) and why is it used in polymers?
A1: this compound is a chemical compound derived from trimethylolpropane. In polymer science, it is often functionalized with reactive groups, such as acrylates, to form Ethoxylated Trimethylolpropane Triacrylate (TMPETA). This trifunctional monomer is used as a crosslinking agent.[1][2][3] Its primary role is to create a three-dimensional network by forming covalent bonds between linear polymer chains, a process known as crosslinking.[4][5] This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final material.[4][6]
Q2: How does TMPE/TMPETA improve the mechanical properties of a polymer?
A2: By creating a 3D polymer network, TMPE/TMPETA increases the crosslink density.[6] This restricts the movement of polymer chains, which leads to several improvements:
-
Increased Tensile Strength and Modulus: The material becomes more resistant to being pulled apart and is stiffer.[4][7]
-
Improved Hardness and Scratch Resistance: The highly crosslinked surface is more resistant to abrasion and indentation.[6]
-
Enhanced Thermal Stability: The polymer can withstand higher temperatures without deforming or degrading.[4][8]
-
Better Chemical Resistance: The dense network makes it harder for solvents and other chemicals to penetrate the material.[4][6]
Q3: What is the main trade-off when using a crosslinker like TMPETA?
A3: The primary trade-off is between strength/stiffness and flexibility.[9] As you increase the concentration of TMPETA, the crosslink density increases, leading to higher tensile strength and hardness. However, this increased rigidity often results in reduced flexibility and a lower elongation at break, meaning the material will stretch less before it fractures.[6][9] Overuse can lead to excessive brittleness.[6]
Q4: With which polymer systems is TMPETA commonly used?
A4: TMPETA is highly effective in systems that undergo free-radical polymerization.[1] It is widely used in formulations for UV-curable resins, coatings, inks, and adhesives.[1][2][3] Common polymer families include acrylates, polyurethanes, and polyesters, where it helps achieve rapid curing and robust final properties.[2][6]
Q5: How does the degree of ethoxylation in TMPE affect properties?
A5: The ethoxylated chains (polyether chains created by adding ethylene (B1197577) oxide) in the TMPE molecule introduce flexibility.[1] A higher degree of ethoxylation (more ethylene oxide units) results in a longer, more flexible crosslink. This can improve impact resistance and reduce shrinkage during curing, although it may slightly decrease the ultimate hardness and solvent resistance compared to non-ethoxylated versions like Trimethylolpropane Triacrylate (TMPTA).[1][10]
Troubleshooting Guide
This section addresses common issues encountered during experiments with TMPE/TMPETA.
Issue 1: The cured polymer is brittle and cracks easily.
-
Q: My samples are fracturing at very low strain. What is the likely cause and solution?
-
A: This is a classic sign of excessive crosslinking. While high crosslink density boosts strength, too much of it makes the polymer network overly rigid and unable to dissipate energy, leading to brittle failure.[6]
-
Solution 1: Reduce Crosslinker Concentration. Systematically decrease the weight percentage (wt%) of TMPETA in your formulation. Run a series of experiments to find the optimal balance between strength and flexibility for your application.[11]
-
Solution 2: Optimize Curing Conditions. Over-curing (e.g., excessive UV exposure or temperature) can sometimes lead to increased brittleness. Try reducing the curing time or intensity and re-evaluating the mechanical properties.
-
Solution 3: Introduce a Flexible Monomer. Consider blending your formulation with a mono- or di-functional acrylate (B77674) that has a more flexible backbone to counterbalance the rigidity of the trifunctional TMPETA.
-
Issue 2: The cured polymer is too soft, tacky, or oily.
-
Q: My polymer surface is sticky after curing, and it feels too soft. How can I fix this?
-
A: A soft or tacky surface indicates incomplete or insufficient crosslinking.[12] The polymer network has not formed completely, leaving unreacted monomers.
-
Solution 1: Increase Crosslinker Concentration. The formulation may lack a sufficient amount of TMPETA to form a robust network. Gradually increase the concentration and observe the effect on hardness and surface feel.
-
Solution 2: Verify Initiator/Catalyst Levels. For UV-cured systems, ensure your photoinitiator concentration is adequate and that its absorption spectrum matches your UV lamp's output. For thermally cured systems, check your catalyst levels and activation temperature.
-
Solution 3: Check Curing Environment. For UV curing, oxygen inhibition at the surface is a common cause of tackiness. Try curing in an inert atmosphere (e.g., nitrogen) or use a photoinitiator less susceptible to oxygen.
-
Solution 4: Increase Curing Time/Intensity. The system may simply need more energy or time to fully polymerize. Increase the UV exposure time, lamp intensity, or thermal curing time/temperature.[13]
-
Issue 3: Inconsistent mechanical properties between samples.
-
Q: I am getting a wide variation in tensile strength and elongation in samples from the same batch. What could be wrong?
-
A: Inconsistent results often point to a non-homogeneous mixture of components in the polymer matrix.[13]
-
Solution 1: Improve Mixing Protocol. Ensure all components, especially the low-viscosity TMPETA, are uniformly dispersed.[13] Use high-shear mixing or a planetary mixer. For thermoplastics, using a twin-screw extruder can ensure homogeneous dispersion.[13]
-
Solution 2: Check for Phase Separation. Before curing, visually inspect the liquid resin for any signs of cloudiness or separation. The components may be immiscible. A compatibilizer or a different solvent might be needed.
-
Solution 3: Control Processing Parameters. Ensure that processing conditions like temperature, pressure, and curing are identical for every sample.[14][15] Variations in thermal history can significantly alter polymer properties.[16]
-
Data Presentation: Impact of TMPETA on Polymer Properties
The following table summarizes the typical effects of increasing the concentration of a trifunctional crosslinker like TMPETA in a standard acrylate-based polymer system. The values are illustrative to show the general trend.
| TMPETA Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Expected Characteristics |
| 0% (Linear Polymer) | 25 | 250% | 0.8 | Soft, flexible, ductile |
| 5% | 45 | 80% | 1.5 | Balanced strength and flexibility |
| 10% | 60 | 20% | 2.5 | Hard, strong, moderately brittle |
| 20% | 75 | <5% | 3.5 | Very hard, rigid, and brittle |
Note: Actual values are highly dependent on the base polymer, specific type of TMPE derivative, initiator system, and processing conditions.[7][8]
Experimental Protocols
Protocol 1: Preparation and Mechanical Testing of a UV-Curable Acrylate Resin with TMPETA
This protocol provides a general method for incorporating TMPETA into a simple UV-curable formulation and testing its mechanical properties.
1. Materials and Equipment:
-
Base Monomer: Isobornyl Acrylate (IBOA)
-
Crosslinker: Ethoxylated Trimethylolpropane Triacrylate (TMPETA, e.g., Mn ~428)[2]
-
Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
Magnetic stirrer with hotplate, beakers, weighing scale
-
Silicone molds (e.g., for producing "dog-bone" shaped specimens per ASTM D638)
-
UV curing chamber (365 nm wavelength)
-
Universal Testing Machine (UTM) with grips for tensile testing
2. Methodology:
-
Step 1: Formulation Preparation
-
In a light-protected beaker (e.g., amber glass), add the desired amount of IBOA monomer (e.g., 89 g).
-
Add the desired amount of TMPETA crosslinker (e.g., 10 g for a 10% formulation).
-
Gently warm the mixture to ~50°C on a hotplate while stirring to reduce viscosity and ensure a homogeneous mixture.
-
Add the photoinitiator (e.g., 1 g for 1% concentration) and continue stirring in the dark until it is fully dissolved.
-
-
Step 2: Sample Casting
-
Place the silicone molds on a flat, level surface.
-
Carefully pour the liquid resin mixture into the molds, avoiding air bubbles. If bubbles form, they can be removed in a vacuum chamber or by gently using a heat gun.
-
-
Step 3: UV Curing
-
Place the filled molds inside the UV curing chamber.
-
Expose the samples to UV light (e.g., 365 nm at an intensity of 100 mW/cm²) for a predetermined time (e.g., 120 seconds). Curing time should be optimized based on sample thickness and initiator concentration.
-
-
Step 4: Post-Curing and Conditioning
-
Carefully demold the cured polymer samples.
-
For some systems, a thermal post-cure (e.g., heating in an oven at 80°C for 1 hour) can enhance crosslinking and relieve internal stresses.[13]
-
Condition the samples for at least 24 hours at standard conditions (23°C, 50% relative humidity) before testing.
-
-
Step 5: Mechanical Testing
-
Measure the width and thickness of the gauge section of each dog-bone specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures, per ASTM D638 guidelines.
-
Record the load and displacement data to calculate tensile strength, elongation at break, and Young's modulus.
-
Visualizations
Diagram 1: TMPE Crosslinking Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. 三甲醇丙烷乙氧酯三丙烯酸酯 average Mn ~428 | Sigma-Aldrich [sigmaaldrich.com]
- 3. arkema.com [arkema.com]
- 4. lohtragon.com [lohtragon.com]
- 5. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 6. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 7. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids [mdpi.com]
- 9. Tensile Strength vs. Elongation at Break: How to Balance Polymer Performance [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips to Improve Mechanical Properties | RTP Company [rtpcompany.com]
- 15. azom.com [azom.com]
- 16. nexus-analytics.com.my [nexus-analytics.com.my]
controlling the viscosity of resins with ethoxylated trimethylolpropane triacrylate
Welcome to the technical support center for Ethoxylated Trimethylolpropane (B17298) Triacrylate (ETPTA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using ETPTA to control the viscosity of resin formulations. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethoxylated Trimethylolpropane Triacrylate (ETPTA) and what is its primary role in resin formulations?
Ethoxylated Trimethylolpropane Triacrylate (ETPTA) is a trifunctional acrylate (B77674) monomer used extensively in polymer science.[1] Its primary role is to act as a reactive diluent , which means it effectively reduces the viscosity of highly viscous resin systems, such as UV-curable coatings, inks, adhesives, and 3D printing resins.[2][3] Unlike non-reactive diluents (like solvents), ETPTA has reactive acrylate groups that participate in the polymerization (curing) process, becoming a permanent part of the final crosslinked polymer network.[1][3] This integration ensures that mechanical properties are maintained or even enhanced, without introducing volatile organic compounds (VOCs).[2]
Q2: How does ETPTA reduce resin viscosity and what is the mechanism?
ETPTA's molecular structure is key to its function. The central trimethylolpropane core is modified with ethoxylate (EO) chains. These flexible ether linkages increase the molecule's free volume and improve its solubility in the resin matrix, which lowers the overall viscosity of the formulation.[1] As a reactive diluent, it physically separates the larger, more viscous oligomer chains, allowing them to flow more easily. During curing (e.g., via UV light), its three acrylate functional groups co-react with the other components of the resin, forming a highly crosslinked and stable polymer.[1][3]
Q3: How does the addition of ETPTA impact the final properties of the cured resin?
The incorporation of ETPTA influences several key properties of the final cured material:
-
Flexibility and Impact Strength: The ethoxy groups in ETPTA's backbone introduce flexibility into the polymer network, which can improve impact strength and elongation at break.[2][4]
-
Hardness and Chemical Resistance: As a trifunctional monomer, ETPTA contributes to a high crosslink density, which is crucial for achieving good hardness, scratch resistance, and chemical resistance.[3] However, there can be a trade-off; increasing flexibility may slightly reduce the ultimate hardness compared to more rigid, non-ethoxylated monomers like standard Trimethylolpropane Triacrylate (TMPTA).[4][5]
-
Cure Speed: ETPTA is known for its high reactivity and ability to facilitate fast cure speeds.[6] The ethoxylation can help overcome oxygen inhibition at the surface, leading to a more efficient and rapid cure.[5]
-
Shrinkage: Compared to TMPTA, ethoxylated structures can limit the close packing of polymer chains after curing, which leads to a beneficial reduction in volume shrinkage.[4][7]
-
Adhesion: In many formulations, ETPTA can improve adhesion to various substrates.[2][8]
Q4: What are the main differences between ETPTA and standard Trimethylolpropane Triacrylate (TMPTA)?
While both are trifunctional acrylate monomers used in similar applications, the key difference is the presence of ethoxylate chains in ETPTA. This structural difference leads to several performance variations:
-
Viscosity & Dilution: ETPTA generally has a lower viscosity than the base resin it is added to and demonstrates excellent dilution efficiency, often superior to TMPTA.[4]
-
Flexibility vs. Rigidity: ETPTA imparts flexibility, whereas TMPTA creates a more rigid and stiff polymer network.[4]
-
Skin Irritation: ETPTA is known to have significantly lower skin irritation potential compared to TMPTA, making it a preferable choice for applications where user contact is possible.[2][6][9]
-
Shrinkage: ETPTA typically exhibits lower volume shrinkage upon curing than TMPTA.[4]
-
Tensile Properties: Formulations with TMPTA often show a higher elastic modulus and tensile strength due to its rigid structure, while ETPTA formulations may have higher elongation.[4]
Troubleshooting Guide
Problem: My resin mixture is still too viscous for my application, even after adding ETPTA.
-
Answer: If the viscosity remains too high, you can consider several approaches. First, slightly increasing the concentration of ETPTA may provide the desired effect, but be mindful of its impact on other properties like hardness. Second, viscosity is highly dependent on temperature.[10] Gently warming the resin components (specifically the more viscous part) or the mold can significantly reduce viscosity. As a general rule, for every 10°C increase in temperature, the viscosity can be cut in half, but this will also reduce the working time (pot life) by accelerating the cure. Finally, ensure your ETPTA grade has a sufficiently low viscosity for your needs, as different degrees of ethoxylation result in different viscosities.[11]
Problem: I am observing excessive air bubbles in my final cured part.
-
Answer: Air entrapment is a common issue in high-viscosity resins.[12] The primary benefit of using ETPTA is that by lowering the viscosity, it allows trapped air bubbles to rise to the surface and escape more easily. If bubbles persist, consider implementing a vacuum degassing step after mixing the components and before pouring. For applications with complex geometries, filling the mold from the bottom up can also help prevent air from being trapped. Applying gentle heat with a heat gun to the surface of the poured resin can also help bubbles pop before the resin cures.[12]
Problem: The cured resin is too flexible and not hard enough for my application.
-
Answer: This issue arises from the balance between the flexible ETPTA and the other components in your formulation. The ethoxylated chains in ETPTA are designed to increase flexibility, which can lead to a lower final hardness or elastic modulus compared to more rigid crosslinkers.[4] To increase hardness, you can try reducing the concentration of ETPTA or blending it with a more rigid monomer, such as standard TMPTA. This will increase the overall crosslink density and rigidity of the cured polymer.[13]
Problem: My UV cure speed is too fast, leading to processing issues.
-
Answer: ETPTA is a highly reactive monomer that can significantly accelerate UV curing.[5] If the cure is happening too quickly, you may need to adjust your photoinitiator system. Reducing the concentration of the photoinitiator can slow down the reaction. Alternatively, you can reduce the intensity of the UV light source or increase the distance between the light source and the resin.
Problem: My resin is showing signs of crystallization after adding ETPTA.
-
Answer: While ETPTA itself is a liquid, adding any diluent can sometimes lower the viscosity of an epoxy resin system to a point where the base resin (e.g., Bisphenol A based) has increased molecular mobility, which can promote crystallization.[14] This can appear as "seeds" or cloudiness in the liquid resin. If this occurs, gently warming the formulation can often redissolve the crystals. To prevent recurrence, storing the resin at a stable, slightly elevated temperature may help. If the problem persists, you may need to consider a different grade of base resin that is more resistant to crystallization.
Data Presentation
Table 1: Typical Properties of Commercial ETPTA Grades
| Property | Value Range | Source(s) |
| Chemical Name | Ethoxylated Trimethylolpropane Triacrylate | [6][15] |
| Functionality | 3 (Trifunctional) | [2][6] |
| Appearance | Colorless to light yellow transparent liquid | [1][6] |
| Viscosity @ 25°C | 40 - 105 mPa.s (cP) | [6][9][11][16] |
| Density @ 25°C | ~1.11 g/mL | [1][15] |
| Refractive Index (n20/D) | ~1.471 | [15][17] |
| Key Features | Low viscosity, low skin irritation, fast curing, good flexibility | [2][6][9] |
Note: Specific values can vary depending on the degree of ethoxylation and the manufacturer.
Table 2: Comparative Effects of Triacrylate Monomers (20% wt. in a Vat Polymerization Resin)
| Property | TMPTA (Standard) | EO3-ETPTA (Ethoxylated) | Source(s) |
| Viscosity of Formulation (mPa.s) | 286 | 215 | [4] |
| Volume Shrinkage (%) | 8.06 | 6.85 | [4] |
| Elastic Modulus (MPa) | 1140 | 830 | [4] |
| Elongation at Break (%) | 4.5 | 14.0 | [4] |
This data illustrates that ethoxylated triacrylate (EO3) provides a significant reduction in viscosity and volume shrinkage while increasing flexibility (elongation), but at the cost of a lower elastic modulus compared to the more rigid TMPTA.[4]
Experimental Protocols
Protocol: Measuring Resin Viscosity using a Rotational Viscometer
This protocol provides a standardized method for determining the dynamic viscosity of a resin formulation containing ETPTA.
1. Objective: To accurately measure the viscosity of the liquid resin sample at a controlled temperature and shear rate.
2. Materials and Equipment:
-
Rotational Viscometer (e.g., Brookfield or similar)[18]
-
Appropriate spindle set for the expected viscosity range
-
Temperature-controlled water bath or Peltier plate for the viscometer[10][19]
-
Beaker or sample container compatible with the viscometer
-
Resin formulation (e.g., oligomer, photoinitiator, and ETPTA)
-
Thermometer or temperature probe
-
Stopwatch
3. Procedure:
-
Preparation:
-
Prepare the resin formulation by accurately weighing and mixing all components (including ETPTA) until a homogenous mixture is achieved.
-
Allow the mixture to rest for a few minutes to allow any large, entrapped air bubbles to escape. For high-precision measurements, degas the sample using a vacuum chamber.
-
-
Instrument Setup:
-
Turn on the viscometer and the temperature control unit. Set the target temperature (e.g., 25.0 °C ± 0.1 °C).[19] Temperature control is critical as viscosity is highly sensitive to temperature changes.[20]
-
Select an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 20% and 80% of the instrument's full-scale range for optimal accuracy. This may require a preliminary test run.
-
-
Sample Measurement:
-
Pour the prepared resin into the sample container to the level indicated by the viscometer manufacturer.
-
Carefully lower the selected spindle into the resin, ensuring there are no air bubbles trapped on the spindle's surface.
-
Place the sample container into the temperature-controlled holder and allow the sample to thermally equilibrate for at least 10-15 minutes. Verify the temperature with an external probe if possible.
-
Start the spindle rotation at the pre-selected speed.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading (in cP or mPa.s), the spindle number, the rotational speed (RPM), the temperature, and the torque percentage.
-
-
Data Analysis and Reporting:
-
Perform at least three independent measurements and calculate the average viscosity.
-
Report the viscosity as the average value along with the standard deviation, and critically, report the temperature at which the measurement was taken (e.g., 250 ± 10 cP @ 25.0 °C).
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. TRIMETHYLOLPROPANE ETHOXYLATE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pcimag.com [pcimag.com]
- 6. L-61013 [TMP(EO)3TA] Ethoxylated trimethylolpropane triacrylate CAS 28961-43-5 UV monomers for synthetic UV resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. EO3-TMPTA - Ethoxylated Trimethylolpropane Triacrylate for UV Coatings & Inks [sinocurechem.com]
- 8. sfdchem.com [sfdchem.com]
- 9. Matsuo Indonesia - Additives [matsuo.co.id]
- 10. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 11. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 12. bestbartopepoxy.com [bestbartopepoxy.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pcimag.com [pcimag.com]
- 15. This compound triacrylate average Mn 428 28961-43-5 [sigmaaldrich.com]
- 16. kowachemical.com [kowachemical.com]
- 17. Ethoxylated trimethylolpropane triacrylate | 28961-43-5 [chemicalbook.com]
- 18. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
- 19. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Base-Catalyzed Synthesis of Trimethylolpropane Ethoxylate (TMPEOTA) Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the base-catalyzed synthesis of trimethylolpropane (B17298) ethoxylate (TMPEOTA) hydrogels and related systems, such as those involving ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP).
Troubleshooting Guide
This guide addresses common issues encountered during the base-catalyzed synthesis of TMPEOTA hydrogels, particularly through Michael addition reactions.
| Problem | Potential Cause | Recommended Solution |
| Failed or Incomplete Gelation | 1. Incorrect pH: The pH of the reaction mixture is too low, preventing efficient catalysis of the Michael addition reaction.[1][2] 2. Impurities in Precursors: Residual acidic impurities, such as mercaptopropionic acid in ETTMP, can lower the local pH and inhibit the reaction.[1][3] 3. Inaccurate Stoichiometry: The molar ratio of thiol to acrylate (B77674) groups is not optimized, leading to an incomplete network formation.[4][5] 4. Insufficient Mixing: Poor mixing of the precursor solutions can result in localized areas of incorrect stoichiometry or pH.[1] | 1. Adjust Buffer pH: Ensure the buffer pH is optimal for the reaction, typically between 7.4 and 8.0 for thiol-acrylate Michael additions.[1] 2. Purify Precursors: Use purification methods, such as passing through an alumina (B75360) column, to remove acidic impurities.[1][3] 3. Optimize Stoichiometry: A slight excess of the thiol component can sometimes accelerate gelation.[5] 4. Improve Mixing Technique: Utilize vortex mixing for a brief period (e.g., 15 seconds) to ensure homogeneous mixing of the precursors and buffer.[1][3] |
| Slow and Unpredictable Gelation Time | 1. Low Polymer Concentration: Lower concentrations of precursors lead to a slower reaction rate.[1] 2. Suboptimal pH: Gelation time is highly dependent on pH; lower pH values significantly increase gelation time.[1][2] 3. Inefficient Mixing: Hand mixing can be less efficient and lead to longer and more variable gelation times compared to vortexing.[1] | 1. Increase Polymer Concentration: Higher polymer weight percentages result in faster gelation.[1] 2. Fine-tune pH: Adjusting the buffer pH within the optimal range can be used to control the gelation speed.[1] 3. Standardize Mixing: Use a consistent and efficient mixing method like vortexing to improve reproducibility.[1] |
| Poor Solubility of Precursors | 1. Hydrophobicity of Precursors: Some precursors, like ETTMP, have poor solubility in aqueous buffers.[1][3] | 1. Premix Precursors: Premixing the thiol and acrylate components before adding the aqueous buffer can improve the overall solubility.[1][3] |
| Inconsistent Mechanical Properties | 1. Variable Polymer Concentration: Inaccuracies in weighing or dispensing precursors lead to variations in the final polymer concentration and, consequently, the hydrogel's mechanical properties.[1] 2. Incomplete Crosslinking: Factors that inhibit gelation can also lead to a loosely crosslinked network with poor mechanical strength. | 1. Precise Measurement: Ensure accurate measurement of all components to maintain the desired polymer weight percentage. 2. Ensure Complete Reaction: Address all factors that may lead to incomplete gelation, such as pH, purity, and mixing. |
| Premature Gelation During Storage | 1. Inappropriate Storage Conditions: Storing premixed precursor solutions at room temperature or in a refrigerator can lead to gradual crosslinking over time.[3] | 1. Frozen Storage: Store premixed stoichiometric solutions of precursors at -20°C to prevent unwanted crosslinking for extended periods (e.g., up to 2 months).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of base-catalyzed TMPEOTA hydrogel synthesis?
The most common base-catalyzed reaction for forming hydrogels with TMPEOTA derivatives is the Michael addition reaction.[6] In a typical system involving a thiol-functionalized trimethylolpropane ethoxylate (like ETTMP) and an acrylate-functionalized crosslinker (like PEGDA), a base catalyst deprotonates the thiol groups to form thiolate anions. These highly nucleophilic thiolates then attack the electron-deficient double bond of the acrylate, leading to the formation of a stable thioether bond and the growth of the polymer network.[1]
Q2: How does pH influence the gelation time?
The gelation time is inversely proportional to the pH of the reaction buffer.[1] At a higher pH, the concentration of reactive thiolate anions increases, which accelerates the rate of the Michael addition reaction and results in a shorter gelation time.[1][2] Conversely, a lower pH leads to a lower concentration of thiolates and a significantly longer gelation time. This relationship allows for the tuning of the gelation kinetics by adjusting the buffer pH.[1]
Q3: What is the effect of polymer concentration on the final hydrogel properties?
Increasing the total polymer concentration in the hydrogel formulation leads to a more densely crosslinked network.[1] This results in a higher storage modulus (G'), indicating a stiffer and mechanically stronger hydrogel.[1] The gelation time also tends to decrease with increasing polymer concentration.[1]
Q4: Why is precursor purity important, and how can it be improved?
Impurities, particularly acidic ones like residual mercaptopropionic acid in ETTMP, can significantly impact the synthesis by lowering the pH of the reaction mixture.[1] This drop in pH can drastically slow down or even inhibit the base-catalyzed gelation.[1] Purifying the precursors, for example, by passing them through a basic alumina column, can effectively remove these acidic impurities, leading to more reproducible and faster gelation times.[1][3]
Q5: Can I store the precursor solutions after mixing them?
Yes, but storage conditions are critical. Storing a premixed solution of the thiol and acrylate components at room temperature or even in a refrigerator can lead to premature crosslinking. To prevent this, it is recommended to store the premixed solution at -20°C, which has been shown to prevent crosslinking for up to two months.[3]
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on hydrogel properties, based on studies of ETTMP-PEGDA hydrogel systems.
Table 1: Effect of Polymer Concentration on Mechanical Properties
| Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Crosslink Density (mol/m³) |
| 15 | 3.5 ± 0.4 | 1.4 ± 0.2 |
| 25 | 21 ± 2 | 8.5 ± 0.8 |
| 35 | 58 ± 5 | 23 ± 2 |
| 50 | 110 ± 10 | 44 ± 4 |
| 70 | 190 ± 20 | 77 ± 8 |
| Data is illustrative and based on trends reported in the literature.[1][3] |
Table 2: Effect of pH on Gelation Time for Different Polymer Concentrations
| Buffer pH | Gelation Time for 25 wt% Hydrogel (min) | Gelation Time for 35 wt% Hydrogel (min) |
| 6.5 | ~8.5 | ~3.0 |
| 7.0 | ~5.0 | ~2.0 |
| 7.4 | ~3.3 | ~2.3 |
| 8.0 | ~1.5 | ~0.9 |
| Data is illustrative and based on trends reported in the literature.[1][3] |
Experimental Protocols
1. Protocol for Purification of ETTMP Precursor
This protocol describes the removal of acidic impurities from ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP).
-
Prepare a chromatography column with a specific height of basic alumina. A column height of approximately 3.8 cm has been shown to be effective.[1]
-
Carefully add the ETTMP to the top of the alumina column.
-
Allow the ETTMP to pass through the column via gravity.
-
Collect the purified ETTMP as it elutes from the column.
-
The purification time will vary depending on the column height and the volume of ETTMP.[1]
2. Protocol for Base-Catalyzed Synthesis of ETTMP-PEGDA Hydrogel
This protocol details the synthesis of a hydrogel via a base-catalyzed Michael addition reaction.
-
In a vial, combine the purified ETTMP and poly(ethylene glycol) diacrylate (PEGDA) in a 2:3 thiol-to-acrylate molar ratio to ensure stoichiometric equivalence.[1]
-
To this mixture, add the appropriate volume of a 0.1 M phosphate-buffered saline (PBS) solution with the desired pH (e.g., 7.4) to achieve the target total polymer weight percentage.[1]
-
Immediately after adding the buffer, vortex the mixture for 15 seconds to ensure homogeneity.[1]
-
Quickly transfer the solution to the desired mold or for rheological analysis. Gelation should occur within minutes, depending on the specific formulation.[1]
Visualizations
Caption: Experimental workflow for the base-catalyzed synthesis of TMPEOTA-derivative hydrogels.
Caption: Troubleshooting logic for failed or slow hydrogel gelation.
References
- 1. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018009839A1 - Thiol-michael addition hydrogel-based brachytherapy system and methods comprising the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Skin Irritation of Trimethylolpropane Ethoxylate Triacrylate (TMPEOTA) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethylolpropane Ethoxylate Triacrylate (TMPEOTA) formulations. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize skin irritation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Triacrylate (TMPEOTA) and why is it used in my formulations?
A1: this compound Triacrylate (TMPEOTA) is a trifunctional acrylate (B77674) monomer commonly used as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations. Its primary functions are to reduce the viscosity of the formulation for better handling and application, and to participate in the polymerization process to form a cross-linked network, which enhances the mechanical properties of the cured material.
Q2: What are the primary skin concerns associated with TMPEOTA?
A2: The primary skin concerns with TMPEOTA are irritant contact dermatitis and allergic contact dermatitis.[1][2] As an acrylate, TMPEOTA in its uncured monomer form can be a skin irritant and a sensitizer.[3] Direct contact with the liquid can lead to redness, itching, and swelling.[4] Repeated or prolonged exposure can lead to the development of an allergic skin reaction.[1][2]
Q3: Does the degree of ethoxylation in TMPEOTA affect its skin irritation potential?
A3: Yes, the degree of ethoxylation can influence the skin irritation potential of TMPEOTA. Generally, increasing the ethylene (B1197577) oxide (EO) chain length is believed to reduce the skin irritation potential of acrylates.[5] This is attributed to the increased molecular weight and hydrophilicity, which can reduce the rate of skin penetration. While specific comparative data for different ethoxylation levels of TMPEOTA is limited, the principle is that higher degrees of ethoxylation tend to result in lower skin irritation.[5][6] For instance, a TMPEOTA with 9 EO units (EO9-TMPTA) is expected to have a lower irritation potential than one with 3 EO units (EO3-TMPTA).[7]
Q4: What are the immediate first aid measures if I get TMPEOTA on my skin?
A4: If you get TMPEOTA on your skin, immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing and wash it before reuse. If skin irritation or a rash develops, seek medical attention.
Q5: Are there any alternatives to TMPEOTA with lower skin irritation potential?
A5: Yes, there are alternatives. Formulations with higher molecular weight monomers or oligomers may exhibit lower irritation potential. Additionally, other classes of reactive diluents, such as vinyl ethers, may be considered, as they are reported to have a low potential for skin irritation and sensitization.[8] When selecting an alternative, it is crucial to consider the impact on the curing speed, viscosity, and final properties of your formulation.
Troubleshooting Guides
Problem: Unexpected Skin Irritation During Formulation Handling
If you or your team are experiencing skin irritation despite following standard safety protocols, consider the following troubleshooting steps.
| Possible Cause | Solution |
| Inadequate Personal Protective Equipment (PPE) | Ensure that appropriate gloves are being used. Nitrile gloves are generally recommended for handling acrylates.[3] For prolonged or immersive contact, consider double-gloving or using thicker, chemical-resistant gloves. Ensure lab coats and safety glasses are always worn. |
| Cross-Contamination of Surfaces | Review and reinforce lab hygiene protocols. Regularly clean benchtops, equipment, and frequently touched surfaces to prevent the spread of uncured resin. |
| Improper Handling Techniques | Avoid practices that could lead to splashes or aerosol generation. When mixing, use a low-shear method initially. Ensure all personnel are trained on the specific hazards of the formulations they are handling. |
| Incomplete Curing of Formulated Parts | If irritation occurs after handling supposedly cured parts, it may indicate incomplete polymerization, leaving residual unreacted monomer on the surface. Optimize your curing process by adjusting UV light intensity, exposure time, or photoinitiator concentration. |
| Formulation Composition | Certain components in your formulation, other than TMPEOTA, may be contributing to the irritation. Review the safety data sheets (SDS) of all ingredients. Consider a systematic study where individual components are evaluated for their irritation potential. |
Problem: High Cytotoxicity Observed in In Vitro Assays
If your TMPEOTA-containing formulation exhibits high cytotoxicity in cell-based assays, such as with L929 fibroblasts, the following table provides potential causes and solutions.
| Possible Cause | Solution |
| High Concentration of Monomers | The concentration of TMPEOTA or other monomers may be too high, leading to cell death. Perform a dose-response study to determine the concentration at which cytotoxicity is minimized while maintaining desired formulation properties. |
| Leaching of Unreacted Monomers | If testing a cured polymer, residual unreacted monomers may be leaching into the cell culture medium. Ensure complete curing of your samples before conducting extraction studies. Post-curing at an elevated temperature (if appropriate for the material) can sometimes help to complete the polymerization. |
| Presence of Other Cytotoxic Components | Other ingredients in your formulation, such as certain photoinitiators or additives, can be cytotoxic. Evaluate the cytotoxicity of each component individually to identify the main contributor. |
| Incorrect Assay Parameters | The exposure time or concentration range used in your cytotoxicity assay may be too aggressive. Review and optimize your assay protocol. Shorter exposure times or a wider dilution series may be necessary. |
Quantitative Data on Acrylate Cytotoxicity
| Monomer | Cell Line | IC50 (mM) |
| Methyl Methacrylate (MMA) | HeLa | >10 |
| 2-Hydroxyethyl Methacrylate (HEMA) | HeLa | 8.5 |
| Triethyleneglycol Dimethacrylate (3G) | HeLa | 1.1 |
| Urethane Dimethacrylate (UDMA) | HeLa | 0.11 |
| Bisphenol A bis 2-hydroxypropyl Methacrylate (bisGMA) | HeLa | 0.08 |
Data adapted from a study on the cytotoxicity of dental resin materials.[9]
Experimental Protocols
In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model (OECD 439)
This protocol provides a general outline for assessing the skin irritation potential of a chemical using a commercially available reconstructed human epidermis model.
-
Tissue Preparation: Upon receipt, handle the RhE tissue units according to the manufacturer's instructions. Place the tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.
-
Test Chemical Application: Apply 25 µL of the liquid test chemical or 25 mg of the solid test chemical to the surface of the epidermis. For solid chemicals, moisten the surface with 25 µL of deionized water.
-
Exposure: Treat the tissues for 60 minutes at room temperature.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with a phosphate-buffered saline (PBS) solution to remove the test chemical.
-
Post-Incubation: Transfer the tissues to a new 6-well plate with fresh assay medium and incubate for 42 hours at 37°C and 5% CO2.
-
MTT Assay: After post-incubation, transfer the tissues to a 24-well plate containing 300 µL of MTT solution (1 mg/mL) and incubate for 3 hours at 37°C and 5% CO2.
-
Formazan (B1609692) Extraction: After the MTT incubation, blot the tissues and place them in a new 24-well plate. Add 2 mL of isopropanol (B130326) to each well and extract the formazan for at least 2 hours with gentle shaking.
-
Measurement: Transfer 200 µL of the formazan solution from each well to a 96-well plate and measure the optical density (OD) at 570 nm.
-
Data Analysis: Calculate the percent viability of each tissue relative to the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.
Cytotoxicity Assay Using L929 Mouse Fibroblast Cells
This protocol describes a method for evaluating the cytotoxicity of a substance using an extract of the test material.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Material Extraction: Prepare an extract of your TMPEOTA formulation according to ISO 10993-12 standards. Typically, the material is incubated in cell culture medium at a specific surface area to volume ratio for a defined period (e.g., 24 hours at 37°C).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the material extract. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the cells with the extracts for 24 to 72 hours.
-
Viability Assessment (MTS/MTT Assay): At the end of the incubation period, add a viability reagent such as MTS or MTT to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the negative control. A significant reduction in cell viability indicates a cytotoxic potential.
Inflammatory Cytokine Release Assay
This protocol can be used as an adjunct to the skin irritation test to quantify the release of pro-inflammatory cytokines.
-
Follow RhE Test Protocol: Perform the In Vitro Skin Irritation Test as described above up to the post-incubation step.
-
Collect Culture Medium: After the 42-hour post-incubation period, collect the culture medium from each well.
-
Cytokine Quantification: Use a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit to quantify the concentration of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8) in the collected medium.[11][12][13]
-
Data Analysis: Compare the cytokine levels in the medium from tissues treated with the test chemical to those from the negative control tissues. A significant increase in cytokine release indicates an inflammatory response.
Visualizations
Caption: Signaling pathway of acrylate-induced skin irritation.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Skin irritation from air-oxidized ethoxylated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late patch-test reaction to acrylates: a biochemical hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 6. Influence of an Alkoxylation Grade of Acrylates on Shrinkage of UV-Curable Compositions | MDPI [mdpi.com]
- 7. EO3-TMPTA - Ethoxylated Trimethylolpropane Triacrylate for UV Coatings & Inks [sinocurechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of IL-1 alpha-induced IL-8 mRNA levels in cultured human keratinocytes, dermal fibroblasts, endothelial cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thermal Stability of TMPE-Crosslinked Polymers
Welcome to the technical support center for trimethylolpropane (B17298) ethoxylate (TMPE) crosslinked polymers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address challenges related to the thermal stability of these polymer systems.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of my TMPE-crosslinked polymer?
A1: The thermal stability of your polymer is not dependent on a single factor but is rather a multifactorial property. Key influencers include the polymer's fundamental chemical structure, its molecular weight, and the presence of any additives or impurities. Polymers with inherently strong covalent bonds, such as those with aromatic structures, tend to show greater thermal stability.[1] Additionally, higher molecular weight and a higher degree of crystallinity can enhance thermal resistance by increasing chain entanglement and creating a more robust structure against thermal energy.[1] The surrounding environment, particularly the presence of oxygen and moisture, can also significantly accelerate thermal degradation.[1]
Q2: At what temperature does thermal degradation typically begin for polyurethane-type polymers crosslinked with TMPE?
A2: The onset of thermal degradation can vary significantly based on the specific formulation. Generally, for polyurethane (PU) systems, mechanical properties may start to deteriorate at temperatures of 90°C or higher, with more severe pyrolysis occurring above 200°C.[2] Rigid polyurethanes typically decompose in the range of 200°C to 410°C.[3] However, the exact onset temperature is highly dependent on the overall composition, crosslink density, and the atmosphere (e.g., inert vs. oxidative).[4]
Q3: What are the common chemical mechanisms behind the thermal degradation of these polymers?
A3: Thermal degradation in TMPE-crosslinked polymers, particularly in a polyurethane context, involves several chemical reactions. The primary pathways include:
-
Chain Scission: The breaking of polymer chains into smaller segments, which often leads to a decrease in molecular weight and makes the material more brittle.
-
Cross-linking: The formation of new bonds between polymer segments, which can alter material properties.
-
Hydrolysis: In the presence of moisture, ester or amide linkages within the polymer backbone can be cleaved.[1][5]
-
Oxidation: When heated in the presence of oxygen, free radical chain reactions are initiated, leading to the formation of hydroperoxides and subsequent degradation into various oxygenated functional groups.[5] For acrylate-based systems, degradation in an inert atmosphere often involves decarboxylation, whereas in air, peroxide formation and radical reactions with oxygen are dominant.[6]
Q4: How do I choose an appropriate thermal stabilizer or antioxidant for my TMPE-based formulation?
A4: Selecting the right stabilizer depends on the polymer type and the expected service temperature. Antioxidants are crucial additives for improving thermal stability.[7] They function through two primary mechanisms:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that neutralize free radicals by donating a hydrogen atom, thus stopping the degradation chain reaction.[7][8]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphites or sulfur-containing compounds that convert hydroperoxides into stable, non-radical products.[8][9]
A synergistic effect can often be achieved by using a combination of primary and secondary antioxidants.[8] The choice also depends on factors like compatibility with the polymer matrix and regulatory considerations for your application.
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during experimentation.
Issue: My polymer is degrading at a much lower temperature than expected.
This is a frequent problem that can often be traced back to issues in formulation or processing. Follow this logical workflow to diagnose the potential cause.
Part 3: Experimental Protocols & Data
Protocol: Evaluating Thermal Stability with Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring changes in a material's mass as a function of temperature.[4][10]
Objective: To determine the onset of degradation (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass at high temperatures.
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is fully cured and post-cured to remove any volatile components like residual solvents.[4]
-
Accurately weigh 5-10 mg of the polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).[6][11] A smaller sample size generally allows for better heat transfer and more reproducible results.[12]
-
-
Instrument Setup & Parameters:
-
Place the crucible in the TGA instrument's microbalance.
-
Select the atmosphere: For baseline thermal stability, use an inert gas like nitrogen.[4] To assess thermo-oxidative stability, use air or oxygen.[4] Set the flow rate to a standard value (e.g., 50-100 mL/min).[6]
-
Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to 600-800°C.[3][4]
-
Set the heating rate (ramp). A common rate is 10°C/min or 20°C/min.[4][13] Note that higher heating rates can shift decomposition temperatures to higher values.[3][12]
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature to generate the TGA curve.
-
Plot the first derivative of the mass loss with respect to temperature (d(mass)/dt) to generate the DTG curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of degradation.[4][10]
-
Determine key values from the curves: Tonset (the initial decomposition temperature), Tmax (from the DTG peak), and the final residual mass.
-
Data Presentation: Impact of Stabilizers
The addition of stabilizers can significantly improve the thermal performance of polymers. While specific data for TMPE-crosslinked systems requires experimental generation, the following table illustrates the typical effect observed in polyurethane systems when additives are incorporated.
| Polymer System | Additive (Concentration) | Tmax (°C) (Temp. of Max. Degradation Rate) | Integral Procedural Decomposition Temp (°C) | Reference |
| Pristine Polyurethane (PU) | None | 343 | 348 | [2] |
| PU Hybrid Material | Hyperbranched Polysiloxane (40%) | 508 | 859 | [2] |
Table 1: Example of how additives like polysiloxanes can dramatically increase the thermal stability of a polyurethane matrix.[2][11][14]
Part 4: Understanding Degradation Pathways
The thermal stability of a polymer is intrinsically linked to the stability of its chemical bonds. For TMPE-crosslinked polyurethanes, the urethane (B1682113) linkage is often the first point of thermal failure.
This diagram illustrates that upon heating, the primary degradation event is the cleavage of the urethane bond, reverting to the precursor isocyanate and polyol. These reactive species can then undergo further complex reactions, leading to the evolution of volatile products and the formation of a char residue. Understanding this pathway is key to designing more stable polymer networks, for instance, by incorporating structures that are more thermally robust than the standard urethane linkage.
References
- 1. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 2. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to control the degree of ethoxylation during synthesis
Welcome to the Technical Support Center for ethoxylation synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of ethoxylation and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the degree of ethoxylation?
A1: The degree of ethoxylation is primarily controlled by several reaction parameters. These include the molar ratio of ethylene (B1197577) oxide to the substrate (e.g., alcohol, phenol), reaction temperature, pressure, catalyst type, and catalyst concentration.[1][2] Reaction time also plays a crucial role in determining the final average degree of ethoxylation.[1]
Q2: How can I achieve a narrow-range distribution of ethoxylates?
A2: Achieving a narrow-range ethoxylate (NRE) distribution is critical for many applications.[3][4] While conventional catalysts like potassium hydroxide (B78521) (KOH) often produce a broad distribution, specialized catalysts can provide much tighter control.[2][3] These include certain solid catalysts and proprietary catalyst systems that favor the reaction of ethylene oxide with the starting alcohol over the already ethoxylated products.[3][5][6]
Q3: What are the common side reactions during ethoxylation, and how can they be minimized?
A3: A common side reaction is the formation of polyethylene (B3416737) glycol (PEG) from trace amounts of water in the reactants.[7] To minimize this, ensure all reactants and the reactor are thoroughly dry. Another potential issue is the degradation of the product at excessively high temperatures, which can also lead to discoloration.[8] Maintaining a controlled temperature and an inert atmosphere can help mitigate these side reactions.[8]
Q4: What are the safety precautions I should take during an ethoxylation reaction?
A4: Ethoxylation is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2] This necessitates careful temperature control to prevent a thermal runaway, which can lead to a dangerous increase in pressure and a potential explosion.[1][2] The reaction should be conducted in a pressure-rated reactor with appropriate cooling systems. Ethylene oxide is also toxic and flammable, requiring a well-ventilated area and proper handling procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive or poisoned catalyst.[8] 2. Reaction temperature is too low.[8] 3. Leak in the reactor system, leading to loss of ethylene oxide.[8] | 1. Use fresh, anhydrous catalyst from a reputable supplier. Purify starting materials to remove impurities that could poison the catalyst.[8] 2. Gradually increase the reaction temperature in 5-10°C increments, being careful not to exceed the optimal temperature range (typically 130-180°C).[1][8] 3. Perform a leak test with an inert gas (e.g., nitrogen) before starting the reaction.[8] |
| Broad Ethoxylate Distribution | 1. Use of a conventional, non-selective catalyst (e.g., KOH, NaOH).[3][9] 2. Poor mixing in the reactor. | 1. Switch to a narrow-range ethoxylation catalyst.[3][6][9] 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product is Dark in Color | 1. Reaction temperature is too high, causing thermal degradation.[8] 2. Presence of oxygen in the reactor.[8] | 1. Maintain the reaction temperature within the optimal range and implement precise temperature control.[8] 2. Thoroughly purge the reactor with an inert gas (e.g., nitrogen) before and during the reaction.[8] |
| High Polyethylene Glycol (PEG) Content | 1. Presence of water in the reactants or the reactor.[7] | 1. Use anhydrous reactants and ensure the reactor is completely dry before starting the synthesis. |
Experimental Protocols
General Protocol for Alcohol Ethoxylation
This protocol provides a general procedure for the ethoxylation of a fatty alcohol in a batch reactor.
Materials:
-
Fatty alcohol (substrate)
-
Ethylene oxide
-
Catalyst (e.g., potassium hydroxide - KOH)
-
Inert gas (e.g., nitrogen)
Equipment:
-
Pressure-rated stirred autoclave reactor with heating and cooling capabilities
-
Ethylene oxide feed system with a mass flow controller
-
Temperature and pressure sensors
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reactants: Charge the fatty alcohol and the catalyst into the reactor.
-
Heating: Heat the reactor to the desired reaction temperature, typically between 130°C and 180°C, while stirring.[1]
-
Ethylene Oxide Addition: Once the desired temperature is reached, slowly feed the ethylene oxide into the reactor at a controlled rate.[1] The pressure is typically maintained between 1 and 6 atmospheres.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of ethylene oxide. The reaction is highly exothermic, so careful control of the cooling system is crucial to maintain a stable temperature.[1]
-
Completion and Neutralization: After the desired amount of ethylene oxide has been added, allow the reaction to continue until the pressure stabilizes. Cool the reactor and neutralize the catalyst.[1]
-
Purification: The final product can be purified by distillation or other methods to remove any unreacted starting material and byproducts.[1]
Methods for Determining the Degree of Ethoxylation
| Method | Principle | Advantages | Considerations |
| Elemental Analysis | Indirectly determines the oxygen content of the surfactant, which is then converted to ethylene oxide content. | Fast and accurate for surfactants with up to 20 moles of ethylene oxide.[10] | Requires a C,H,N elemental analyzer.[10] |
| FTIR/ATR Spectroscopy | Correlates the infrared spectrum of the sample with its known ethylene oxide content using a calibration model. | Rapid and simple, suitable for quality control.[11] | Requires the development of a calibration model using standards with known degrees of ethoxylation.[11] |
| LC-MS/MS | Separates the different ethoxymers by liquid chromatography and detects them by mass spectrometry. | Highly sensitive and selective, capable of analyzing a wide range of ethoxylates.[12][13] | Can be complex and may require derivatization for some compounds.[12] |
| Turbidity Method | Measures the temperature at which a solution of the ethoxylated surfactant in a specific solvent mixture becomes clear or turbid. This temperature is then correlated to the degree of ethoxylation using a calibration curve. | Can be performed rapidly, even during the reaction.[14] | Requires the preparation of a calibration curve and a specific solvent system.[14] |
Visualizations
Caption: Key factors influencing the degree of ethoxylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ethoxylation - Wikipedia [en.wikipedia.org]
- 3. Narrow-range ethoxylate - Wikipedia [en.wikipedia.org]
- 4. grandviewresearch.com [grandviewresearch.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. sasoltechdata.com [sasoltechdata.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US9828321B2 - Narrow range alcohol alkoxylates and derivatives thereof - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. DE3336297A1 - Method of rapidly determining the degree of ethoxylation of highly ethoxylated nonionic surfactants - Google Patents [patents.google.com]
Technical Support Center: Free-Radical Polymerization of Ethoxylated Acrylates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inhibition issues during the free-radical polymerization of ethoxylated acrylates.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in my ethoxylated acrylate (B77674) monomer?
A1: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent spontaneous polymerization during transport and storage.[1][2][3] Ethoxylated acrylates, like other vinyl monomers, are susceptible to unwanted, often exothermic, polymerization initiated by heat or contaminants.[1][4] Common inhibitors include phenolic compounds like the monomethyl ether of hydroquinone (B1673460) (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[2][5][6] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1][2] Notably, many phenolic inhibitors require the presence of dissolved oxygen to function effectively.[4][5]
Q2: My polymerization reaction has a long delay before starting, or it's not starting at all. What is causing this?
A2: This is a classic sign of inhibition. The delay you are observing is known as an induction period .[1][7] During this time, the free radicals generated by your initiator are consumed by the inhibitor present in the monomer.[6][7] Polymerization will only begin once the inhibitor has been completely consumed.[1][7] Another primary cause of inhibition is the presence of dissolved oxygen in the reaction mixture. Oxygen is a diradical and an extremely efficient radical scavenger that can significantly slow down or halt the polymerization process.[1][8][9]
Q3: How can I overcome the effects of these inhibitors?
A3: There are two primary strategies to overcome inhibition:
-
Overwhelm the Inhibitor: You can add a higher concentration of the initiator to the reaction. The goal is to generate free radicals so quickly that they consume the inhibitor and still have a sufficient concentration remaining to initiate polymerization.[7] However, be aware that using excess initiator can negatively impact the final polymer, potentially leading to lower average molecular weight and altered material properties.[7]
-
Remove the Inhibitor: For most laboratory-scale and controlled polymerizations, physically removing the inhibitor before starting the reaction is the preferred method.[3][7] This allows for more predictable reaction kinetics and better control over the final polymer characteristics.
Q4: What are the standard laboratory methods for removing phenolic inhibitors like MEHQ?
A4: The two most common and effective methods for lab-scale inhibitor removal are:
-
Caustic Washing: This involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH).[10][11] The weakly acidic phenolic inhibitor reacts with the strong base to form a water-soluble salt, which is then extracted into the aqueous phase.[10]
-
Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent like basic alumina (B75360). The polar inhibitor adsorbs onto the stationary phase, allowing the purified, non-polar monomer to pass through.[2]
Q5: My monomer is inhibitor-free, but polymerization is still sluggish or incomplete, especially at the surface. What is happening?
A5: This issue is likely caused by oxygen inhibition , also known as air inhibition.[1] Molecular oxygen from the atmosphere dissolves in the monomer and reacts with the propagating carbon-centered radicals at a diffusion-controlled rate.[9] This forms a much less reactive peroxy radical, which terminates the polymer chain or propagates very slowly, effectively quenching the reaction.[1][9] To prevent this, the reaction mixture must be deoxygenated before and during polymerization, typically by sparging with an inert gas like nitrogen or argon.[8][12] Interestingly, at very high temperatures (above 140°C), oxygen can paradoxically act as an initiator for acrylate polymerization.[12][13]
Troubleshooting Guide
Use the following logical workflow to diagnose and solve common inhibition problems.
Caption: A logical workflow for troubleshooting polymerization inhibition.
Quantitative Data Summary
Table 1: Common Inhibitors for Acrylate Monomers
| Inhibitor Name | Abbreviation | Typical Concentration (in commercial monomers) | Primary Removal Method |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 300 ppm[5] | Caustic Wash or Alumina Column |
| Hydroquinone | HQ | 10 - 1000 ppm | Caustic Wash or Alumina Column |
| Butylated Hydroxytoluene | BHT | ~100 ppm (0.01 wt%)[6] | Alumina Column |
| Phenothiazine (B1677639) | PTZ | <1 ppm - 10 ppm (for polymerization grade)[14] | Adsorption onto clay[14] |
Table 2: Comparison of Common Inhibitor Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Caustic Wash | Acid-base extraction of phenolic inhibitors into an aqueous phase.[10] | - Fast and inexpensive- Highly effective for MEHQ and HQ.[2][10] | - Risk of monomer hydrolysis (especially with base-sensitive esters)- Can form emulsions- Generates aqueous waste.[2] | Removing phenolic inhibitors (MEHQ, HQ) from less base-sensitive monomers. |
| Alumina Column | Adsorption of the polar inhibitor onto a solid basic alumina support.[2] | - High purity can be achieved- No risk of hydrolysis- Applicable to a wider range of inhibitors. | - Slower than washing- Requires solvent and adsorbent material- Risk of polymerization on the column.[2] | High-purity applications and removing non-phenolic or base-sensitive inhibitors. |
Key Experimental Protocols
Protocol 1: Inhibitor Removal via Caustic Wash
This protocol is effective for removing phenolic inhibitors like MEHQ and HQ.
Materials:
-
Inhibited monomer
-
Separatory funnel (2-3x the volume of monomer)
-
5% (w/v) Sodium Hydroxide (NaOH) aqueous solution, chilled
-
Saturated sodium chloride (brine) solution, chilled
-
Distilled water, chilled
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and an Erlenmeyer flask
Procedure:
-
Place the inhibited monomer into the separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and gently invert it several times to mix, periodically venting to release pressure. Do not shake vigorously , as this can cause an emulsion to form.[2]
-
Allow the layers to separate. The aqueous layer (bottom) may become colored as it extracts the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 2-5) two more times, or until the aqueous layer remains colorless.
-
Wash the monomer with an equal volume of chilled distilled water to remove residual NaOH. Discard the aqueous layer.
-
Wash the monomer with an equal volume of chilled brine solution to help break any remaining emulsion and remove bulk water. Discard the aqueous layer.
-
Drain the washed monomer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl gently to dry the monomer. Let it stand for 15-20 minutes.
-
Decant or filter the dry, inhibitor-free monomer into a clean storage vessel.
-
Crucially, use the purified monomer immediately. Do not store uninhibited monomer for extended periods, as it can polymerize spontaneously.
Caption: Mechanism of phenolic (MEHQ) and oxygen inhibition.
Protocol 2: Inhibitor Removal using a Basic Alumina Column
This protocol is ideal for achieving high purity and for monomers that may be sensitive to aqueous base.
Materials:
-
Inhibited monomer
-
Chromatography column
-
Basic alumina (activated, Brockmann I)
-
Glass wool or fritted disk for column
-
Sand (optional)
-
Collection flask (e.g., round-bottom flask)
-
An inert, dry solvent (optional, if monomer is too viscous)
Procedure:
-
Prepare the Column:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of glass wool at the bottom of the column to retain the alumina. A thin layer of sand can be added on top of the glass wool.
-
Fill the column with basic alumina. A general rule is to use approximately 10g of alumina for every 100 mL of monomer solution.[2] Tap the column gently to ensure even packing.
-
If the monomer is viscous, pre-wet the column with a minimal amount of a suitable dry, inert solvent (e.g., dichloromethane) and allow it to drain until the solvent level reaches the top of the alumina bed. Do not let the column run dry.
-
-
Load the Monomer:
-
Carefully add the inhibited monomer (or a concentrated solution of it) to the top of the alumina bed.
-
-
Elute and Collect:
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed by the alumina.[2]
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Processing:
-
If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator). Use minimal heat to avoid thermal polymerization.
-
-
Usage:
-
Use the purified monomer immediately. Do not store uninhibited monomer.
-
Caption: Experimental workflows for inhibitor removal methods.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. fluoryx.com [fluoryx.com]
- 6. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 11. researchgate.net [researchgate.net]
- 12. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 13. Oxygen-initiated free-radical polymerization of alkyl acrylates at high temperatures [morressier.com]
- 14. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Trimethylolpropane Ethoxylate vs. Trimethylolpropane Triacrylate in Coatings
In the formulation of high-performance coatings, particularly those cured by ultraviolet (UV) and electron beam (EB) radiation, the selection of reactive diluents is critical in dictating the final properties of the cured film. Among the trifunctional acrylate (B77674) monomers, trimethylolpropane (B17298) triacrylate (TMPTA) has been a long-standing industry staple, prized for its ability to impart hardness and rapid cure response. However, the advent of modified monomers, such as trimethylolpropane ethoxylate triacrylate (TMP(EO)nTA), has provided formulators with a broader palette of performance characteristics. This guide offers an objective comparison of these two key monomers, supported by experimental data and detailed testing protocols, to aid researchers and professionals in the development of advanced coating systems.
Executive Summary
Trimethylolpropane triacrylate (TMPTA) is a compact, trifunctional monomer known for producing highly cross-linked, hard, and chemically resistant coatings with a fast cure speed.[1] Conversely, this compound triacrylate (TMP(EO)nTA) is a derivative of TMPTA that has been modified to include ethoxy chains. This structural alteration results in increased flexibility, lower shrinkage, and reduced skin irritation potential in the cured coating.[2][3] The choice between these two monomers hinges on the desired balance of properties for a specific coating application, with TMPTA favoring hardness and scratch resistance, while TMP(EO)nTA is preferred for applications requiring greater flexibility and lower cure-induced stress.[4]
Performance Comparison
The fundamental trade-off between TMPTA and its ethoxylated counterpart lies in the relationship between cross-link density and chain flexibility. The absence of flexible ethoxy chains in TMPTA leads to a more rigid, tightly cross-linked polymer network, resulting in superior hardness and chemical resistance.[5] The introduction of ethoxy groups in TMP(EO)nTA creates more distance between the acrylate functional groups, leading to a lower cross-link density and a more flexible cured film.[2]
| Property | Trimethylolpropane Triacrylate (TMPTA) | This compound Triacrylate (TMP(EO)nTA) |
| Hardness | High | Moderate to High |
| Flexibility | Low | High |
| Adhesion | Good | Excellent |
| Cure Speed | Very Fast | Fast |
| Shrinkage | High (e.g., 9.8% for pure TMPTA)[6] | Low (e.g., 6.7% for pure EO6TMPTA)[6] |
| Viscosity | Medium | Low to Medium |
| Skin Irritation | Potential Irritant | Low Irritation Potential[2] |
| Chemical Resistance | Excellent | Good to Excellent |
Experimental Protocols
To quantitatively assess the performance of coatings formulated with TMPTA and TMP(EO)nTA, a series of standardized tests can be employed. The following are detailed methodologies for key experiments.
Pendulum Hardness Test (ASTM D4366)
This test determines the hardness of a coating by measuring the damping time of a pendulum oscillating on the coated surface. A harder surface results in a longer damping time.
Apparatus:
-
König or Persoz pendulum hardness tester
-
Glass or metal panels for coating application
-
Film applicator (e.g., drawdown bar)
-
UV curing system
Procedure:
-
Prepare the coating formulation by incorporating either TMPTA or TMP(EO)nTA at the desired concentration.
-
Apply a uniform film of the coating onto a clean, rigid panel using a film applicator to a specified thickness.
-
Cure the coated panel using a UV lamp with a defined energy output (e.g., Joules/cm²).
-
Condition the cured panels at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 16 hours.
-
Place the pendulum tester on a level, vibration-free surface.
-
Gently place the coated panel under the pendulum's fulcrum balls.
-
Deflect the pendulum to the specified starting angle (6° for König, 12° for Persoz) and release it.
-
Measure the time in seconds for the pendulum's oscillation amplitude to decrease to the defined end angle (3° for König, 4° for Persoz).
-
Perform at least three measurements on different areas of the coated panel and calculate the average.
Cross-Hatch Adhesion Test (ASTM D3359)
This method assesses the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.
Apparatus:
-
Cross-hatch cutting tool with multiple blades at a specified spacing
-
Pressure-sensitive adhesive tape (as specified in the standard)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Ensure the cured coating is on a firm, flat substrate.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.
-
Gently brush the cut area to remove any loose coating flakes.
-
Apply the center of the adhesive tape over the grid and smooth it down firmly with a finger or eraser.
-
Within 90 ± 30 seconds of application, rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).
Chemical Resistance Test (ASTM D1308)
This test evaluates the resistance of a coating to various chemicals by spot testing.
Apparatus:
-
Cured coated panels
-
A selection of test chemicals (e.g., ethanol, isopropanol, acetic acid, sodium hydroxide (B78521) solution)
-
Droppers or pipettes
-
Watch glasses (for covered spot test)
-
Cotton balls or gauze
Procedure:
-
Place the cured coated panel on a level surface.
-
Place a few drops of the test chemical onto the coating surface.
-
For the covered spot test, place a watch glass over the chemical to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
After the exposure period, remove the watch glass (if used) and blot the area dry with a cotton ball.
-
Allow a recovery period of at least 24 hours.
-
Visually inspect the test area for any signs of degradation, such as discoloration, blistering, loss of gloss, or softening, and rate the effect according to a predefined scale.
Visualizing the Formulation-to-Performance Pathway
The selection of either TMPTA or TMP(EO)nTA initiates a distinct pathway from liquid formulation to final cured film properties.
Caption: Formulation pathway from monomer choice to cured film properties.
Experimental Workflow Visualization
The process of evaluating and comparing coatings formulated with TMPTA and TMP(EO)nTA follows a structured experimental workflow.
Caption: Experimental workflow for comparing coating performance.
References
- 1. triwillgroup.com [triwillgroup.com]
- 2. This compound TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 3. EO3-TMPTA - Ethoxylated Trimethylolpropane Triacrylate for UV Coatings & Inks [sinocurechem.com]
- 4. Ethoxylated Trimethylolpropane Triacrylate (EOTMPTA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 5. Trimethylolpropane triacrylate (TMPTA) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Ethoxylated Crosslinkers on Hydrogel Properties for Drug Delivery and Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's performance. This guide provides an objective comparison of three commonly used ethoxylated crosslinkers—Poly(ethylene glycol) diacrylate (PEGDA), Ethoxylated trimethylolpropane (B17298) triacrylate (ETPTA), and Ethoxylated pentaerythritol (B129877) tetraacrylate (PPTTA)—and their impact on the physicochemical properties of hydrogels. The data presented herein is synthesized from multiple experimental studies to facilitate an informed decision-making process for hydrogel formulation.
Ethoxylated crosslinkers are favored in hydrogel synthesis due to their biocompatibility, hydrophilicity, and tunable properties. The length of the ethoxy chains and the number of acrylate (B77674) functional groups are key structural features that dictate the crosslinking density and, consequently, the macroscopic properties of the resulting hydrogel network. This guide will delve into a comparative analysis of a difunctional (PEGDA), a trifunctional (ETPTA), and a tetrafunctional (PPTTA) crosslinker, exploring their effects on swelling behavior, mechanical strength, and drug release profiles.
Comparative Performance of Ethoxylated Crosslinkers
The functionality of the crosslinker plays a pivotal role in defining the network architecture of the hydrogel. An increase in the number of acrylate groups from two (PEGDA) to four (PPTTA) generally leads to a higher crosslinking density. This, in turn, has a significant impact on the hydrogel's properties.
Data Summary
The following tables summarize the quantitative data on the effect of different ethoxylated crosslinkers on key hydrogel properties. It is important to note that these values are compiled from various studies and are intended for comparative purposes. The exact values can vary based on experimental conditions such as the polymer concentration, photoinitiator type, and UV exposure time.
Table 1: Comparison of Swelling Ratios for Hydrogels with Different Ethoxylated Crosslinkers
| Crosslinker | Functionality | Concentration (w/w %) | Swelling Ratio (%) | Reference |
| PEGDA | 2 | 10 | ~800-1200 | [1] |
| PEGDA | 2 | 20 | ~500-700 | [1] |
| ETPTA | 3 | 10 | ~400-600 | [2] |
| ETPTA | 3 | 20 | ~200-350 | [2] |
| PPTTA | 4 | 2.5 | 199.82 | [3] |
| PPTTA | 4 | 5 | 130.21 | [3] |
| PPTTA | 4 | 10 | 66.84 | [3] |
Table 2: Comparison of Mechanical Properties for Hydrogels with Different Ethoxylated Crosslinkers
| Crosslinker | Functionality | Concentration (w/w %) | Compressive Modulus (kPa) | Tensile Strength (MPa) | Reference |
| PEGDA (MW 3400) | 2 | 20 | ~400 | - | [4] |
| PEGDA (MW 700) | 2 | 20 | - | 1.90 | [5] |
| ETPTA | 3 | - | - | 12.40 (in WPUA) | [2] |
| PPTTA | 4 | 2.5 | - | - | [3] |
| PPTTA | 4 | 5 | - | - | [3] |
| PPTTA | 4 | 10 | - | - | [3] |
Table 3: Comparison of Drug Release Characteristics for Hydrogels with Different Ethoxylated Crosslinkers
| Crosslinker | Functionality | Drug | Release Profile | Key Finding | Reference |
| PEGDA | 2 | Various | Diffusion-controlled | Release rate is inversely proportional to crosslinking density. | [6] |
| ETPTA | 3 | Model Drug | Sustained | Higher crosslinking density leads to slower, more sustained release. | [2] |
| PPTTA | 4 | Model Drug | Highly Controlled | Tightly crosslinked network significantly retards drug diffusion. | [3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Protocol 1: Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for fabricating hydrogels using ethoxylated acrylate crosslinkers through free-radical photopolymerization.
Materials:
-
Ethoxylated crosslinker (PEGDA, ETPTA, or PPTTA)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Molds (e.g., silicone molds of desired dimensions)
-
UV lamp (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the desired concentration of the ethoxylated crosslinker in PBS.
-
Add the photoinitiator to the precursor solution at a concentration of 0.5-1% (w/v) and vortex until fully dissolved. Protect the solution from light.
-
Pipette the precursor solution into the molds.
-
Expose the molds to UV light for a specified duration (e.g., 5-15 minutes) to initiate polymerization and form the hydrogel. The exposure time will depend on the UV intensity and the specific crosslinker and photoinitiator used.
-
After polymerization, carefully remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator.
Protocol 2: Swelling Ratio Measurement
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Procedure:
-
Immerse the prepared hydrogel samples in PBS at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and weigh them to obtain the swollen weight (Ws).
-
Continue this process until the hydrogels reach a constant weight, indicating they are fully swollen (equilibrium swelling).
-
To determine the dry weight (Wd), freeze the fully swollen hydrogels and then lyophilize them until all water is removed.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: Mechanical Testing (Compressive Strength)
This protocol outlines the procedure for determining the compressive modulus of the hydrogels.
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place a hydrogel sample between the parallel plates of a mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data until the hydrogel fractures or reaches a predefined strain limit.
-
The compressive modulus is calculated from the slope of the initial linear region of the stress-strain curve.
Protocol 4: In Vitro Drug Release Study
This protocol describes a method for evaluating the release of a model drug from the hydrogels.
Procedure:
-
Load the hydrogels with a model drug (e.g., by incorporating the drug into the precursor solution before polymerization).
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Impact of Crosslinker Choice
The selection of an ethoxylated crosslinker has a direct and predictable impact on the resulting hydrogel's network structure and, consequently, its macroscopic properties. This relationship can be visualized as a logical workflow.
Caption: Logical workflow illustrating the influence of ethoxylated crosslinker functionality on hydrogel network density and resulting properties.
Conclusion
The choice of an ethoxylated crosslinker is a critical parameter that allows for the fine-tuning of hydrogel properties to meet the specific demands of an application. As demonstrated, increasing the functionality of the crosslinker from difunctional (PEGDA) to tetrafunctional (PPTTA) generally results in a more densely crosslinked network. This leads to hydrogels with lower swelling ratios, enhanced mechanical strength, and more sustained drug release profiles. This comparative guide, along with the detailed experimental protocols, provides a valuable resource for researchers and professionals in the field of drug delivery and biomedical engineering to design and fabricate hydrogels with desired performance characteristics.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Multi-functional Group of Acrylate Crosslinker on Properties of Waterborne Polyurethane-acrylate -Elastomers and Composites | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
biocompatibility assessment of trimethylolpropane ethoxylate for medical applications
A Comparative Guide to the Biocompatibility Assessment of Trimethylolpropane (B17298) Ethoxylate for Medical Applications
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation of medical devices and therapies. This guide provides an objective comparison of Trimethylolpropane Ethoxylate (TMPE) and its derivatives, primarily this compound Triacrylate (TMPETA), with established alternatives for medical applications. The assessment is based on available toxicological data and standardized biocompatibility testing protocols.
Overview of this compound and its Biocompatibility Profile
This compound is a trifunctional polyether.[1] Its triacrylate derivative, TMPETA, is utilized in UV-curable formulations for coatings and inks due to its rapid polymerization.[2][3] While its use in biomedical applications is being explored, comprehensive biocompatibility data specific to medical devices is limited.[4][5]
Available safety data for TMPETA indicates potential for skin and eye irritation, as well as allergic skin reactions.[2][6][7] It is important to note that the related compound, Trimethylolpropane Triacrylate (TMPTA), has been classified as a Class 2 carcinogen by the European Chemicals Agency, prompting a shift towards safer alternatives.[8] While some studies suggest TMPTA is not genotoxic in vivo, its in vitro clastogenicity raises concerns.[9][10]
Comparison with Alternative Materials
The selection of an appropriate material for a medical application depends on the nature and duration of contact with the body.[11][12][13] Alternatives to TMPE and its derivatives include a range of polymers and plasticizers with more established biocompatibility profiles.
Table 1: Comparison of Material Properties and Biocompatibility Concerns
| Feature | This compound (and its Triacrylates) | Polyethylene Glycol (PEG) | Silicone (Polydimethylsiloxane) | Polyvinyl Chloride (PVC) with DEHP-free Plasticizers |
| Primary Use in Medical Field | Experimental (e.g., dental resins, hydrogels) | Drug delivery, tissue engineering, medical device coatings | Catheters, tubing, implants, wound dressings | Blood bags, tubing, catheters |
| Key Advantages | Tunable mechanical properties, rapid curing (for acrylates) | High biocompatibility, low immunogenicity, FDA approved for many applications | Excellent biocompatibility, biostable, flexible | Flexible, cost-effective |
| Reported Biocompatibility Issues | Skin/eye irritation, skin sensitization, potential for leachable monomers.[2][6][7] Carcinogenicity concerns for related TMPTA.[8] | Generally considered safe, but potential for immune response in some individuals. | Can be prone to surface fouling and thrombus formation in blood-contacting applications. | Concerns over leachable plasticizers. Alternatives to DEHP are sought.[14] |
Standardized Biocompatibility Assessment: Experimental Protocols
A thorough biocompatibility assessment is essential for any material intended for medical use and is guided by international standards such as the ISO 10993 series.[11][12][13][15][16] The following are key experimental protocols that should be employed to evaluate the biocompatibility of TMPE.
Cytotoxicity Testing (ISO 10993-5)
This test assesses the potential of a material to cause cell death.
Methodology:
-
Material Extraction: An extract of the TMPE-based material is prepared using a suitable solvent (e.g., cell culture medium).
-
Cell Culture: A monolayer of cultured cells (e.g., L929 mouse fibroblasts) is established.
-
Exposure: The cell culture is exposed to the material extract for a defined period.
-
Assessment: Cell viability is quantified using methods such as the MTT assay, which measures metabolic activity, or by microscopic observation of cell morphology.[12]
Sensitization and Irritation Testing (ISO 10993-10)
These tests evaluate the potential for a material to cause an allergic reaction or local irritation.
Methodology (Guinea Pig Maximization Test for Sensitization):
-
Induction Phase: Guinea pigs are initially exposed to the TMPE material extract through intradermal injection and topical application to induce a potential immune response.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the material extract.
-
Assessment: The skin is observed for signs of an allergic reaction (erythema and edema) at specific time points after the challenge.
Hemocompatibility Testing (ISO 10993-4)
For blood-contacting applications, it is crucial to assess the material's interaction with blood.
Methodology (In Vitro):
-
Thrombosis: The material is exposed to fresh human blood, and the degree of thrombus formation is quantified.
-
Coagulation: The effect of the material on blood clotting times (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) is measured.
-
Hematology: Changes in blood cell counts (platelets, red blood cells, white blood cells) after contact with the material are analyzed.
-
Complement Activation: The activation of the complement system, a part of the innate immune system, is assessed.
Table 2: Key Biocompatibility Tests for Medical Device Materials (based on ISO 10993-1)
| Test | Purpose | TMPE/TMPETA Considerations |
| Cytotoxicity | To assess cell toxicity. | Essential first-line screening. |
| Sensitization | To evaluate the potential for allergic reactions. | Important due to reported skin sensitization.[2][6] |
| Irritation | To determine the potential for local skin irritation. | Important due to reported skin and eye irritation.[6][7] |
| Systemic Toxicity (Acute) | To assess potential for toxicity in the body after a single exposure. | Recommended for devices with internal contact. |
| Genotoxicity | To evaluate the potential to damage genetic material. | Critical given the concerns with related TMPTA.[9][10] |
| Hemocompatibility | To assess the interaction with blood. | Mandatory for blood-contacting devices. |
| Implantation | To evaluate the local tissue response to an implanted material. | Required for implantable devices. |
Visualizing the Biocompatibility Assessment Workflow
The process of evaluating a new material for medical applications follows a structured, risk-based approach as outlined in ISO 10993-1.[15]
Caption: Biocompatibility Assessment Workflow for a New Medical Material.
Signaling Pathway Considerations in Biocompatibility
Understanding the molecular mechanisms underlying a material's biological response is crucial. For instance, leachable components from a polymer could trigger inflammatory signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arkema.com [arkema.com]
- 3. kowachemical.com [kowachemical.com]
- 4. This compound triacrylate average Mn 912 28961-43-5 [sigmaaldrich.com]
- 5. biorxiv.org [biorxiv.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. perstorp.com [perstorp.com]
- 9. A review of the genotoxicity of trimethylolpropane triacrylate (TMPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. saliterman.umn.edu [saliterman.umn.edu]
- 12. specialchem.com [specialchem.com]
- 13. tuvsud.com [tuvsud.com]
- 14. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emergobyul.com [emergobyul.com]
- 16. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
A Comparative Guide to Cytotoxicity Assays for Trimethylolpropane Ethoxylate-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro cytotoxicity assays applicable to the evaluation of trimethylolpropane (B17298) ethoxylate (TMPE)-based materials. As direct comparative cytotoxicity data for TMPE-based materials is limited in publicly available literature, this guide draws upon data from related compounds, such as trimethylolpropane triacrylate (TMPTA) and other polyether and acrylate-based polymers, to provide a framework for assay selection and experimental design. The information presented herein is intended to assist researchers in choosing the most appropriate methods for assessing the biocompatibility and potential toxicity of these materials.
Comparison of Common Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is critical for obtaining accurate and relevant data. The following table summarizes the principles, advantages, and disadvantages of four commonly used assays.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages | Typical Application for TMPE-based Materials |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] | Cell viability and metabolic activity.[1] | Well-established, cost-effective, high-throughput.[2] | Can be affected by the reducing environment of the material; requires a solubilization step which can introduce variability.[1] | Initial screening of the cytotoxic potential of TMPE-based polymers and leachables. |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon cell membrane damage.[3] | Cell membrane integrity and cytotoxicity.[3] | Non-destructive to remaining cells, allowing for kinetic studies; reflects irreversible cell death.[4] | May not detect early apoptotic events; can be influenced by serum LDH in the culture medium.[5] | Assessing membrane damage caused by direct contact with TMPE-based materials or their extracts. |
| AlamarBlue™ Assay | Reduction of the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.[6] | Cell viability and proliferation.[6] | Non-toxic to cells, allowing for continuous monitoring; highly sensitive; soluble product eliminates the need for a solubilization step.[7][8] | Signal can be influenced by the chemical properties of the test material; requires optimization of incubation time.[6] | Time-course studies of cell viability in response to TMPE-based hydrogels or scaffolds. |
| Live/Dead™ Viability/Cytotoxicity Assay | Simultaneous staining of live and dead cells with two different fluorescent dyes. Calcein-AM is cleaved by esterases in live cells to produce a green fluorescence, while ethidium (B1194527) homodimer-1 enters cells with damaged membranes and binds to nucleic acids, emitting red fluorescence. | Distinguishes between live and dead cells in a population. | Provides direct visualization of live and dead cells; suitable for microscopy and flow cytometry. | Not ideal for high-throughput screening; requires a fluorescence microscope. | Assessing the spatial distribution of viable cells on the surface of TMPE-based biomaterials. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of cytotoxicity assessments. Below are generalized protocols for the key assays discussed. Researchers should optimize these protocols for their specific cell types and TMPE-based material formulations.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Introduce the TMPE-based material or its extracts to the cells at various concentrations. Include positive (e.g., Triton™ X-100) and negative (e.g., cell culture medium) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
LDH Assay Protocol
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add a stop solution if required by the assay kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[3]
AlamarBlue™ Assay Protocol
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent directly to the cell culture medium in each well (typically 10% of the total volume).
-
Incubation: Incubate the plate for 1-4 hours, or longer, depending on the metabolic activity of the cells. The incubation time should be optimized for each cell type.[6]
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[6]
Live/Dead™ Viability/Cytotoxicity Assay Protocol
-
Cell Seeding on Material: Seed cells directly onto the TMPE-based material (e.g., films, scaffolds) or on coverslips for control.
-
Incubation: Culture the cells for the desired period.
-
Staining Solution Preparation: Prepare the Live/Dead™ staining solution containing Calcein-AM and ethidium homodimer-1 in a suitable buffer (e.g., PBS) according to the manufacturer's protocol.
-
Staining: Remove the culture medium, wash the cells with PBS, and add the staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological mechanisms of toxicity, the following diagrams are provided.
Caption: General experimental workflow for assessing the cytotoxicity of TMPE-based materials.
Acrylate-containing materials, such as some TMPE derivatives, may induce cytotoxicity through various mechanisms, including the induction of oxidative stress.[10][11]
Caption: Simplified pathway of oxidative stress-induced cytotoxicity.
Oxidative stress can subsequently trigger downstream signaling cascades, such as the NF-κB and apoptotic pathways, leading to cell death.[12][13][14]
Caption: Intrinsic apoptosis pathway initiated by mitochondrial stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Evaluation of Cellular Toxicity of Three Heat Polymerized Acrylic Resins: An In Vitro Study [jaypeedigital.com]
- 3. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 4. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allevi3d.com [allevi3d.com]
- 7. advancedbiomatrix.com [advancedbiomatrix.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbs.com [ijbs.com]
- 10. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 13. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.sph.harvard.edu [content.sph.harvard.edu]
The Influence of Crosslinkers on the Mechanical Strength of Hydrogels: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's performance. The mechanical properties of a hydrogel, such as its stiffness, elasticity, and durability, are fundamentally governed by the nature and density of the crosslinks within the polymer network.[1] This guide provides an objective comparison of the mechanical strength of hydrogels formulated with different chemical crosslinkers, supported by experimental data, to aid in the rational design of hydrogels for applications ranging from tissue engineering to controlled drug release.
Chemically crosslinked hydrogels, formed by irreversible covalent bonds, generally offer superior mechanical strength and stability compared to their physically crosslinked counterparts, which are formed through reversible interactions.[1] This guide focuses on a selection of common chemical crosslinkers and their impact on key mechanical properties, including tensile strength, Young's modulus (a measure of stiffness), and storage modulus (a measure of elastic response).
Comparative Analysis of Mechanical Properties
The choice of crosslinker significantly impacts the mechanical profile of a hydrogel. The following table summarizes experimental data from studies comparing the effects of different crosslinkers on gelatin-based hydrogels. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, such as the base polymer concentration and crosslinker concentration.
| Base Polymer | Crosslinker | Tensile Strength (kPa) | Young's Modulus (kPa) | Reference(s) |
| Gelatin (20%) | None (Control) | 16.0 ± 1.1 | 48.90 ± 3.42 | [1] |
| Gelatin (20%) | EDC-NHS | 34.0 ± 1.2 | 99.43 ± 4.51 | [1] |
| Gelatin (20%) | Dialdehyde Starch (DAS) | 48.7 ± 1.5 | 110.12 ± 5.63 | [1] |
| Gelatin (20%) | Squaric Acid (SQ) | 12.3 ± 0.9 | 35.21 ± 2.87 | [1] |
Key Observations:
-
Dialdehyde Starch (DAS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) significantly increased both the tensile strength and Young's modulus of gelatin hydrogels compared to the non-crosslinked control.[1]
-
The gelatin hydrogel crosslinked with DAS exhibited the highest tensile strength among the tested crosslinkers.[1]
-
Squaric acid (SQ) as a crosslinker resulted in a decrease in both tensile strength and Young's modulus compared to the non-crosslinked gelatin hydrogel.[1]
Visualizing the Impact of Crosslinkers
The relationship between the choice of crosslinker and the resulting hydrogel properties can be visualized as a logical flow.
Caption: Logical relationship between crosslinker choice and hydrogel mechanical properties.
Experimental Protocols
Accurate and reproducible characterization of hydrogel mechanical properties is essential for their development and application. Below are detailed methodologies for key experiments.
Tensile Testing
Objective: To determine the tensile strength and Young's modulus of the hydrogel, providing insight into its elasticity and the maximum stress it can withstand before breaking.
Methodology (based on ASTM D638): [2][3][4]
-
Specimen Preparation:
-
Hydrogel samples are cast into a standardized dumbbell or "dogbone" shape.[2] The dimensions of the specimen depend on the specific type of material and its thickness.[3]
-
Specimens are conditioned in a controlled environment, typically at 23°C and 50% relative humidity, to minimize the influence of temperature and moisture.[2]
-
-
Testing Procedure:
-
The prepared specimen is mounted into the grips of a universal testing machine.[4]
-
An extensometer is attached to the sample to accurately measure elongation.[4]
-
A uniaxial tensile force is applied at a constant rate of extension until the specimen fractures.[2] The speed of testing can range from 1 to 500 mm/min depending on the material.[3]
-
-
Data Analysis:
-
The force applied and the corresponding elongation of the specimen are recorded to generate a stress-strain curve.
-
Tensile Strength is determined as the maximum stress the material can withstand before breaking.[4]
-
Young's Modulus is calculated from the slope of the initial linear portion of the stress-strain curve.[5]
-
Compressive Testing
Objective: To measure the hydrogel's ability to withstand compressive forces, which is crucial for applications in load-bearing tissues.
Methodology (based on ASTM D695): [6]
-
Specimen Preparation:
-
Cylindrical or cubical hydrogel samples of defined dimensions are prepared. For cylindrical samples, a diameter of 50 mm and a thickness between 2.5 mm and 10 mm can be used.[6]
-
Samples are allowed to equilibrate in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for at least 24 hours to reach swelling equilibrium.
-
-
Testing Procedure:
-
Data Analysis:
-
The applied force and the resulting deformation are recorded.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.[5]
-
Rheological Analysis
Objective: To evaluate the viscoelastic properties of the hydrogel, specifically the storage modulus (G') and loss modulus (G''), which describe the elastic and viscous behavior, respectively.
Methodology:
-
Sample Preparation:
-
A hydrogel sample of a defined geometry (e.g., a disk) is placed on the lower plate of a rheometer.
-
To prevent slippage, roughened or sand-blasted plates are recommended. A solvent trap should be used to prevent dehydration of the sample during the measurement.[8]
-
-
Testing Procedure (Frequency Sweep):
-
An initial amplitude sweep is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage and loss moduli are independent of the applied strain.[8][9]
-
A frequency sweep is then conducted within the LVR, typically from 0.1 to 100 rad/s, at a constant strain.[10]
-
-
Data Analysis:
-
The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency. For a stable gel, G' is typically higher than G'' and both are relatively independent of frequency.[10]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the mechanical properties of hydrogels with different crosslinkers.
Caption: Typical experimental workflow for comparing hydrogel mechanical strength.
References
- 1. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kiyorndlab.com [kiyorndlab.com]
- 3. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 4. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 5. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oulu.fi [oulu.fi]
- 8. researchgate.net [researchgate.net]
- 9. Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity of Trimethylolpropane Triacrylate (TMPTA) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the genotoxic potential of trimethylolpropane (B17298) triacrylate (TMPTA), a widely used industrial monomer, and its common derivatives. By summarizing key experimental data and detailing methodologies, this document aims to offer an objective comparison to inform risk assessment and guide future research.
Executive Summary
Trimethylolpropane triacrylate (TMPTA) exhibits a notable discrepancy in its genotoxicity profile between in vitro and in vivo studies. While multiple in vitro assays indicate that TMPTA can induce chromosomal damage (clastogenicity), in vivo studies have consistently failed to demonstrate genotoxic effects. This suggests that the in vitro findings may not be predictive of a genotoxic hazard in whole organisms. Data on TMPTA derivatives, such as ethoxylated and propoxylated TMPTA, is less extensive, but available information suggests a lower potential for genotoxicity compared to the parent compound. This guide presents the available data in a structured format to facilitate a comparative analysis.
Data Presentation: Genotoxicity of TMPTA and Its Derivatives
The following tables summarize the results of various genotoxicity assays conducted on TMPTA and its derivatives.
Table 1: In Vitro Genotoxicity of Trimethylolpropane Triacrylate (TMPTA)
| Assay Type | Test System | Metabolic Activation (S9) | Result | Key Findings |
| Gene Mutation | ||||
| Ames Test | Salmonella typhimurium (strains TA1535, TA98, TA100, TA1537) & E. coli (WP2 uvrA) | With and Without | Negative/Weakly Positive | Weakly positive results were observed in some studies with S. typhimurium strain TA1535 only in the presence of S9, while other studies reported negative results.[1][2] |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Without | Positive | Induced primarily small-colony mutants, suggesting a clastogenic mechanism.[1][3] |
| Chromosomal Damage | ||||
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | Dose-dependent increases in chromosomal aberrations were observed.[1][2][3] |
| In Vitro Micronucleus Test | Mammalian cells | With and Without | Positive | Evidence of micronuclei induction, indicating chromosomal damage.[1][3] |
Table 2: In Vivo Genotoxicity of Trimethylolpropane Triacrylate (TMPTA)
| Assay Type | Test System | Route of Administration | Result | Key Findings |
| Chromosomal Damage | ||||
| Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow/peripheral blood | Oral, Dermal | Negative | No significant increase in micronucleated erythrocytes was observed following oral or repeated dermal application.[1][3][4] |
| DNA Damage | ||||
| Comet Assay | Mouse bone marrow and liver | Intravenous | Negative | Did not induce DNA damage (comets) in bone marrow or liver cells.[1][3] |
Table 3: Genotoxicity of TMPTA Derivatives
| Compound | Assay Type | Test System | Metabolic Activation (S9) | Result | Key Findings |
| Ethoxylated Trimethylolpropane Triacrylate (TMPTA-EO) | Not Specified | Not Specified | Not Specified | Not expected to cause genetic effects | Based on available data, this derivative is not considered genotoxic.[5] |
| Propoxylated Trimethylolpropane Triacrylate (TMPTA-PO) | Not Specified | Not Specified | Not Specified | No specific genotoxicity data available | Generally considered to have low skin irritation potential. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of results. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA), which are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli), are used.
-
Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (approximately 1.5 normal cell cycle lengths) duration, both with and without S9 metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Microscopic Analysis: Metaphase cells are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Mammalian Erythrocyte Micronucleus Test (In Vivo - OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of live animals.
-
Test Animals: Typically, mice or rats are used.
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection, or dermal application) at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of cells per animal. A dose-related and statistically significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.
Mandatory Visualization
The following diagrams illustrate the genotoxicity testing workflow and a conceptual signaling pathway for TMPTA-induced clastogenicity.
Caption: Genotoxicity testing workflow for TMPTA and its derivatives.
Caption: Conceptual pathway of TMPTA-induced clastogenicity in vitro.
Conclusion
The genotoxicity profile of trimethylolpropane triacrylate is complex, with a clear divergence between in vitro and in vivo findings. The positive results in multiple in vitro assays for clastogenicity warrant caution and highlight the chemical's potential to interact with genetic material under certain conditions. However, the consistent negative results in in vivo studies suggest that under physiological conditions, factors such as metabolism, detoxification, and DNA repair mechanisms may effectively mitigate the genotoxic potential observed in isolated cell systems. For its derivatives, particularly ethoxylated TMPTA, the available data points towards a reduced genotoxic concern. This comparative guide underscores the importance of a comprehensive testing strategy, incorporating both in vitro and in vivo assays, for a thorough evaluation of the genotoxic risk of industrial chemicals.
References
hydrolytic stability of polymers crosslinked with trimethylolpropane ethoxylate
A Comparative Guide to the Hydrolytic Stability of Polymers Crosslinked with Trimethylolpropane (B17298) Ethoxylate
For researchers, scientists, and drug development professionals, the stability of polymeric materials in aqueous environments is a critical parameter influencing the performance and longevity of products such as drug delivery systems, tissue engineering scaffolds, and biomedical devices. This guide provides an objective comparison of the (TMPEO) based crosslinkers against common alternatives, supported by available experimental data.
Introduction to Hydrolytic Stability of Crosslinked Polymers
The hydrolytic stability of a polymer refers to its resistance to degradation by water. In crosslinked polymers, this stability is largely dictated by the chemical nature of the crosslinker and the polymer backbone. The presence of hydrolytically labile bonds, such as esters, can lead to the breakdown of the polymer network, resulting in changes to its mechanical properties, swelling behavior, and degradation profile.
Trimethylolpropane ethoxylate triacrylate (TMPEOTA) is a multifunctional acrylate (B77674) monomer used to form highly crosslinked polymer networks. Its ethoxylated backbone and trifunctional nature contribute to the formation of robust and durable materials, often used in coatings, adhesives, and 3D printing resins where chemical and water resistance are important.
Comparative Analysis of Hydrolytic Stability
Direct quantitative, side-by-side comparisons of the hydrolytic stability of polymers crosslinked with TMPEOTA against other common crosslinkers are not extensively available in peer-reviewed literature. However, we can construct a comparison based on data from studies on individual crosslinker systems and the known chemical properties of these molecules.
The stability of acrylate-based crosslinkers is generally influenced by the susceptibility of the ester linkages to hydrolysis. This process can be accelerated in acidic or basic conditions. The rate of degradation is also affected by factors such as crosslink density, with higher crosslink densities potentially hindering water penetration and thus slowing degradation.
Alternative Crosslinkers:
-
Poly(ethylene glycol) diacrylate (PEGDA): A widely used crosslinker in the biomedical field for creating hydrogels. The ester bonds in the acrylate groups are susceptible to hydrolysis.
-
N,N'-methylenebis(acrylamide) (BIS): Forms crosslinks with amide bonds, which are generally more resistant to hydrolysis than the ester bonds found in acrylate crosslinkers.
-
Glutaraldehyde: A common crosslinker for polymers containing amine or hydroxyl groups, forming acetal (B89532) or imine linkages. The stability of these links can be pH-dependent.
Quantitative Data on Hydrolytic Degradation
The following table summarizes representative data on the hydrolytic degradation of polymers crosslinked with various agents. It is important to note that degradation rates are highly dependent on the specific polymer system, crosslinker concentration, and environmental conditions (pH, temperature).
| Crosslinker System | Polymer Matrix | Degradation Conditions | Time Point | Mass Loss (%) | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) | Poly(trimethylene carbonate) (PTMC) | Lipase solution | 20 days | ~70% | [1] |
| Succinoyl chloride | Poly(ethylene glycol) (PEG) | PBS, 37 °C | 4 weeks | 100% | [2] |
| Sebacoyl chloride | Poly(ethylene glycol) (PEG) | PBS, 37 °C | 8 weeks | ~35-40% | [2] |
| Trimesoyl chloride | Poly(ethylene glycol) (PEG) | PBS, 37 °C | 8 weeks | ~35-40% | [2] |
| This compound Triacrylate (TMPEOTA) | Acrylic/Methacrylic Copolymers | Not specified | - | Low | Inferred from use |
Experimental Protocols for Assessing Hydrolytic Stability
A standardized approach to evaluating the hydrolytic stability of crosslinked polymers is crucial for comparing different materials. A general experimental protocol is outlined below.
Gravimetric Analysis of Mass Loss
-
Sample Preparation: Prepare polymer samples of known dimensions and initial dry weight (W_initial).
-
Incubation: Immerse the samples in a relevant aqueous medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions. The incubation is typically carried out at 37°C. For accelerated aging, higher temperatures can be used.
-
Sampling: At predetermined time intervals, remove the samples from the incubation medium.
-
Drying: Gently rinse the samples with deionized water to remove any salts and then dry them to a constant weight (W_final) in a vacuum oven.
-
Calculation: The percentage of mass loss is calculated using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100
Analysis of Mechanical Properties
-
Sample Preparation and Incubation: Prepare and incubate samples as described for gravimetric analysis.
-
Mechanical Testing: At each time point, remove the samples from the incubation medium and perform mechanical testing (e.g., tensile testing or compression testing) to determine properties such as Young's modulus, ultimate tensile strength, and elongation at break.
-
Analysis: Plot the change in mechanical properties as a function of incubation time to assess the impact of hydrolytic degradation on the polymer's structural integrity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the hydrolytic stability of crosslinked polymers.
Caption: Experimental workflow for hydrolytic stability testing.
Conclusion
The hydrolytic stability of crosslinked polymers is a critical factor for their application in aqueous environments, particularly in the biomedical and pharmaceutical fields. While direct comparative data is limited, the chemical structure of this compound triacrylate, with its trifunctional nature, suggests the formation of densely crosslinked networks with good resistance to hydrolysis. This is in contrast to more hydrolytically susceptible crosslinkers like PEGDA, which are often chosen for applications where biodegradability is desired. The choice of crosslinker should therefore be carefully considered based on the required stability and degradation profile of the final polymer product. Further studies directly comparing the hydrolytic stability of these and other crosslinkers under standardized conditions would be highly valuable to the scientific community.
References
A Comparative Performance Analysis of Ethoxylated and Propoxylated Trimethylolpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of ethoxylated trimethylolpropane (B17298) (ETMP) and propoxylated trimethylolpropane (PTMP). These trifunctional monomers are pivotal in the synthesis of a wide array of polymers, including coatings, adhesives, and sealants. Their distinct alkoxylated chains—ethylene oxide for ETMP and propylene (B89431) oxide for PTMP—impart unique properties to the final polymer network. This document summarizes key performance differences, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate monomer for specific research and development applications.
Executive Summary
Ethoxylated and propoxylated trimethylolpropane derivatives offer a versatile platform for polymer formulation. The choice between an ethoxylated and a propoxylated backbone hinges on the desired balance of properties in the final product. Generally, ethoxylated variants exhibit greater hydrophilicity and, in some cases, faster curing kinetics. In contrast, propoxylated analogues tend to be more hydrophobic, offering enhanced flexibility and lower shrinkage upon polymerization.
Quantitative Performance Comparison
The following tables summarize the key performance differences between ethoxylated and propoxylated trimethylolpropane, primarily focusing on their commonly used triacrylate forms (ETMPTA and PTMPTA). It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Physical and Chemical Properties
| Property | Ethoxylated Trimethylolpropane Triacrylate (ETMPTA) | Propoxylated Trimethylolpropane Triacrylate (PTMPTA) | Key Differences & Implications |
| Viscosity (cps at 25°C) | 86 (3 EO units)[1] | 90 (3 PO units)[1] | Propoxylation leads to a slightly higher viscosity for the same degree of alkoxylation. The longer propylene oxide unit increases intermolecular forces. |
| 92 (6 EO units)[1] | 125 (6 PO units)[1] | ||
| 113 (9 EO units)[1] | |||
| 180 (15 EO units)[1] | |||
| Refractive Index (at 25°C) | 1.4705 (3 EO units)[1] | 1.4590 (3 PO units)[1] | Ethoxylated versions have a higher refractive index, which can be a factor in optical applications. |
| 1.4705 (6 EO units)[1] | 1.4567 (6 PO units)[1] | ||
| 1.4719 (9 EO units)[1] | |||
| 1.4714 (15 EO units)[1] | |||
| Solubility | Generally more water-soluble and soluble in polar organic solvents.[2] | More soluble in nonpolar organic solvents and less water-soluble.[2] | The ether linkages in the ethoxy groups increase polarity and hydrogen bonding potential, enhancing solubility in polar media. The methyl group in the propoxy unit increases hydrophobicity. |
| Hydrophilicity | Highly hydrophilic.[2] | More hydrophobic.[2] | This directly impacts the water resistance and surface properties of resulting polymers. |
Table 2: Curing and Polymer Properties
| Performance Metric | Ethoxylated Trimethylolpropane Triacrylate (ETMPTA) | Propoxylated Trimethylolpropane Triacrylate (PTMPTA) | Key Differences & Implications |
| UV Curing Speed | Generally exhibits a fast curing response.[3] | Also demonstrates fast curing, though direct comparative rates vary with formulation. | The higher mobility of the ethoxylated chains can sometimes lead to faster polymerization kinetics. |
| Polymerization Shrinkage | Lower shrinkage compared to unmodified TMPTA, but can be higher than PTMPTA.[4][5] | Generally exhibits lower polymerization shrinkage.[4] | The bulkier propylene oxide groups can reduce the overall volume change during polymerization, leading to lower stress in the cured material. |
| Flexibility of Cured Polymer | Imparts good flexibility to the polymer network.[6] | Known to enhance the flexibility of the resulting polymer. | The longer and more flexible propylene oxide chains can lead to a lower crosslink density and increased chain mobility, resulting in greater flexibility. |
| Thermal Stability | Good thermal stability.[7][8] | Good thermal stability. | Both derivatives generally improve the thermal stability of the resulting polymers compared to non-alkoxylated versions. Specific stability depends on the overall formulation. |
| Mechanical Properties | Contributes to hardness and abrasion resistance.[8] | Imparts toughness and abrasion resistance. | The final mechanical properties are highly dependent on the degree of alkoxylation and the other components in the polymer formulation. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of ethoxylated and propoxylated trimethylolpropane derivatives.
Viscosity Measurement
Methodology: The kinematic viscosity of the liquid monomers can be determined using a calibrated glass capillary viscometer according to ASTM D445.[9][10][11][12]
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.
-
Procedure:
-
The viscometer is cleaned with a suitable solvent and dried.
-
The sample is loaded into the viscometer, ensuring it is free of air bubbles.
-
The viscometer is placed in a constant temperature bath maintained at 25 ± 0.1 °C and allowed to equilibrate for at least 30 minutes.
-
The sample is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured with a stopwatch.
-
The measurement is repeated at least three times, and the average flow time is calculated.
-
The kinematic viscosity is calculated by multiplying the average flow time by the viscometer calibration constant.
-
Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.
-
UV Curing Kinetics
Methodology: The cure speed and reaction kinetics of UV-curable formulations containing the monomers can be determined using Differential Photocalorimetry (DPC).
-
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a UV light source.
-
Procedure:
-
A small, precise amount of the liquid formulation (monomer, photoinitiator, etc.) is placed in an open aluminum DSC pan.
-
The sample is placed in the DSC cell, and the cell is purged with an inert gas (e.g., nitrogen).
-
The sample is allowed to thermally equilibrate at the desired isothermal temperature.
-
The sample is exposed to UV radiation of a specific intensity and wavelength.
-
The heat flow from the sample is recorded as a function of time. The exothermic peak represents the heat of polymerization.
-
The rate of cure is proportional to the heat flow, and the total degree of cure can be determined by integrating the area under the exotherm peak.
-
Mechanical Properties of Cured Polymers
Methodology: The tensile properties of polymers synthesized using the monomers can be measured according to ASTM D638.[13][14][15][16]
-
Apparatus: Universal testing machine equipped with grips suitable for holding plastic specimens, extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens of the cured polymer are prepared according to the dimensions specified in ASTM D638.
-
The thickness and width of the narrow section of each specimen are measured.
-
The specimen is mounted in the grips of the universal testing machine.
-
An extensometer is attached to the specimen to measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension data are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
-
Thermal Stability Analysis
Methodology: The thermal stability of the cured polymers can be evaluated using Thermogravimetric Analysis (TGA) in accordance with ASTM E1131.[17][18][19]
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
A small, known mass of the cured polymer sample is placed in the TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition.
-
The onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) are used as measures of thermal stability.
-
Visualizing the Synthesis Pathway
The synthesis of both ethoxylated and propoxylated trimethylolpropane triacrylates follows a two-step process: alkoxylation of trimethylolpropane followed by esterification with acrylic acid.
References
- 1. SPECIFICATION [hannong.co.kr]
- 2. Ethoxylates vs Propoxylates: Technical Comparison | Esteem Industries [esteem-india.com]
- 3. adhesion.kr [adhesion.kr]
- 4. Influence of an Alkoxylation Grade of Acrylates on Shrinkage of UV-Curable Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. TRIMETHYLOLPROPANE ETHOXYLATE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 8. Ethoxylated trimethylolpropane triacrylate | 28961-43-5 [chemicalbook.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 12. store.astm.org [store.astm.org]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. infinitalab.com [infinitalab.com]
A Comparative Guide to Chromatographic Validation of Trimethylolpropane Ethoxylate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary chromatographic techniques for the validation of Trimethylolpropane Ethoxylate (TMPE) purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and safety of TMPE in various applications, including in the development of pharmaceuticals and advanced materials.
This compound is a complex mixture of oligomers with varying degrees of ethoxylation. Therefore, chromatographic methods for its purity analysis must be capable of separating and quantifying these components effectively. This guide presents a comparative overview of GC-FID and HPLC-ELSD, supported by typical experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific analytical needs.
Method Comparison: GC-FID vs. HPLC-ELSD
The choice between GC-FID and HPLC-ELSD for the analysis of TMPE depends on several factors, including the volatility of the sample, the desired level of detail in the oligomer distribution, and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds. For TMPE, high-temperature GC is necessary to ensure the elution of higher molecular weight oligomers. GC-FID offers high resolution and sensitivity for quantifying the distribution of lower to mid-range ethoxylation chains.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC is a versatile technique for separating non-volatile and thermally labile compounds.[1] For TMPE, which consists of a range of oligomers with varying polarities, reversed-phase HPLC is a common approach. The ELSD is a universal detector that is not dependent on the presence of a chromophore, making it suitable for the analysis of polyethers like TMPE.[1][2] It is particularly useful for characterizing the higher molecular weight oligomer distribution.
Quantitative Data Comparison
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Linearity (R²) | > 0.99[3][4] | > 0.99 (often with logarithmic or quadratic fit)[5] |
| Limit of Detection (LOD) | 0.005 - 1 µg/mL | 0.1 - 1 µg/mL[5][6] |
| Limit of Quantitation (LOQ) | 0.01 - 5 µg/mL | 0.2 - 5 µg/mL[5][6] |
| Precision (RSD) | < 5%[7] | < 15%[8] |
| Accuracy (Recovery) | 95 - 105%[7] | 85 - 115%[8] |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes |
| Primary Application | Analysis of lower to mid-range ethoxylation oligomers. | Analysis of mid to high-range ethoxylation oligomers and overall distribution. |
Experimental Protocols
Below are detailed methodologies for the purity validation of this compound using both GC-FID and HPLC-ELSD.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is designed for the separation and quantification of TMPE oligomers.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the TMPE sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) and dilute to the mark.
-
If necessary, perform a derivatization step (e.g., silylation) to increase the volatility of the higher ethoxylates, although direct analysis is often possible with high-temperature GC.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 300 °C.
-
Column: High-temperature capillary column, e.g., Agilent J&W DB-5ht (30 m x 0.25 mm, 0.10 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 380 °C.
-
Hold at 380 °C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 380 °C.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the different TMPE oligomers.
-
Calculate the percentage purity by dividing the area of the main peak(s) by the total area of all peaks.
-
For quantitative analysis, use an external or internal standard method with a calibration curve prepared from reference standards of known TMPE oligomers if available.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
This protocol is suitable for the analysis of the broader oligomer distribution of TMPE.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the TMPE sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and dilute to the mark.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-ELSD Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column, e.g., Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-31 min: 90% to 30% B (linear gradient)
-
31-35 min: 30% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas (Nitrogen) Flow Rate: 1.5 L/min.
3. Data Analysis:
-
Integrate the peaks corresponding to the TMPE oligomer distribution.
-
Due to the non-linear response of the ELSD, a calibration curve for each oligomer (if standards are available) should be generated using a logarithmic or quadratic fit.
-
Determine the relative abundance of each oligomer to assess the purity and oligomer distribution.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for chromatographic purity validation and a conceptual representation of the analytical process.
Caption: Experimental workflow for TMPE purity validation.
Caption: Logical relationship of analytical methods for TMPE.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Biodegradability of Trimethylolpropane Ethoxylate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodegradability of trimethylolpropane (B17298) ethoxylate-based polymers against common alternatives, supported by experimental data. The information presented is intended to assist in the selection of materials with favorable environmental profiles for applications in drug development, coatings, and other advanced material sciences.
Executive Summary
Trimethylolpropane ethoxylate (TMPE) based polymers, particularly in their acrylate (B77674) forms, are widely used for their performance characteristics in applications such as UV-curable resins and coatings. A critical aspect of their lifecycle is their environmental fate, specifically their biodegradability. This guide summarizes available data on the biodegradability of TMPE-based polymers and compares them with alternatives like bio-based polyurethanes, polylactic acid (PLA), and polycaprolactone (B3415563) (PCL). The data indicates that TMPE-based acrylates can be classified as readily biodegradable, showing significant mineralization in standard OECD tests. In comparison, alternatives such as PCL also demonstrate ready biodegradability, while PLA is significantly less biodegradable under the same conditions. Bio-based polyurethanes show variable but often high levels of biodegradation, depending on their specific composition.
Data Presentation: Comparative Biodegradability Data
The following table summarizes the biodegradability of this compound-based polymers and their alternatives based on standardized OECD testing protocols.
| Polymer | Test Guideline | Inoculum | Duration (days) | Biodegradation (%) | Classification | Reference |
| This compound Triacrylate | OECD 301B | Activated Sludge | 28 | 60 | Readily Biodegradable | [1] |
| Fatty acids, C16-18 & C16-18-unsatd., triesters with trimethylolpropane | OECD 301F | Sewage Effluent | 28 | 86 (10-day window met) | Readily Biodegradable | [2] |
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | Domestic Sewage Effluent | 28 | 78 (10-day window met) | Readily Biodegradable | [2] |
| Polycaprolactone (PCL) | OECD 301F | Non-specific bacteria | 28 | >60 | Readily Biodegradable | [3][4] |
| Poly(butylene succinate (B1194679) adipate) (PBSA) | OECD 301F | Non-specific bacteria | 28 | >60 | Readily Biodegradable | [3][4] |
| Polylactic Acid (PLA) | OECD 301F | Non-specific bacteria | 28 | Not biodegraded | Not Readily Biodegradable | [3][4] |
| Bio-based Polyurethane Foam | Soil Burial | Soil | 28 | 70-80 | Biodegradable | [5] |
| Plant-based Thermoplastic Polyurethane | Respirometry (Compost) | Compost | ~150 | 75 (theoretical) | Biodegradable | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, focusing on the OECD 301F and 302B guidelines, which are standard methods for assessing ready and inherent biodegradability, respectively.
OECD 301F: Manometric Respirometry Test
This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during the degradation process.[7][8]
-
Principle: A known volume of inoculated mineral medium containing the test substance at a specified concentration is stirred in a closed flask. The consumption of oxygen is measured by the pressure change in the respirometer.[4][9][10]
-
Apparatus: Closed respirometer with a pressure sensor.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.[9]
-
Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[9]
-
Reference Substance: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to validate the test.
-
Test Duration: Up to 28 days.
-
Data Analysis: The amount of oxygen consumed by the microbial population during the degradation of the test substance (corrected for the blank) is expressed as a percentage of the ThOD.
-
Pass Criteria for Ready Biodegradability: ≥ 60% of ThOD is consumed within a 10-day window during the 28-day test period.[11][12]
OECD 302B: Zahn-Wellens/EMPA Test
This test is used to determine the inherent biodegradability of a substance.[5][13]
-
Principle: The test substance is exposed to a high concentration of microorganisms from activated sludge. Biodegradation is determined by measuring the removal of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time.[5]
-
Apparatus: Aerated glass vessels.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, at a relatively high concentration.[3][5]
-
Test Substance Concentration: Typically 50 to 400 mg/L DOC.[5]
-
Reference Substance: A substance of known biodegradability, such as diethylene glycol, is used as a control.
-
Test Duration: Up to 28 days.
-
Data Analysis: The percentage of DOC or COD removal is calculated by comparing the concentration in the test vessel to the initial concentration, after correcting for the blank.
-
Interpretation: A removal of >70% indicates inherent, ultimate biodegradability, while >20% suggests inherent, primary biodegradability.[5]
Mandatory Visualization
Biodegradation Signaling Pathways
The biodegradation of these polymers is initiated by microbial enzymes that break down the polymer chains into smaller, assimilable molecules.
Caption: Enzymatic degradation pathways of TMPE-based polymers and PCL.
Experimental Workflow: OECD 301F Manometric Respirometry Test
The following diagram illustrates the typical workflow for assessing ready biodegradability using the OECD 301F test method.
Caption: Workflow for the OECD 301F ready biodegradability test.
Conclusion
The available data indicates that this compound-based polymers, particularly in their acrylate forms, exhibit ready biodegradability according to standardized OECD test methods. This positions them as a viable option when considering the environmental impact of materials in sensitive applications. When compared to alternatives, they show similar or superior biodegradability to some bio-based polymers like PCL and PBSA, and significantly better biodegradability than PLA under aerobic aqueous conditions. For applications requiring biodegradability, TMPE-based polymers warrant consideration, and further specific testing is encouraged to match the polymer's characteristics with the environmental conditions of its intended use and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]
- 4. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 5. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]
- 6. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 8. Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Poly(ε-caprolactone) by a Thermophilic Community and Brevibacillus thermoruber Strain 7 Isolated from Bulgarian Hot Spring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]
Safety Operating Guide
Proper Disposal of Trimethylolpropane Ethoxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Trimethylolpropane (B17298) ethoxylate, a compound utilized in various industrial applications, requires careful management at the end of its lifecycle to mitigate potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be familiar with the inherent hazards of trimethylolpropane ethoxylate. This substance can cause skin and serious eye irritation, and may trigger an allergic skin reaction.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[3][4][5]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE should be worn when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact, which can cause irritation and allergic reactions.[1][2][3] |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][6] | To protect against splashes that may cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure.[6] | To minimize the risk of accidental skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working in a poorly ventilated area or if dusts/aerosols are generated.[1][6] | To prevent respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][5] In some cases, incineration may be a suitable option.[7]
-
Waste Collection:
-
Storage Pending Disposal:
-
Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand or earth.[2]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][7]
-
Do not allow the product to enter drains or waterways.[1][4][7]
-
Wash the spill area thoroughly with soap and water.[2]
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any available Safety Data Sheet (SDS) to the disposal company.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[7]
-
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Trimethylolpropane Ethoxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Trimethylolpropane ethoxylate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Chemical Identity:
-
Name: this compound
-
Synonyms: ETPTA, TMP3EOTA
-
CAS Number: 28961-43-5
Immediate Safety Concerns
This compound is recognized as a skin and eye irritant and a potential skin sensitizer.[1] Inhalation of its vapors or dust may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is crucial to minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Butyl rubber or Nitrile rubber gloves are recommended. A study has shown that these materials exhibit high resistance to Trimethylolpropane triacrylate (a related compound), with no breakthrough detected under test conditions. For incidental splash contact with disposable nitrile gloves (5-mil or greater thickness), breakthrough is not expected to occur in under 15 minutes. However, if direct contact occurs, gloves should be changed immediately.[2] |
| Eye Protection | Safety Eyewear | Safety glasses with side-shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles should be worn.[1] |
| Respiratory Protection | Respirator | For most laboratory applications with adequate ventilation, a respirator may not be necessary. However, if vapors or aerosols are generated, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. For higher concentrations or in emergency situations, a supplied-air respirator may be required.[3][4] |
| Body Protection | Protective Clothing | A laboratory coat is standard. For tasks with a significant risk of splashing, an impervious apron or suit should be considered.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination.
-
Preparation:
-
Ensure that the work area is well-ventilated, preferably within a chemical fume hood.
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
-
Have all necessary equipment and materials, including spill cleanup supplies, readily available.
-
-
Don PPE:
-
Put on all required PPE as outlined in the table above before entering the handling area.
-
-
Chemical Handling:
-
Carefully open the container, avoiding splashing or creating dust.
-
Dispense the required amount of the chemical, keeping the container opening away from your face.
-
Close the container tightly when not in use.
-
-
Decontamination:
-
Wipe down any contaminated surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Decontaminate all equipment used in the procedure.
-
-
Doff PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye and respiratory protection.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.
-
-
Hand Washing:
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect unused this compound and solutions containing it in a clearly labeled, sealed, and compatible waste container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, labeled hazardous waste bag or container.
Disposal Procedure:
-
All waste containing this compound is considered hazardous waste.[6]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
-
Do not pour this compound down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. nrc.gov [nrc.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. 1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration [osha.gov]
- 7. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
